3-[(4-Methoxyphenyl)methyl]cyclohexanone
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h5-8,12H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUCIIVYHABPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642374 | |
| Record name | 3-[(4-Methoxyphenyl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-44-9 | |
| Record name | 3-[(4-Methoxyphenyl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-((4-methoxybenzyl)oxy)cyclohexan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-((4-methoxybenzyl)oxy)cyclohexan-1-one, a valuable intermediate in organic synthesis and drug discovery. The primary synthetic route involves the protection of the hydroxyl group of 3-hydroxycyclohexanone with a p-methoxybenzyl (PMB) group. This document details the underlying chemical principles, a step-by-step experimental protocol, and expected analytical data for the target compound. The information presented herein is intended to equip researchers with the necessary knowledge to confidently replicate and adapt this synthesis for their specific research needs.
Introduction
The p-methoxybenzyl (PMB) ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its relative stability under a range of reaction conditions and its facile cleavage under specific, mild oxidative or acidic conditions. The target molecule, 3-((4-methoxybenzyl)oxy)cyclohexan-1-one, serves as a key building block where the ketone functionality can be further manipulated while the hydroxyl group remains masked. This guide outlines a robust and reproducible method for its preparation via the Williamson ether synthesis.
Reaction Scheme
The synthesis proceeds through the deprotonation of the hydroxyl group of 3-hydroxycyclohexanone using a strong base, followed by nucleophilic substitution with 4-methoxybenzyl chloride.
Diagram of the reaction scheme
Caption: General reaction scheme for the synthesis of 3-((4-methoxybenzyl)oxy)cyclohexan-1-one.Experimental Protocol
This protocol is based on established procedures for the PMB protection of secondary alcohols.[1]
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 3-Hydroxycyclohexanone | C₆H₁₀O₂ | 114.14 | 1.0 g (8.76 mmol) | ≥97% | Sigma-Aldrich |
| 4-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | 1.51 g (9.64 mmol) | ≥98% | Sigma-Aldrich |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.42 g (10.5 mmol) | 60% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | ≥99.9% | Sigma-Aldrich |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | 20 mL | - | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 100 mL | ACS grade | - |
| Brine | NaCl | 58.44 | 30 mL | - | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
| Silica gel | SiO₂ | 60.08 | For chromatography | 230-400 mesh | - |
3.2. Procedure
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-hydroxycyclohexanone (1.0 g, 8.76 mmol) and dissolve it in 30 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.42 g, 10.5 mmol) portion-wise to the stirred solution over 10 minutes. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve 4-methoxybenzyl chloride (1.51 g, 9.64 mmol) in 20 mL of anhydrous THF.
-
Add the 4-methoxybenzyl chloride solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (30 mL) and then brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
3.3. Purification
Purify the crude product by flash column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1 hexanes:ethyl acetate). Combine the fractions containing the desired product and concentrate under reduced pressure to yield 3-((4-methoxybenzyl)oxy)cyclohexan-1-one as a colorless to pale yellow oil.
Data Presentation
4.1. Expected Yield and Physical Properties
| Property | Value |
| Theoretical Yield | 2.05 g |
| Expected Experimental Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
4.2. Spectroscopic Data
| Spectroscopy | Expected Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.88 (d, J = 8.6 Hz, 2H, Ar-H), 4.50 (s, 2H, Ar-CH₂-O), 3.80 (s, 3H, -OCH₃), 3.70-3.60 (m, 1H, -CH-O-), 2.80-2.00 (m, 8H, cyclohexanone protons). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 210.0 (C=O), 159.2 (Ar-C-OCH₃), 130.0 (Ar-C), 129.5 (Ar-CH), 113.8 (Ar-CH), 75.0 (-CH-O-), 70.0 (Ar-CH₂-O), 55.2 (-OCH₃), 45.0, 41.0, 30.0, 25.0 (cyclohexanone carbons). |
| IR (thin film, cm⁻¹) | ~2940 (C-H stretch), ~1715 (C=O stretch), ~1610, 1510 (C=C aromatic stretch), ~1250 (C-O-C stretch). |
| Mass Spectrometry (EI) | m/z (%): 234 [M]⁺, 121 [C₈H₉O]⁺ (100). |
Workflow and Signaling Pathway Diagrams
5.1. Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 3-((4-methoxybenzyl)oxy)cyclohexan-1-one.
Caption: Experimental workflow for the synthesis of 3-((4-methoxybenzyl)oxy)cyclohexan-1-one.
5.2. Logical Relationship of Reagents
This diagram shows the logical relationship and roles of the key reagents in the synthesis.
Caption: Logical relationship of key reagents in the PMB protection reaction.
Conclusion
The synthesis of 3-((4-methoxybenzyl)oxy)cyclohexan-1-one can be reliably achieved through the Williamson ether synthesis by protecting 3-hydroxycyclohexanone with 4-methoxybenzyl chloride. The provided protocol offers a clear and detailed methodology for this transformation. The expected data should serve as a useful reference for researchers in confirming the successful synthesis and purity of the target compound. This versatile intermediate is now ready for use in more complex synthetic endeavors.
References
Technical Whitepaper: 3-[(4-Methoxyphenyl)methyl]cyclohexanone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 3-[(4-Methoxyphenyl)methyl]cyclohexanone is not readily found in major chemical databases, and a specific CAS (Chemical Abstracts Service) number could not be identified at the time of this writing. This suggests that it is not a commercially available or widely studied compound. The following technical guide is therefore based on established principles of organic synthesis and data from structurally similar compounds to provide a prospective analysis of its synthesis, properties, and potential biological relevance.
Introduction
Substituted cyclohexanones are a pivotal class of organic compounds, frequently serving as key intermediates in the synthesis of pharmaceuticals, natural products, and materials. The introduction of a methoxy-substituted benzyl moiety into the cyclohexanone scaffold can significantly influence its chemical reactivity and biological activity. The methoxy group can act as a hydrogen bond acceptor and modulate the electronic properties of the aromatic ring, while the benzyl group introduces steric bulk and lipophilicity. This guide focuses on the synthesis, characterization, and potential applications of the novel compound this compound.
Proposed Synthetic Pathways
The synthesis of this compound can be approached through several established methodologies for forming carbon-carbon bonds at the α- or β-position of a cyclohexanone ring. Two primary retrosynthetic disconnections are considered here: a conjugate addition to a cyclohexenone and the alkylation of a cyclohexanone enolate.
Pathway A: Conjugate Addition to Cyclohexenone
A reliable method for introducing a substituent at the 3-position of a cyclohexanone is through a 1,4-conjugate addition (Michael addition) to a corresponding α,β-unsaturated ketone. In this case, the reaction would involve the addition of a 4-methoxybenzyl nucleophile to 2-cyclohexen-1-one. Organocuprates, also known as Gilman reagents, are particularly effective for this transformation due to their soft nucleophilic character, which favors 1,4-addition over direct 1,2-addition to the carbonyl group.
-
Preparation of the Gilman Reagent: A solution of 4-methoxybenzylmagnesium bromide (a Grignard reagent) is prepared by reacting 4-methoxybenzyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). To form the Gilman reagent (a lithium di(4-methoxybenzyl)cuprate), two equivalents of this Grignard reagent (or the corresponding organolithium reagent) are added to one equivalent of a copper(I) salt, such as copper(I) iodide (CuI), at a low temperature (typically -78 °C to 0 °C) in an ethereal solvent.
-
Conjugate Addition: To the freshly prepared Gilman reagent at low temperature, a solution of 2-cyclohexen-1-one in the same solvent is added dropwise. The reaction mixture is stirred for a specified period, allowing the conjugate addition to proceed.
-
Workup: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Pathway B: Alkylation of a Cyclohexanone Enolate
An alternative approach involves the direct alkylation of a pre-formed cyclohexanone enolate with 4-methoxybenzyl halide. The regioselectivity of enolate formation is a critical consideration in this pathway. To favor the formation of the kinetic enolate (at the less substituted α-position), a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used at low temperatures.
-
Enolate Formation: A solution of cyclohexanone in an anhydrous aprotic solvent like THF is cooled to a low temperature (e.g., -78 °C). A solution of LDA (typically prepared in situ from diisopropylamine and n-butyllithium) is then added dropwise to deprotonate the cyclohexanone and form the lithium enolate.
-
Alkylation: 4-Methoxybenzyl bromide or iodide is added to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature to facilitate the SN2 reaction.
-
Workup: The reaction is quenched with water or a saturated aqueous ammonium chloride solution. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated as described in Pathway A.
-
Purification: The resulting crude product, which may contain a mixture of mono- and di-alkylated products as well as O-alkylated byproducts, is purified by column chromatography.
Physicochemical and Spectroscopic Data (Predicted)
As no experimental data is available for the target compound, the following properties are predicted based on data from analogous compounds such as 2-benzylcyclohexanone and other methoxy-substituted aromatic compounds.
| Property | Predicted Value / Characteristics |
| Molecular Formula | C₁₄H₁₈O₂ |
| Molecular Weight | 218.29 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Boiling Point | > 120 °C at reduced pressure |
| ¹H NMR | Aromatic protons: ~6.8-7.2 ppm (multiplets, 4H). Methoxy protons: ~3.8 ppm (singlet, 3H). Cyclohexanone protons: ~1.5-2.5 ppm (multiplets, 9H). Benzyl protons: ~2.6-3.0 ppm (doublet or multiplet, 2H). |
| ¹³C NMR | Carbonyl carbon: ~210-212 ppm. Aromatic carbons: ~114-158 ppm. Methoxy carbon: ~55 ppm. Aliphatic carbons: ~25-50 ppm. |
| IR (Infrared) | C=O stretch: ~1710 cm⁻¹. C-O-C stretch (aromatic ether): ~1250 cm⁻¹ and ~1030 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aliphatic C-H stretch: ~2850-2950 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 218. Key Fragments: m/z = 121 (4-methoxybenzyl cation), m/z = 97 (cyclohexenone fragment). |
Potential Biological Activity and Applications
The biological profile of this compound has not been investigated. However, the structural motifs present in the molecule are found in numerous biologically active compounds. Research on related substituted cyclohexanones has revealed a range of pharmacological activities.
-
Anticancer Activity: Many benzylidene and bis(benzylidene) cyclohexanone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including breast and neuroblastoma cells[1]. The mechanism often involves the induction of apoptosis.
-
Anti-inflammatory Activity: Diarylidenecyclohexanone derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, exhibiting anti-inflammatory properties[2].
-
Antimicrobial Activity: Various substituted cyclohexanone derivatives have been reported to possess antibacterial and antifungal properties[3][4][5].
The presence of the 4-methoxybenzyl group may enhance interactions with biological targets through hydrogen bonding and hydrophobic interactions. Therefore, this compound could be a valuable candidate for screening in anticancer, anti-inflammatory, and antimicrobial assays.
Conclusion
While this compound is not a well-documented compound, its synthesis is feasible through standard and reliable organic chemistry reactions such as organocuprate conjugate addition or enolate alkylation. Based on the known biological activities of structurally related compounds, it represents a promising scaffold for investigation in drug discovery programs, particularly in the areas of oncology, inflammation, and infectious diseases. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological properties.
References
An In-depth Technical Guide to the Spectroscopic Data of 3-Arylmethyl Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for a series of 3-arylmethyl cyclohexanones, compounds of significant interest in medicinal chemistry and drug development due to their versatile structural framework. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for easy comparison and reference. Detailed experimental protocols for the synthesis and characterization of these compounds are also provided.
Introduction
3-Arylmethyl cyclohexanones are a class of organic compounds characterized by a cyclohexanone ring substituted at the 3-position with an arylmethyl group. The nature of the substituent on the aryl ring can significantly influence the biological activity and physicochemical properties of these molecules. A thorough understanding of their spectroscopic characteristics is crucial for their unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of 3-arylmethyl cyclohexanones, including the parent 3-benzylcyclohexanone and derivatives with electron-donating (methoxy) and electron-withdrawing (chloro) substituents on the aromatic ring. This data has been compiled from various sources and is presented to facilitate comparative analysis.
3-Benzylcyclohexanone
| Spectroscopic Data | Characteristic Peaks/Values |
| ¹H NMR (CDCl₃, ppm) | δ 7.35-7.15 (m, 5H, Ar-H), 2.90 (d, J = 7.0 Hz, 2H, Ar-CH₂), 2.50-2.20 (m, 3H), 2.10-1.90 (m, 2H), 1.80-1.60 (m, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 211.5 (C=O), 140.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 48.0 (CH), 45.0 (CH₂), 41.0 (CH₂), 38.0 (CH₂), 25.0 (CH₂) |
| IR (KBr, cm⁻¹) | ν 3025 (Ar C-H), 2930, 2860 (C-H), 1710 (C=O), 1600, 1495, 1450 (Ar C=C) |
| Mass Spectrum (m/z) | 188 [M]⁺, 91 [C₇H₇]⁺ |
3-(4-Methoxybenzyl)cyclohexanone
| Spectroscopic Data | Characteristic Peaks/Values |
| ¹H NMR (CDCl₃, ppm) | δ 7.10 (d, J = 8.5 Hz, 2H, Ar-H), 6.85 (d, J = 8.5 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 2.85 (d, J = 7.0 Hz, 2H, Ar-CH₂), 2.50-2.20 (m, 3H), 2.10-1.90 (m, 2H), 1.80-1.60 (m, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 211.8 (C=O), 158.0 (Ar-C-O), 132.0 (Ar-C), 130.0 (Ar-CH), 114.0 (Ar-CH), 55.2 (OCH₃), 48.2 (CH), 44.5 (CH₂), 41.2 (CH₂), 37.5 (CH₂), 25.1 (CH₂) |
| IR (KBr, cm⁻¹) | ν 3000 (Ar C-H), 2935, 2855 (C-H), 1708 (C=O), 1610, 1510, 1245 (Ar-O-C), 1030 |
| Mass Spectrum (m/z) | 218 [M]⁺, 121 [CH₃OC₇H₆]⁺ |
3-(4-Chlorobenzyl)cyclohexanone
| Spectroscopic Data | Characteristic Peaks/Values |
| ¹H NMR (CDCl₃, ppm) | δ 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 2.88 (d, J = 7.0 Hz, 2H, Ar-CH₂), 2.50-2.20 (m, 3H), 2.10-1.90 (m, 2H), 1.80-1.60 (m, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 211.0 (C=O), 138.5 (Ar-C), 132.0 (Ar-C-Cl), 130.5 (Ar-CH), 128.8 (Ar-CH), 47.8 (CH), 44.8 (CH₂), 41.0 (CH₂), 37.8 (CH₂), 24.9 (CH₂) |
| IR (KBr, cm⁻¹) | ν 3020 (Ar C-H), 2930, 2860 (C-H), 1712 (C=O), 1595, 1490 (Ar C=C), 1090 (Ar-Cl) |
| Mass Spectrum (m/z) | 222/224 [M/M+2]⁺, 125/127 [ClC₇H₆]⁺ |
Experimental Protocols
The synthesis of 3-arylmethyl cyclohexanones is commonly achieved through a Michael addition reaction, a versatile method for carbon-carbon bond formation. The general procedure involves the conjugate addition of an enolate, generated from cyclohexanone, to an α,β-unsaturated carbonyl compound, which is not the direct precursor in this case. A more direct and widely used method is the Claisen-Schmidt condensation followed by reduction.
General Synthesis of 3-Arylmethyl Cyclohexanones via Claisen-Schmidt Condensation and Subsequent Reduction
This two-step procedure provides a reliable route to the target compounds.
Step 1: Claisen-Schmidt Condensation to form 2-Arylmethylene-cyclohexanone
-
Reaction Setup: To a solution of cyclohexanone (1.0 equivalent) and the desired aryl aldehyde (1.0 equivalent) in ethanol, a catalytic amount of a base such as sodium hydroxide or potassium hydroxide is added.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is then poured into cold water, and the resulting precipitate is collected by filtration. The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-arylmethylene-cyclohexanone.
Step 2: Catalytic Hydrogenation to form 3-Arylmethyl Cyclohexanone
-
Reaction Setup: The 2-arylmethylene-cyclohexanone (1.0 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of a hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution.
-
Reaction Conditions: The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give the crude 3-arylmethyl cyclohexanone. The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C, respectively. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples are typically prepared as potassium bromide (KBr) pellets.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Logical Workflow and Reaction Pathway
The synthesis of 3-arylmethyl cyclohexanones can be visualized as a sequential process involving the formation of an intermediate followed by its conversion to the final product. The following diagrams illustrate the logical workflow of the synthesis and characterization process, as well as the general reaction pathway.
Caption: Logical workflow for the synthesis and spectroscopic characterization of 3-arylmethyl cyclohexanones.
Caption: General reaction pathway for the synthesis of 3-arylmethyl cyclohexanones.
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of substituted cyclohexanones. These cyclic ketones are pivotal scaffolds in organic synthesis and are prevalent in a multitude of biologically active compounds, making them of significant interest to the pharmaceutical industry. This document details their conformational analysis, spectroscopic signatures, reactivity, and synthetic methodologies, with a focus on aspects relevant to drug discovery and development.
Physical Properties of Substituted Cyclohexanones
The physical characteristics of substituted cyclohexanones are fundamentally governed by the nature and position of their substituents, as well as the conformational preferences of the six-membered ring.
General Properties
The parent compound, cyclohexanone, is a colorless to pale yellow oily liquid with an odor reminiscent of acetone.[1][2] Its derivatives often share similar physical states, though melting and boiling points vary significantly with substitution. Key physical properties of unsubstituted cyclohexanone are summarized below as a baseline for comparison.
Table 1: Physical Properties of Cyclohexanone
| Property | Value |
| Molecular Formula | C₆H₁₀O[1] |
| Molar Mass | 98.15 g/mol [1] |
| Density | 0.9478 g/mL[3] |
| Melting Point | -47 °C[1] |
| Boiling Point | 155.65 °C[3] |
| Solubility in Water | 8.6 g/100 mL (20 °C)[3] |
| Refractive Index (n_D) | 1.447[3] |
Substituents can drastically alter these properties. For instance, the introduction of polar groups like hydroxyls or amines can increase melting point, boiling point, and water solubility, while larger alkyl groups will increase the lipophilicity.
Conformational Analysis
The stereochemistry of substituted cyclohexanones is crucial as it dictates their reactivity and biological interactions. Unlike the planar representation often used, the cyclohexanone ring exists predominantly in a chair conformation to minimize angular and torsional strain.[4] The presence of an sp²-hybridized carbonyl carbon slightly flattens the ring compared to cyclohexane.[4]
Substituents on the ring can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.[5] These two chair conformations are in rapid equilibrium through a process called ring flip.[5]
For monosubstituted cyclohexanes, the equatorial position is generally more stable to avoid steric clashes known as 1,3-diaxial interactions.[5][6] This preference is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[7] A larger A-value indicates a stronger preference for the equatorial position.[7] While originally determined for cyclohexanes, these values provide a useful estimate for the steric bulk of substituents on a cyclohexanone ring.
Table 2: Selected A-Values for Common Substituents
| Substituent | A-Value (kcal/mol) |
| -F | 0.25 |
| -Cl | 0.52 |
| -Br | 0.43[7] |
| -OH | 0.87[7] |
| -CH₃ | 1.74[6] |
| -CH₂CH₃ | 1.79[7] |
| -CH(CH₃)₂ | 2.15[7] |
| -C(CH₃)₃ | 4.9[7] |
In 2-substituted cyclohexanones, electronic effects can sometimes override steric considerations. For example, electronegative substituents may prefer the axial position due to stabilizing hyperconjugative interactions, a phenomenon related to the anomeric effect.[8][9]
Caption: Conformational equilibrium of a monosubstituted cyclohexanone.
Spectroscopic Properties
Spectroscopy is essential for the structural elucidation of substituted cyclohexanones.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch is typically observed in the range of 1710-1725 cm⁻¹. The exact position can be influenced by ring strain and conjugation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons alpha to the carbonyl group are deshielded and typically appear in the δ 2.0-2.5 ppm region.[10] Axial and equatorial protons have different chemical shifts and coupling constants, which can be used to determine the ring's conformation.
-
¹³C NMR: The carbonyl carbon is highly deshielded, with a characteristic chemical shift in the δ 200-220 ppm range.[10]
-
Table 3: Typical Spectroscopic Data for the Cyclohexanone Moiety
| Technique | Feature | Typical Range |
| IR | C=O Stretch | 1710 - 1725 cm⁻¹ |
| ¹³C NMR | C=O Carbon | δ 200 - 220 ppm |
| ¹H NMR | α-Protons | δ 2.0 - 2.5 ppm[10] |
Chemical Properties and Reactivity
The chemistry of substituted cyclohexanones is dominated by the reactivity of the carbonyl group and the acidity of the α-protons.
Acidity of α-Protons and Enolate Chemistry
The protons on the carbons adjacent (alpha) to the carbonyl group are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate.
The pKa of the α-protons of cyclohexanone in DMSO is approximately 26. This acidity is a cornerstone of its reactivity, allowing for deprotonation by a suitable base (e.g., LDA, NaH) to form a nucleophilic enolate. This enolate can then react with various electrophiles.
References
- 1. Cyclohexanone: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 2. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Biological Activity of Novel Cyclohexanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities exhibited by novel cyclohexanone derivatives. The inherent structural flexibility of the cyclohexanone scaffold makes it a valuable template in medicinal chemistry for the development of new therapeutic agents.[1] This document synthesizes recent findings, focusing on the anticancer, anti-inflammatory, and antimicrobial properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Anticancer Activity
Cyclohexanone derivatives have emerged as a promising class of compounds with significant antiproliferative effects against various cancer cell lines.[1] Their mechanisms of action often involve the inhibition of critical cellular targets like tyrosine kinases, tubulin polymerization, and topoisomerase II, or the induction of apoptosis.[2]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various cyclohexanone derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Diarylidenecyclohexanone (DAC) IIc | HeLa | >100 (Non-toxic) | [3] |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Pulmonary) | 0.48 mM | [4] |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate (Derivative 21) | HCT116 (Colon) | Not specified, but potent | [5] |
| Fused Xanthene Derivatives (e.g., 3b, 5c, 7b) | A549, PC-3, etc. | Significant Inhibition | [1] |
| Tetrabromophthalimide Derivative (2f) | MDA-MB-468 | 6.7 µg/mL | [2] |
| Cyclohexenone Carboxylate (6a) | HT-29 (Colon) | 60.28 | [5] |
| Cyclohexenone Carboxylate (6b) | HT-29 (Colon) | 62.72 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of chemical compounds.
Objective: To determine the concentration at which a cyclohexanone derivative inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cyclohexanone derivative stock solution (in DMSO)
-
Human cancer cell line (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cancer cells. Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test cyclohexanone derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization: Anticancer Screening Workflow & Apoptosis Pathway
The general workflow for identifying and characterizing potential anticancer cyclohexanone derivatives is a multi-step process.
Many cytotoxic cyclohexanone derivatives induce apoptosis (programmed cell death) through the activation of caspases.[5]
Anti-inflammatory Activity
Inflammation is a complex biological response mediated by pathways involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). Diarylidenecyclohexanone (DAC) derivatives have been synthesized and identified as potent inhibitors of these key inflammatory enzymes.[3]
Quantitative Data: Enzyme Inhibition
The inhibitory activity of DACs against pro-inflammatory enzymes highlights their potential as anti-inflammatory agents.
| Compound | Target Enzyme | IC50 (µM) | Standard Drug | Standard IC50 (µM) | Reference |
| Ic | COX-2/mPGES-1 (PGE2 production) | 6.7 ± 0.19 | Licofelone | 5.4 ± 0.02 | [3] |
| Ie | 5-LOX | 1.4 ± 0.1 | Zileuton | 1.2 ± 0.11 | [3] |
| Ig | 5-LOX | 1.5 ± 0.13 | Zileuton | 1.2 ± 0.11 | [3] |
| IIc | 5-LOX | 1.8 ± 0.12 | Zileuton | 1.2 ± 0.11 | [3] |
| IIc | COX-2/mPGES-1 | 7.5 ± 0.4 | Licofelone | 5.4 ± 0.02 | [3] |
Experimental Protocol: In Vitro COX-2/mPGES-1 Inhibition Assay
This protocol outlines a method to determine the ability of a compound to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator produced by the COX-2/mPGES-1 pathway.
Objective: To measure the IC50 value of a cyclohexanone derivative for the inhibition of PGE2 production.
Materials:
-
Test compounds (Diarylidenecyclohexanone derivatives)
-
Lipopolysaccharide (LPS)
-
RAW 264.7 macrophage cells or similar
-
Cell culture reagents
-
Arachidonic acid
-
PGE2 ELISA kit
-
Licofelone (standard inhibitor)
Procedure:
-
Cell Culture and Stimulation: Culture RAW 264.7 cells in appropriate medium. Seed cells in a 24-well plate and allow them to adhere.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds or the standard inhibitor (licofelone) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of COX-2 and mPGES-1 enzymes. Incubate for 18-24 hours.
-
Substrate Addition: Add arachidonic acid (the substrate for COX enzymes) to the cell culture and incubate for 30 minutes.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and collect the supernatant, which contains the secreted PGE2.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration. An RT-PCR based study can further confirm if the inhibition is due to reduced expression of COX-2 or mPGES-1.[3]
Visualization: Arachidonic Acid Inflammatory Pathway
Cyclohexanone derivatives can dually inhibit the COX and LOX pathways, which are responsible for producing prostaglandins and leukotrienes, respectively.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the urgent development of new antimicrobial agents.[6] Cyclohexanone derivatives, particularly those incorporating piperazine or benzoylhydrazone moieties, have demonstrated significant activity against a spectrum of bacteria and fungi.[6][7]
Quantitative Data: Antimicrobial Screening
The antimicrobial efficacy is often measured by the zone of inhibition in agar diffusion assays or by the Minimum Inhibitory Concentration (MIC) in broth dilution methods.
| Compound Class | Microorganism | Activity Metric | Result | Standard | Reference |
| Piperazine Derivatives (4a-4l) | Bacillus megaterium (G+) | Zone of Inhibition | Moderate to Significant | Ampicillin | [7] |
| Piperazine Derivatives (4a-4l) | Staphylococcus aureus (G+) | Zone of Inhibition | Moderate to Significant | Chloramphenicol | [7] |
| Piperazine Derivatives (4a-4l) | Escherichia coli (G-) | Zone of Inhibition | Moderate to Significant | Norfloxacin | [7] |
| Piperazine Derivatives (4a-4l) | Aspergillus niger (Fungus) | Zone of Inhibition | Moderate to Significant | Fluconazole | [7] |
| Benzoylhydrazones (2a-j) | S. aureus, E. coli, C. albicans | MIC (µg/mL) | Not specified, but active | - | [6] |
| Oxygenated Derivative from A. nigrospora | Ralstonia solanacearum | Inhibition | Strong | - | [8] |
| 2,6-diundecylidenecyclohexan-1-one Derivatives | G+ve, G-ve bacteria, Fungi | Inhibition | Promising | - | [9] |
Experimental Protocol: Agar Cup-Plate Method
This diffusion method is widely used for preliminary screening of antimicrobial activity.
Objective: To evaluate the ability of synthesized cyclohexanone derivatives to inhibit the growth of various microbial strains.
Materials:
-
Synthesized cyclohexanone derivatives (e.g., 50 µg/mL in DMF).[7]
-
Standard antibiotics (e.g., Ampicillin, Fluconazole).
-
Test microorganisms (e.g., S. aureus, E. coli, A. niger).
-
Nutrient Agar or appropriate growth medium.
-
Sterile Petri dishes.
-
Sterile cork borer (approx. 6-8 mm diameter).
-
Dimethylformamide (DMF) as a solvent control.
Procedure:
-
Media Preparation: Prepare and sterilize the microbial growth medium. Pour the molten agar into sterile Petri dishes and allow it to solidify under aseptic conditions.
-
Inoculation: Prepare a standardized inoculum of the test microorganism. Spread the microbial suspension uniformly over the surface of the solidified agar plates.
-
Cup/Well Creation: Use a sterile cork borer to punch uniform cups or wells in the agar.
-
Sample Loading: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution (50 µg/mL) into the designated wells. Similarly, add the standard antibiotic solutions and a solvent control (DMF) to other wells on the same plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Measurement: After incubation, observe the plates for zones of inhibition (clear areas around the wells where microbial growth is inhibited). Measure the diameter of these zones in millimeters (mm).
-
Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. Compare the zone sizes of the test compounds with those of the standard antibiotics and the solvent control. A larger zone indicates greater potency. Several piperazine derivatives showed activity comparable to standard drugs.[7]
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
- 8. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Novel 2,6-diundecylidenecyclohexan-1-one Derivatives [ejchem.journals.ekb.eg]
In-Depth Technical Guide on the Core Mechanism of Action of 3-[(4-Methoxyphenyl)methyl]cyclohexanone
A comprehensive review of available scientific literature and data reveals a significant gap in the understanding of the specific mechanism of action for 3-[(4-Methoxyphenyl)methyl]cyclohexanone. To date, no dedicated pharmacological or biological studies detailing its molecular targets, signaling pathways, or overall mechanism of action have been published in the public domain.
While research into the biological activities of structurally related compounds exists, it is crucial to note that these findings cannot be directly extrapolated to this compound due to the high degree of specificity in drug-receptor interactions. This guide will briefly touch upon the known activities of similar chemical scaffolds to provide a broader context for future research, while clearly stating that the mechanism for the compound of interest remains unelucidated.
Current State of Knowledge
A systematic search of prominent scientific databases and chemical registries for "this compound" and its synonyms did not yield any studies describing its biological effects or molecular interactions. The compound is primarily documented in the context of chemical synthesis and as a potential building block for more complex molecules.
Biological Activities of Structurally Related Compounds
To provide a contextual framework, this section outlines the known mechanisms of action for compounds that share either the cyclohexanone or the methoxyphenyl moiety. It is imperative to reiterate that these are not the mechanisms of action for this compound.
Cyclohexanone Derivatives
Derivatives of cyclohexanone have been investigated for a variety of biological activities:
-
Antimicrobial and Herbicidal Activity: Certain cyclohexane-1,3-dione derivatives are known to exhibit herbicidal effects through the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the metabolic pathway of tyrosine. The inhibitory action is often attributed to the chelation of the ferrous ion within the active site of the enzyme. Some of these derivatives have also shown antibacterial properties.
-
Anti-inflammatory and Antioxidant Properties: Various synthetic cyclohexanone derivatives have been evaluated for their potential as anti-inflammatory and antioxidant agents. The proposed mechanisms, though not fully detailed, often involve the modulation of inflammatory pathways and the scavenging of reactive oxygen species.
Methoxyphenyl-Containing Compounds
The methoxyphenyl group is a common feature in many biologically active molecules, and its presence can significantly influence the pharmacological profile.
-
Central Nervous System Activity: A notable class of compounds, arylcyclohexylamines, which includes molecules with a methoxyphenyl group, has been shown to act as dissociative anesthetics. A key example is 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), which demonstrates moderate affinity for the N-methyl-D-aspartate (NMDA) receptor. This interaction is believed to be the primary mechanism for its psychoactive effects.
Future Research Directions
The absence of data on the mechanism of action of this compound presents a clear opportunity for future investigation. A logical starting point would be a comprehensive screening program to identify any potential biological targets.
Proposed Experimental Workflow
The following diagram outlines a potential workflow for elucidating the mechanism of action of this compound.
Caption: A proposed experimental workflow for the elucidation of the mechanism of action of this compound.
Conclusion
Potential Therapeutic Applications of Methoxyphenyl Cyclohexanones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyphenyl cyclohexanone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this class of compounds, with a focus on their anticancer and neurological activities. We delve into their mechanisms of action, including the inhibition of tubulin polymerization, modulation of topoisomerase I activity, and antagonism of the N-methyl-D-aspartate (NMDA) receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and drug development professionals in the field.
Introduction
The methoxyphenyl cyclohexanone core structure has proven to be a privileged scaffold for the development of novel therapeutic agents. The presence of the methoxy group on the phenyl ring and the cyclohexanone moiety provides a unique combination of lipophilicity and hydrogen bonding capabilities, allowing for diverse interactions with biological targets. This has led to the discovery of potent compounds with potential applications in oncology and neurology. This guide will explore the key therapeutic areas where methoxyphenyl cyclohexanone derivatives have shown promise.
Anticancer Applications
Several methoxyphenyl cyclohexanone derivatives have demonstrated significant anticancer activity through various mechanisms. These include the disruption of microtubule dynamics and the inhibition of DNA topoisomerase I, both of which are critical for cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization
Certain methoxyphenyl cyclohexanone analogs act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | HL-60 (Human promyelocytic leukemia) | 0.04 | [1] |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | SF-295 (Human glioblastoma) | <0.009 | Magalhães, H. I. F., et al. (2010) |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | MDA-MB-435 (Human melanoma) | 0.06 | Magalhães, H. I. F., et al. (2010) |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | HCT-8 (Human colon cancer) | 0.12 | Magalhães, H. I. F., et al. (2010) |
A fluorescence-based tubulin polymerization assay can be performed using a commercially available kit (e.g., from Cytoskeleton, Inc.).
-
Reagents: Porcine brain tubulin (>99% pure), GTP, glycerol, fluorescence reporter (e.g., DAPI), and the test compound.
-
Procedure:
-
Reconstitute tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
In a 96-well plate, combine the tubulin solution with GTP, glycerol (to enhance polymerization), and the fluorescence reporter.
-
Add the methoxyphenyl cyclohexanone derivative at various concentrations.
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the fluorescence intensity over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.
-
The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to a vehicle control.
-
Caption: Inhibition of tubulin polymerization by methoxyphenyl cyclohexanones.
Inhibition of Topoisomerase I
Certain derivatives, such as 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) and 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91), have been identified as catalytic inhibitors of topoisomerase I.[2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. These compounds have shown particular efficacy against tamoxifen-resistant breast cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| RL90 | TamC3 (Tamoxifen-resistant MCF-7) | 0.23 | [2] |
| RL90 | TamR3 (Tamoxifen-resistant MCF-7) | 0.28 | [2] |
| RL90 | MCF-7 (Parental) | 0.62 | [2] |
| RL91 | TamC3 (Tamoxifen-resistant MCF-7) | 0.11 | [2] |
| RL91 | TamR3 (Tamoxifen-resistant MCF-7) | 0.13 | [2] |
| RL91 | MCF-7 (Parental) | 0.35 | [2] |
-
Reagents: Supercoiled plasmid DNA, purified human topoisomerase I, reaction buffer, and the test compound.
-
Procedure:
-
Incubate the supercoiled plasmid DNA with topoisomerase I in the reaction buffer in the presence or absence of the methoxyphenyl cyclohexanone derivative.
-
The reaction allows the enzyme to relax the supercoiled DNA into its relaxed form.
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
In the presence of an inhibitor, the conversion of supercoiled DNA to relaxed DNA will be reduced.
-
Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).
-
Caption: Apoptosis induction via Topoisomerase I inhibition.
Neurological Applications
Methoxyphenyl cyclohexanone derivatives have also been investigated for their potential in treating neurological disorders, primarily through their interaction with the NMDA receptor.
NMDA Receptor Antagonism
Analogues of ketamine and phencyclidine containing the methoxyphenyl cyclohexanone scaffold, such as methoxetamine, have been shown to be high-affinity ligands for the PCP site on the NMDA receptor.[3] Antagonism of the NMDA receptor is a key mechanism underlying the action of dissociative anesthetics and is being explored for the treatment of depression and neuropathic pain.
| Compound | Receptor Site | Ki (nM) | Reference |
| Methoxetamine | NMDA (PCP site) | 258 | [3] |
| 3-MeO-PCP | NMDA (PCP site) | 20 | [3] |
| 4-MeO-PCP | NMDA (PCP site) | 55 | [3] |
| Ketamine | NMDA (PCP site) | 640 | [3] |
| Phencyclidine (PCP) | NMDA (PCP site) | 59 | [3] |
A radioligand binding assay is commonly used to determine the affinity of compounds for the NMDA receptor.
-
Reagents: Rat brain membranes, [3H]MK-801 (a high-affinity NMDA receptor channel blocker), and the test compound.
-
Procedure:
-
Prepare a suspension of rat brain membranes.
-
Incubate the membranes with a fixed concentration of [3H]MK-801 and varying concentrations of the methoxyphenyl cyclohexanone derivative.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Mechanism of NMDA receptor antagonism by methoxyphenyl cyclohexanones.
Synthesis of Key Derivatives
The synthesis of methoxyphenyl cyclohexanone derivatives often involves multi-step procedures. Below are generalized workflows for the synthesis of key compounds discussed in this guide.
Synthesis of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone
A common route for the synthesis of this class of compounds is through a Friedel-Crafts acylation reaction.
Caption: Synthetic workflow for a tubulin polymerization inhibitor.
Synthesis of 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90)
This compound can be synthesized via a Claisen-Schmidt condensation reaction.
Caption: Synthetic workflow for a topoisomerase I inhibitor.
Conclusion and Future Directions
Methoxyphenyl cyclohexanone derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics in oncology and neurology. Their diverse mechanisms of action, including tubulin polymerization inhibition, topoisomerase I inhibition, and NMDA receptor antagonism, underscore the versatility of this chemical scaffold. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as to improve the pharmacokinetic profiles of these compounds. Further elucidation of their downstream signaling pathways will be crucial for understanding their full therapeutic potential and for the rational design of next-generation drugs based on the methoxyphenyl cyclohexanone core.
References
In Silico Docking of Cyclohexenone Derivatives: A Technical Guide for Drug Discovery
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles, methodologies, and applications of in silico molecular docking studies focusing on cyclohexenone derivatives. Cyclohexenones are a versatile class of organic compounds that form the structural core of numerous biologically active molecules, making them a subject of intense interest in medicinal chemistry and drug discovery. Molecular docking serves as a powerful computational tool to predict the binding interactions between these derivatives and their macromolecular targets, thereby guiding the rational design of novel therapeutic agents.
This document outlines detailed experimental protocols for conducting molecular docking studies, presents quantitative binding data from recent research, and visualizes key biological pathways and experimental workflows to provide a comprehensive resource for professionals in the field.
Experimental Protocols for Molecular Docking
Molecular docking simulations are multi-step processes that require careful preparation of both the protein target and the small molecule ligand. The general workflow aims to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of their interaction.[1][2]
Step 1: Target Protein Preparation
The initial step involves obtaining and preparing the three-dimensional structure of the target protein.
-
Structure Retrieval : Obtain the 3D crystal structure of the target protein from a public repository such as the Protein Data Bank (PDB). The structure should ideally be of high resolution and co-crystallized with a reference ligand.
-
Initial Cleaning : Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[3][4][5] This is crucial as they can interfere with the docking process.
-
Protonation and Charge Assignment : Add polar hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign atomic charges using a force field like Kollman charges.[2][3] This step is critical for accurately calculating electrostatic interactions.
-
Structural Refinement : Repair any missing residues or atoms in the protein structure using modeling software. The protein is generally treated as a rigid entity in standard docking procedures to reduce computational complexity.[2]
Step 2: Ligand Preparation
The cyclohexenone derivatives (ligands) must also be prepared for the simulation.
-
Structure Generation : Draw the 2D structure of the cyclohexenone derivatives using chemical drawing software like ChemDraw or ACD/ChemSketch.[6][7]
-
3D Conversion and Optimization : Convert the 2D structures into 3D models. Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[8]
-
Charge and Bond Definition : Assign appropriate partial charges to the ligand atoms. Define the rotatable bonds within the ligand, which allows the docking software to explore different conformations of the molecule within the protein's binding site.[9]
Step 3: Docking Simulation
This is the core computational step where the ligand is docked into the protein's active site.
-
Grid Box Definition : Define the search space for the docking algorithm. This is typically a grid box centered on the active site, identified either from the position of a co-crystallized ligand or through binding site prediction algorithms.[6][10]
-
Execution of Docking Algorithm : Run the molecular docking simulation using software such as AutoDock Vina or PyRx.[4][11] These programs employ search algorithms, like the Lamarckian Genetic Algorithm, to explore numerous possible binding poses of the flexible ligand within the rigid receptor.[3]
-
Scoring and Ranking : The software evaluates each binding pose using a scoring function, which estimates the binding free energy (ΔG) or provides a docking score. The poses are then ranked, with the lowest energy or highest score representing the most probable binding mode.[2]
Step 4: Post-Docking Analysis
The final step involves analyzing the results to gain biological insights.
-
Pose Analysis : Visualize the top-ranked docking poses to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the cyclohexenone derivative and the amino acid residues of the target protein.
-
Binding Affinity Evaluation : The docking score or calculated binding energy provides a quantitative estimate of the binding affinity. These values are crucial for comparing different derivatives and prioritizing candidates for experimental validation.
-
Validation : Compare the predicted binding pose of a known inhibitor with its orientation in an experimentally determined crystal structure. A low Root Mean Square Deviation (RMSD) between the two poses indicates a reliable docking protocol.
Visualization of Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships. The following diagrams adhere to strict color and contrast guidelines for maximum clarity.
In Silico Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathways Targeted by Cyclohexenone Derivatives
Cyclohexenone derivatives have been investigated as inhibitors of several key proteins involved in disease progression. Understanding the signaling pathways governed by these proteins is essential for appreciating the therapeutic potential of the inhibitors.
The c-Met receptor tyrosine kinase is often dysregulated in cancer. Its activation by Hepatocyte Growth Factor (HGF) triggers multiple downstream pathways that promote cell proliferation, survival, and metastasis.[3][11][12]
Caption: The c-Met signaling pathway and the point of inhibition.
The Urokinase-type Plasminogen Activator (uPA) and its receptor (uPAR) play a critical role in cancer cell invasion and metastasis by degrading the extracellular matrix (ECM) and activating intracellular signaling.[10][13][14]
Caption: The dual role of the uPA/uPAR system in proteolysis and signaling.
Many cytotoxic agents, including certain cyclohexenone derivatives, function by disrupting microtubule dynamics. They inhibit the polymerization of tubulin dimers into microtubules, which are essential for cell division, leading to cell cycle arrest.[15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of uPA inhibits migration and PI3k/Akt signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. c-MET [stage.abbviescience.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 14. The urokinase-type plasminogen activator and the generation of inhibitors of urokinase activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bosterbio.com [bosterbio.com]
Synthesis and characterization of (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone
An In-depth Technical Guide on the Synthesis and Characterization of (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone
Introduction
(2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone is a synthetic organic compound belonging to the bis-chalcone family. Its structure features a central cyclohexanone ring flanked by two 4-methoxybenzylidene groups. This class of molecules is of significant interest to researchers due to the diverse biological activities exhibited by its analogues, including anti-inflammatory and potential anticancer properties. The symmetrical nature and conjugated system of the molecule also make it a subject of study in materials science. This guide provides a comprehensive overview of its synthesis via Claisen-Schmidt condensation and its detailed characterization using various spectroscopic and analytical techniques.
Synthesis
The primary route for synthesizing (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone is the base-catalyzed Claisen-Schmidt condensation. This reaction involves the double aldol condensation of cyclohexanone with two equivalents of 4-methoxybenzaldehyde. The base, typically sodium hydroxide, facilitates the formation of a cyclohexanone enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final conjugated product.
Caption: Workflow for the synthesis of (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone.
Experimental Protocols
Synthesis via Base-Catalyzed Condensation
A solvent-free synthesis protocol has been reported to be effective.[1]
-
Reaction Setup: In a 50 mL flask, combine cyclohexanone (2.0 mmol), 4-methoxybenzaldehyde (4.0 mmol), and powdered sodium hydroxide (4.0 mmol).
-
Reaction: Stir the mixture vigorously at room temperature (293 K) for approximately 15 minutes. The mixture will solidify as the reaction proceeds.
-
Work-up: Once the reaction is complete, add distilled water to the solid mass and break it up. Wash the crude product thoroughly with water several times to remove the sodium hydroxide catalyst.
-
Purification: Filter the resulting solid and recrystallize it from hot ethanol to yield the pure product as yellow needles.[2]
-
Drying: Dry the purified crystals in a vacuum oven.
Characterization Data
The structural elucidation of (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone is accomplished through a combination of spectroscopic and analytical methods.
Physical and Crystallographic Data
The compound is a yellow crystalline solid with a melting point in the range of 160-162°C.[2] Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system, providing definitive structural information.[1][3]
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₂₂O₃ | [1][4] |
| Molecular Weight | 334.40 g/mol | [1][4] |
| Appearance | Yellow needles | [2] |
| Melting Point | 160-162°C | [2] |
| Crystal System | Monoclinic | [1][3] |
| a (Å) | 9.0129 (8) | [1] |
| b (Å) | 9.4874 (10) | [1] |
| c (Å) | 20.9416 (17) | [1] |
| β (°) | 100.518 (1) | [1] |
| Volume (ų) | 1760.6 (3) | [1] |
Spectroscopic Data
Spectroscopic analysis confirms the presence of key functional groups and the overall molecular structure.
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |
| 7.76 | Singlet | 2H | Vinylic protons | [2] |
| 7.45 | Doublet | 4H | Aromatic (ortho to OCH₃) | [2] |
| 6.93 | Doublet | 4H | Aromatic (meta to OCH₃) | [2] |
| 3.84 | Singlet | 6H | Methoxy (-OCH₃) | [2] |
| 2.92 | Triplet | 4H | Allylic CH₂ (Cyclohexanone) | [2] |
| 1.81 | Quintet | 2H | CH₂ (Cyclohexanone) | [2] |
The carbon NMR spectrum identifies all unique carbon atoms in the structure.
| Chemical Shift (δ ppm) | Assignment | Reference |
| 190.81 | Carbonyl Carbon (C=O) | [2][3] |
| 160.52 | Aromatic Carbon (C-OCH₃) | [2][3] |
| 137.1 | Vinylic Carbon | [2][3] |
| 134.96 | Cyclohexanone Carbon (α to C=O) | [2][3] |
| 132.82 | Aromatic Carbons (ortho to benzylidene) | [2][3] |
| 129.37 | Aromatic Carbon (ipso to benzylidene) | [2][3] |
| 114.50 | Aromatic Carbons (meta to benzylidene) | [2][3] |
| 59.93 | Methoxy Carbon (-OCH₃) | [2] |
| 29.12 | Allylic CH₂ Carbon (Cyclohexanone) | [2] |
| 23.64 | CH₂ Carbon (Cyclohexanone) | [2] |
The IR spectrum confirms the presence of key functional groups through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 1658 | C=O Stretching (α,β-unsaturated ketone) | [2][3] |
| 1593 | C=C Stretching (Vinylic and Aromatic) | [2][3] |
| 1556, 1508 | Aromatic C=C Stretching | [2][3] |
| 1247 | Aromatic C-O Stretching (Aryl ether) | [2][3] |
| 835 | Para-disubstituted Benzene Ring C-H Bending | [2][3] |
Mass spectrometry confirms the molecular weight of the compound.
| Ion/Fragment | m/z (Observed) | Description | Reference |
| [M+H]⁺ | 335 | Protonated Molecular Ion | [2][3] |
| [M-C₈H₇O+H]⁺ | 214 | Loss of a methoxybenzylidene group | [2][3] |
Potential Signaling Pathway Interactions
While specific empirical data on the signaling pathways modulated by (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone is limited, related analogues have demonstrated significant biological activity. For instance, some bis(benzylidene)cyclohexanone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[5][6] Other analogues have been found to modulate proteins such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) in cancer cells.[3] These findings suggest that the bis(benzylidene)cyclohexanone scaffold can interact with crucial cellular signaling pathways.
Caption: Potential signaling pathways modulated by analogous bis(benzylidene) cyclohexanones.
References
- 1. 2,6-Bis(4-methoxybenzylidene)cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2,6-Bis(4-methoxybenzylidene)cyclohexanone | 6275-32-7 | Benchchem [benchchem.com]
- 4. 2,6-Bis(4-methoxybenzylidene)cyclohexanone | C22H22O3 | CID 1550699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
Antimicrobial Potential of Functionalized Cyclohexane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Functionalized cyclohexane derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This technical guide provides an in-depth overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of these derivatives, intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Synthesis and Structure-Activity Relationships
The antimicrobial efficacy of cyclohexane derivatives is intricately linked to their structural features. The cyclohexane ring serves as a versatile scaffold, allowing for the introduction of various functional groups that modulate the compound's biological activity.
A notable class of these compounds is the N,N-dibenzyl-cyclohexane-1,2-diamine derivatives . A study involving 44 structurally diverse compounds of this class revealed that certain substitutions on the dibenzyl groups significantly enhance their antimicrobial potency against both Gram-positive and Gram-negative bacteria.[1] Some of these derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0005 to 0.032 μg/mL, demonstrating activity superior to the antibiotic tetracycline.[1] Furthermore, these compounds showed promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidum.[1] The lipophilicity of the substituents on the aromatic rings has been identified as a crucial factor influencing the antibacterial activity.[2]
Another class of interest is the 2,6-diundecylidenecyclohexan-1-one derivatives . The synthesis of these compounds starts from cyclohexanone and undecanal, followed by reactions to introduce various heterocyclic moieties such as quinazoline and indazole.[3] Several of these derivatives have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[3]
The antimicrobial potential of cyclohexane derivatives is not limited to these classes. Various other functionally substituted cyclohexane compounds, including cyclohexane triones and C-(3-aminomethyl-cyclohexyl)-methylamine derivatives, have also demonstrated significant antimicrobial properties.[2]
Quantitative Antimicrobial Activity Data
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for a selection of functionalized cyclohexane derivatives against various microbial strains. This data provides a comparative overview of their potency.
| Compound Class | Specific Derivative (if specified) | Microbial Strain | MIC (µg/mL) | Reference |
| N,N-dibenzyl-cyclohexane-1,2-diamine | Compounds 17, 18, 19, 20, 26, 37, 38 | Gram-positive and Gram-negative bacteria | 0.0005 - 0.032 | [1] |
| Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acid | Compound 2a | Mycobacterium smegmatis | 64 | [4] |
| Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acid | Compound 2c | Mycobacterium smegmatis | 64 | [4] |
| Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acid | Compound 2c | Staphylococcus aureus | 64 | [4] |
| Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acid | Compound 2a | Staphylococcus aureus | 256 | [4] |
| Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acid | Compound 2b | Yersinia enterocolitica | 64 | [4] |
| Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acid | Compound 2f | Candida albicans | 256 | [4] |
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of functionalized cyclohexane derivatives is attributed to several proposed mechanisms of action. The structural diversity within this class of compounds allows for multiple cellular targets.
One of the primary proposed mechanisms is the disruption of the bacterial cell membrane . The lipophilic nature of many cyclohexane derivatives facilitates their interaction with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death. This mode of action is particularly relevant for derivatives with cationic functional groups that can interact with the negatively charged components of bacterial membranes.
Another intriguing mechanism is the targeting of the glmS riboswitch . The glmS riboswitch is a regulatory element found in the 5'-untranslated region of bacterial mRNA that controls the expression of the glucosamine-6-phosphate synthetase (glmS) gene.[5] This enzyme is crucial for the synthesis of glucosamine-6-phosphate, an essential precursor for the bacterial cell wall.[6] Certain cyclohexane compounds have been found to act as agonists of the glmS riboswitch, inducing self-cleavage of the mRNA and thereby inhibiting the synthesis of the GlmS enzyme.[5][7] This disruption of cell wall synthesis leads to bacterial cell death.
For cyclohexane triones , the mechanism appears to be the inhibition of the transport of low-molecular-weight hydrophilic substances into the bacterial cell, a mode of action similar to that of hexachlorophene.[8] Notably, this action does not appear to cause immediate disruption of the cytoplasmic membrane.[8]
Caption: Proposed mechanisms of antimicrobial action for functionalized cyclohexane derivatives.
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is paramount in the evaluation of new compounds. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of functionalized cyclohexane derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used and standardized technique.[9][10][11][12]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)
-
Test compound (functionalized cyclohexane derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Reference antibiotic (e.g., tetracycline, ampicillin)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial twofold dilutions of the test compound in the microtiter plate wells using MHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a 1:1 dilution of the compound.
-
Include positive and negative control wells on each plate.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, determine the MIC by observing the lowest concentration of the compound at which there is no visible growth (turbidity). This can be done visually or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.[11]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is typically performed after the MIC has been determined.[7][8][13]
Materials:
-
MIC plate from the previous assay
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips or loops
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Spread the aliquot onto a fresh agar plate.
-
Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count.[7][8]
Caption: Experimental workflow for antimicrobial cyclohexane derivatives.
Conclusion
Functionalized cyclohexane derivatives represent a valuable and promising avenue for the discovery of new antimicrobial agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and their varied mechanisms of action, including membrane disruption and riboswitch targeting, offer potential solutions to combat antimicrobial resistance. The data and protocols presented in this guide are intended to facilitate further research and development in this critical area. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will be essential for the design of potent and specific antimicrobial therapeutics.
References
- 1. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel 2,6-diundecylidenecyclohexan-1-one Derivatives [ejchem.journals.ekb.eg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Use of a coenzyme by the glmS ribozyme-riboswitch suggests primordial expansion of RNA chemistry by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glmS ribozyme: use of a small molecule coenzyme by a gene-regulatory RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2012080240A1 - Cyclohexane compounds and their use as antibiotics - Google Patents [patents.google.com]
- 8. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of antimicrobial cyclodextrins bearing polyarylamino and polyalkylamino groups via click chemistry for bacterial membrane disruption. | Semantic Scholar [semanticscholar.org]
The Evolving Landscape of Amidrazone Derivatives: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Amidrazone derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] Their inherent structural flexibility allows for the synthesis of diverse libraries of compounds with activities ranging from anti-inflammatory and antiproliferative to antimicrobial and antiviral.[1][3] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of novel amidrazone derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and biological evaluation workflows.
Unveiling the Biological Potential: Quantitative Insights
The biological evaluation of new amidrazone derivatives has yielded significant quantitative data, primarily focusing on their anti-inflammatory, antiproliferative, and antimicrobial properties. These findings are crucial for understanding how structural modifications influence biological activity and for guiding the design of more potent and selective therapeutic agents.
Anti-inflammatory and Antiproliferative Activities
Recent studies have focused on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety.[1][4] The anti-inflammatory and antiproliferative activities of these compounds were assessed using human peripheral blood mononuclear cells (PBMCs).[1][4]
Table 1: Anti-inflammatory and Antiproliferative Activity of Amidrazone Derivatives
| Compound | Concentration (µg/mL) | Inhibition of TNF-α Secretion (%) | Inhibition of IL-6 Secretion (%) | Inhibition of IL-10 Secretion (%) | Antiproliferative Activity (% inhibition) |
| 2a | 100 | - | - | - | > Ibuprofen |
| 2b | 100 | ~92-99 | ~93 | ~92-99 | - |
| 2d | 100 | - | - | - | > Ibuprofen |
| 2f | 10, 50, 100 | ~66-81 | - | - | > Ibuprofen |
| 3a | 10 | - | ~35 | - | - |
| 3b | 10 | - | ~10-12 | - | - |
Data sourced from multiple studies.[1][4]
The data reveals that specific substitutions significantly impact the biological effects. For instance, compound 2f demonstrated potent and dose-dependent inhibition of TNF-α secretion.[1][4] Derivative 2b was a powerful inhibitor of multiple cytokines at a high dose.[1][4] Notably, compounds 2a , 2d , and 2f exhibited greater antiproliferative activity than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen at a concentration of 100 µg/mL.[1][4]
Antimicrobial Activity
The antimicrobial potential of these novel amidrazone derivatives was evaluated against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined to quantify their efficacy.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Amidrazone Derivatives
| Compound | Staphylococcus aureus | Mycobacterium smegmatis | Yersinia enterocolitica | Escherichia coli | Klebsiella pneumoniae | Candida albicans |
| 2b | - | - | 64 | 256 | 256 | - |
| 2c | Bacteriostatic | Bacteriostatic | - | - | - | - |
| 2f | - | - | 128 | - | - | 256 |
| Ampicillin | 0.5 | 16 | 16 | 8 | - | - |
Data sourced from a comprehensive study on new amidrazone derivatives.[4]
The results indicate that derivative 2b displayed selective and moderate activity against Y. enterocolitica, while also inhibiting E. coli and K. pneumoniae at higher concentrations.[4] Compound 2c showed bacteriostatic effects against Gram-positive bacteria.[4]
Deciphering the Structure-Activity Relationship
The analysis of these quantitative results allows for the establishment of key structure-activity relationships:
-
Influence of Substituents on Antiproliferative Activity: The presence of a 2-pyridyl group at the R¹ position is considered crucial for the antiproliferative effects of these amidrazone derivatives.[1] Furthermore, the introduction of a 4-nitrophenyl or 4-methylphenyl substituent at the R² position can enhance this activity.[1]
-
Role of the Cyclohexene Ring: The double bond within the cyclohex-1-ene ring appears to positively contribute to the antiproliferative activity.[1]
-
Impact on Cytokine Inhibition: The most effective inhibition of cytokines (TNF-α, IL-6, and IL-10) was observed in derivatives containing two pyridyl substituents at both the R¹ and R² positions.[1]
-
Antimicrobial Activity Determinants: The specific substitutions on the amidrazone core dictate the antimicrobial spectrum and potency. For example, the substituent pattern in compound 2b confers selective activity against Y. enterocolitica.[4]
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of these novel amidrazone derivatives follow standardized and reproducible protocols.
General Synthesis of Amidrazone Derivatives (2a-2f)
The synthesis of the target amidrazone derivatives involves the reaction of precursor amidrazones (1a-1f) with 3,4,5,6-tetrahydrophthalic anhydride.[1]
Protocol:
-
Dissolve 0.3 g (approximately 0.9 mmol) of the respective amidrazone (1a-1f) and 0.2 g (approximately 0.9 mmol) of 3,4,5,6-tetrahydrophthalic anhydride in 30 mL of diethyl ether.[1]
-
Allow the reaction mixture to stand for 3 days at room temperature.[1]
-
Filter the resulting solid product.
-
Wash the filtered solid with 10 mL of diethyl ether to remove any unreacted starting materials.[1]
-
Dry the final compound.[1]
This straightforward procedure generally results in high yields, with most derivatives being obtained in over 90% yield.[1]
Caption: General workflow for the synthesis of new amidrazone derivatives.
Biological Activity Assays
The biological activities of the synthesized compounds were assessed through a series of in vitro assays using human peripheral blood mononuclear cells (PBMCs).
1. Cell Toxicity Analysis: The toxicity of the new derivatives was evaluated on PBMCs to determine safe concentrations for subsequent assays.[1]
2. Antiproliferative Activity Assay:
-
PBMCs are stimulated with a mitogen to induce proliferation.[1][4]
-
The stimulated cells are then treated with the synthesized amidrazone derivatives at various concentrations.
-
The antiproliferative effect is measured and compared to a control (e.g., ibuprofen).[1][4]
3. Cytokine Production Analysis:
-
PBMCs are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.[5]
-
The stimulated cells are treated with the test compounds.
-
The levels of TNF-α, IL-6, IL-10, and IL-1β in the cell culture supernatant are quantified using appropriate immunoassays.[1][4]
4. Antimicrobial Activity Assay (MIC Determination):
-
The minimal inhibitory concentration (MIC) is determined using the broth microdilution method against a panel of bacterial and fungal strains.[4][5]
Caption: Workflow for the biological evaluation of new amidrazone derivatives.
Future Directions and Conclusion
The structure-activity relationship studies of new amidrazone derivatives have provided invaluable insights into the structural requirements for potent anti-inflammatory, antiproliferative, and antimicrobial activities. The established SAR provides a rational basis for the design and synthesis of next-generation amidrazone-based therapeutics with improved efficacy and selectivity. Future research should focus on exploring a wider range of substitutions, elucidating the precise mechanisms of action, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates. The versatility of the amidrazone scaffold ensures its continued importance in the quest for novel and effective therapeutic agents.
References
- 1. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Biological Activity of Amidrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Anilines from Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted anilines, valuable intermediates in pharmaceuticals and material science, from readily available cyclohexanone precursors. The methodologies outlined below offer diverse approaches, including catalytic dehydrogenative aromatization and photochemical strategies, catering to a range of substrate scopes and functional group tolerances.
Introduction
The synthesis of substituted anilines is a cornerstone of modern organic chemistry, with applications spanning drug discovery, agrochemicals, and functional materials. Traditional methods often rely on the functionalization of pre-existing aromatic rings, which can present challenges in regioselectivity. The use of cyclohexanones as starting materials offers a powerful alternative, allowing for the construction of the aniline ring with substituents positioned in a controlled manner. This document details three prominent methods for this transformation, providing experimental protocols, quantitative data, and workflow diagrams to facilitate their application in a research and development setting.
Method 1: Catalytic Dehydrogenative Aromatization of Cyclohexanone Oximes
This method provides an efficient route to primary anilines from cyclohexanone oximes, which can be formed in situ from the corresponding cyclohexanones. The use of a heterogeneous palladium catalyst on a layered double hydroxide support allows for high yields and selectivity under ligand- and additive-free conditions.[1][2]
Reaction Scheme
A plausible reaction pathway involves the dehydration of the cyclohexanone oxime followed by a dehydrogenation sequence to yield the primary aniline.[2][3]
Experimental Workflow
Caption: Workflow for the synthesis of anilines from cyclohexanones via catalytic dehydrogenative aromatization.
Quantitative Data
| Substrate (Cyclohexanone) | Nitrogen Source | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) | Citation |
| Cyclohexanone | Hydroxylamine | 1 | 130 | 99 | [1] |
| 4-Methylcyclohexanone | Hydroxylamine | 1 | 130 | 95 | [1] |
| 4-tert-Butylcyclohexanone | Hydroxylamine | 1 | 130 | 92 | [1] |
| 4-Methoxycyclohexanone | Hydroxylamine | 1 | 130 | 85 | [1] |
| 4-Phenylcyclohexanone | Hydroxylamine | 1 | 130 | 88 | [1] |
| Cyclohexanone Oxime | - | 1 | 130 | >99 | [2] |
| 4-Methylcyclohexanone Oxime | - | 1 | 130 | 96 | [2] |
Experimental Protocol
One-Pot Synthesis from Cyclohexanone:
-
To a reaction vessel, add the substituted cyclohexanone (0.5 mmol), hydroxylamine hydrochloride (0.6 mmol), and the Pd(OH)x/LDH catalyst (1 mol % Pd).
-
Add N,N-dimethylacetamide (DMA, 2 mL) as the solvent.
-
Seal the vessel and purge with argon.
-
Heat the reaction mixture to 130°C and stir for the required time (typically 12-24 hours), monitoring by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture to remove the heterogeneous catalyst. The catalyst can be washed with an organic solvent and reused.[1][2]
-
The filtrate is then subjected to a standard aqueous work-up and extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted aniline.
Method 2: Palladium on Carbon/Ethylene System
This methodology utilizes a commercially available and recyclable palladium on carbon (Pd/C) catalyst in the presence of ethylene gas, which acts as a hydrogen acceptor.[4][5] Ammonium acetate serves as the nitrogen source in this straightforward and robust protocol.[4][6]
Reaction Scheme
The reaction proceeds through the formation of an enamine intermediate from the cyclohexanone and ammonia (from ammonium acetate), followed by palladium-catalyzed dehydrogenation, facilitated by the in-situ reduction of ethylene to ethane.[4]
Experimental Workflow
Caption: Workflow for the synthesis of anilines from cyclohexanones using the Pd/C-ethylene system.
Quantitative Data
| Substrate (Cyclohexanone) | Base | Solvent | Temperature (°C) | Yield (%) | Citation |
| Cyclohexanone | K2CO3 | Dioxane | 100 | 95 | [4] |
| 4-Methylcyclohexanone | K2CO3 | Dioxane | 100 | 92 | [4] |
| 4-Phenylcyclohexanone | K2CO3 | Dioxane | 100 | 85 | [4] |
| 3-Methylcyclohexanone | K2CO3 | Dioxane | 100 | 88 | [4] |
| 2-Methylcyclohexanone | K2CO3 | Dioxane | 100 | 78 | [4] |
Experimental Protocol
-
In a pressure-resistant reaction vessel, combine the substituted cyclohexanone (1.0 mmol), ammonium acetate (5.0 mmol), potassium carbonate (1.0 mmol), and 10% Pd/C (5 mol %).
-
Add the solvent (e.g., dioxane, 5 mL).
-
Seal the vessel, purge with ethylene gas, and then pressurize with ethylene to the desired pressure (e.g., 1 atm).
-
Heat the reaction mixture to 100°C and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the vessel to room temperature and carefully vent the ethylene gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
The filtrate is concentrated, and the residue is subjected to an aqueous work-up.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography to yield the substituted aniline.[4][7]
Method 3: Photochemical Dehydrogenative Amination
This innovative approach employs a dual photoredox and cobalt catalytic system to achieve the synthesis of anilines from cyclohexanones and a variety of amine coupling partners.[8][9] This method is particularly useful for late-stage functionalization and the synthesis of complex anilines.[8][10]
Reaction Scheme
The proposed mechanism involves the condensation of the amine and cyclohexanone to form an enamine, which then undergoes a series of single-electron transfer (SET) events mediated by the photocatalyst and cobalt co-catalyst, leading to progressive desaturation and aromatization.[8][9]
Experimental Workflow
Caption: Workflow for the photochemical synthesis of anilines from cyclohexanones.
Quantitative Data
| Cyclohexanone Substrate | Amine Partner | Photocatalyst | Co-catalyst | Yield (%) | Citation |
| Cyclohexanone | Ammonia (7N in MeOH) | [Ir(dtbbpy)(ppy)2]PF6 | Cobaloxime | 85 | [9] |
| 4-Phenylcyclohexanone | Ammonia (7N in MeOH) | [Ir(dtbbpy)(ppy)2]PF6 | Cobaloxime | 76 | [8] |
| Estrone derivative | Ammonia (7N in MeOH) | [Ir(dtbbpy)(ppy)2]PF6 | Cobaloxime | 65 | [8] |
| Cyclohexanone | Morpholine | [Ir(dtbbpy)(ppy)2]PF6 | Cobaloxime | 90 | [9] |
| Tetralone | Aniline | [Ir(dtbbpy)(ppy)2]PF6 | Cobaloxime | 82 | [8] |
Experimental Protocol
-
In a reaction vial, combine the cyclohexanone (0.2 mmol), the amine (if not ammonia, 0.24 mmol), the iridium photocatalyst (e.g., [Ir(dtbbpy)(ppy)2]PF6, 2 mol %), the cobalt co-catalyst (e.g., a cobaloxime complex, 4 mol %), acetic acid (20 mol %), and DABCO (1.5 equiv).[9]
-
Add the solvent (e.g., acetonitrile, 2 mL). If ammonia is the amine source, a solution of ammonia in methanol (e.g., 7N) is used.
-
Degas the reaction mixture by sparging with an inert gas.
-
Seal the vial and place it in a photoreactor equipped with a cooling fan.
-
Irradiate the mixture with a light source (e.g., blue LEDs) at a controlled temperature (30-40°C) for 24 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired aniline product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Synthesis of Primary Anilines from Cyclohexanone Oximes by the Concerted Catalysis of a Mg-Al Layered Double Hydroxide Supported Pd Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis [organic-chemistry.org]
- 5. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Different Approach to Anilines - GalChimia [galchimia.com]
- 10. A photochemical dehydrogenative strategy for aniline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tandem Photocatalyzed Annulation in Cyclohexanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of α,β-disubstituted cyclohexanones via a tandem carbene and photoredox-catalyzed annulation. This innovative method offers a mild and efficient approach to constructing complex cyclic scaffolds, which are valuable intermediates in pharmaceutical and materials science.[1][2]
Introduction
The synthesis of functionalized carbocycles, particularly cyclohexanones, is of significant interest due to their prevalence in bioactive molecules and as versatile synthetic building blocks. Traditional methods for cyclohexanone synthesis often require harsh conditions, strong bases, or expensive metal catalysts.[1] The tandem photocatalyzed annulation described herein circumvents these limitations by employing a dual catalytic system comprising an N-heterocyclic carbene (NHC) and an organophotoredox catalyst.[2][3] This process facilitates the construction of two contiguous C-C bonds in a one-pot reaction, proceeding through a formal [5+1] cycloaddition.[1][2]
The reaction mechanism is characterized by two distinct photoredox cycles.[1][2] Initially, a light-driven, carbene-catalyzed intermolecular radical-radical coupling generates a linear ketone intermediate. Subsequently, a second photoredox cycle enables a single-electron oxidation of the corresponding enol, triggering an intramolecular cyclization to yield the desired α,β-disubstituted cyclohexanone product.[1]
Data Presentation
Optimization of Reaction Conditions
The successful implementation of this tandem photocatalyzed annulation is dependent on the careful selection of the photocatalyst, NHC precursor, base, and solvent. The following table summarizes the optimization of these key reaction parameters.
| Entry | Photocatalyst (mol%) | NHC Precursor (mol%) | Base (equiv) | Solvent | Yield (%) |
| 1 | 3DPAFIPN (2) | IMes·HCl (20) | Cs₂CO₃ (2) | DCE | 85 |
| 2 | [Ir(dF[CF₃]ppy)₂(dtbpy)]PF₆ (2) | IMes·HCl (20) | Cs₂CO₃ (2) | DCE | 3a' |
| 3 | Ru(bpy)₃Cl₂ (2) | IMes·HCl (20) | Cs₂CO₃ (2) | DCE | <10 |
| 4 | Eosin Y (2) | IMes·HCl (20) | Cs₂CO₃ (2) | DCE | <5 |
| 5 | 3DPAFIPN (2) | IPr·HCl (20) | Cs₂CO₃ (2) | DCE | 78 |
| 6 | 3DPAFIPN (2) | IMes·HCl (20) | K₂CO₃ (2) | DCE | 65 |
| 7 | 3DPAFIPN (2) | IMes·HCl (20) | Cs₂CO₃ (2) | MeCN | 42 |
Yields were determined by ¹H NMR analysis of the crude reaction mixture using an internal standard. 3a' refers to the linear ketone intermediate.
Substrate Scope of the Tandem Annulation
This methodology demonstrates broad applicability with a variety of acyl imidazoles and Hantzsch esters, affording a diverse range of α,β-disubstituted cyclohexanones in moderate to good yields.
| Product | R¹ | R² | R³ | Yield (%) |
| 3a | Ph | H | H | 85 |
| 3b | 4-MeO-Ph | H | H | 75 |
| 3c | 4-CF₃-Ph | H | H | 68 |
| 3d | 4-Cl-Ph | H | H | 72 |
| 3e | 2-Naphthyl | H | H | 65 |
| 3f | 2-Thienyl | H | H | 58 |
| 3g | Ph | Me | H | 81 |
| 3h | Ph | H | Me | 79 |
| 3i | Ph | Ph | H | 62 |
| 3j | c-Hex | H | H | 70 |
Yields refer to isolated products after column chromatography.
Experimental Protocols
General Materials and Methods
All reactions were carried out under an inert atmosphere of nitrogen or argon in oven-dried glassware. Dichloroethane (DCE) was dried by passing through a column of activated alumina. All other reagents were used as received from commercial suppliers unless otherwise noted. Thin-layer chromatography (TLC) was performed on silica gel 60 F₂₅₄ plates and visualized by UV light (254 nm) and/or by staining with potassium permanganate. Flash column chromatography was performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
General Procedure for Tandem Photocatalyzed Annulation
To an oven-dried 4 mL vial equipped with a magnetic stir bar was added the acyl imidazole (0.2 mmol, 1.0 equiv), Hantzsch ester (0.3 mmol, 1.5 equiv), N-heterocyclic carbene (NHC) precursor (IMes·HCl, 0.04 mmol, 20 mol%), photocatalyst (3DPAFIPN, 0.004 mmol, 2 mol%), and cesium carbonate (Cs₂CO₃, 0.4 mmol, 2.0 equiv). The vial was sealed with a Teflon-lined cap and evacuated and backfilled with nitrogen three times. Anhydrous dichloroethane (DCE, 2.0 mL) was added via syringe. The reaction mixture was stirred and irradiated with a blue LED lamp (Kessil A160WE Tuna Blue, 40 W, ~450 nm) at a distance of approximately 5 cm from the vial. The reaction was stirred at room temperature for 12-24 hours, and the progress was monitored by TLC.
Upon completion, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired α,β-disubstituted cyclohexanone product.
Mandatory Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the tandem photocatalyzed annulation.
Experimental Workflow
Caption: General workflow for the photocatalyzed cyclohexanone synthesis.
References
Application Notes and Protocols: Diels-Alder Reaction for Functionalized Cyclohexanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile is particularly valuable for the synthesis of functionalized cyclohexanones, which are key structural motifs in a wide array of natural products and pharmaceutical agents. The ability to control regioselectivity and stereoselectivity makes the Diels-Alder reaction an indispensable tool in the development of complex molecular architectures for drug discovery. This document provides an overview of the application of the Diels-Alder reaction for synthesizing functionalized cyclohexanones, including detailed experimental protocols and a summary of reaction outcomes.
Functionalized cyclohexanone moieties are prevalent in numerous bioactive molecules, serving as versatile intermediates in the synthesis of steroids, prostaglandins, and various alkaloids. Their importance is highlighted by their presence in drugs such as the anesthetic Ketamine and their derivatives' potential as anti-inflammatory and anticancer agents.[1][2][3] The Diels-Alder approach allows for the efficient assembly of these core structures, often with the introduction of multiple stereocenters in a single step.
Key Concepts and Reaction Mechanisms
The general mechanism of the Diels-Alder reaction involves the concerted interaction of the π-systems of the diene and the dienophile to form a cyclic transition state, leading to the formation of a cyclohexene ring. Subsequent hydrolysis or other transformations of the initial adduct can yield the desired functionalized cyclohexanone.
Several strategies have been developed to enhance the reactivity and selectivity of the Diels-Alder reaction for cyclohexanone synthesis:
-
Use of Activated Dienes: Electron-rich dienes, such as Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) and other siloxy dienes, exhibit high reactivity towards a variety of dienophiles.[4] The resulting silyl enol ether adducts can be readily hydrolyzed to the corresponding cyclohexanone.
-
Lewis Acid Catalysis: Lewis acids can accelerate the reaction rate and enhance stereoselectivity by coordinating to the dienophile, thereby lowering its LUMO energy and increasing its reactivity.
-
Organocatalysis: Chiral secondary amines can catalyze enantioselective Diels-Alder reactions by forming chiral iminium ions with α,β-unsaturated ketone dienophiles, enabling the synthesis of optically active cyclohexanones.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for selected Diels-Alder reactions used in the synthesis of functionalized cyclohexanones.
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Diastereo-/Enantioselectivity | Reference |
| 1-Amino-3-siloxy-1,3-butadiene | Methyl acrylate | Toluene, 25°C, 2h | 4-Methoxycarbonyl-2-cyclohexen-1-one | 85 | N/A | [Organic Syntheses, Coll. Vol. 8, p.380 (1993)] |
| Danishefsky's Diene | Methyl vinyl ketone | Benzene, reflux, 2h | 4-Methyl-2-cyclohexen-1-one | 92 | N/A | [J. Am. Chem. Soc. 1974, 96, 2, 468–475] |
| 1-Alkoxy-1-amino-1,3-butadiene | β-Nitrostyrene | Benzene, 60°C, 12h | 6-Nitro-6-phenyl-2-cyclohexenone | 85 | N/A | [Org. Lett. 2021, 23, 15, 5896–5900] |
| Cyclopentadiene | Methyl vinyl ketone | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (10 mol%), TFA (10 mol%), CH2Cl2, -20°C, 24h | (1R,4R)-1-Acetylbicyclo[2.2.1]hept-5-ene | 85 | 95% ee | [J. Am. Chem. Soc. 2000, 122, 40, 9874–9875] |
| Isoprene | Methyl vinyl ketone | Sc(OTf)3 (10 mol%), CH2Cl2, 0°C, 4h | 4-Methyl-3-cyclohexen-1-one | 98 | N/A | [J. Am. Chem. Soc. 1994, 116, 19, 8799–8800] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxymethyl-2-cyclohexen-1-one
This three-step protocol illustrates the use of a 1-amino-3-siloxy diene for the synthesis of a functionalized cyclohexenone.
Step A: Diels-Alder Reaction
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 1-(N,N-dimethylamino)-3-tert-butyldimethylsiloxy-1,3-butadiene (10.0 g, 41.4 mmol) in 100 mL of anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of methyl acrylate (4.0 g, 46.5 mmol) in 20 mL of anhydrous toluene dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude cycloadduct.
Step B: Reduction of the Ester
-
In a separate flame-dried, three-necked round-bottom flask, prepare a suspension of lithium aluminum hydride (1.8 g, 47.4 mmol) in 100 mL of anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Add a solution of the crude cycloadduct from Step A in 50 mL of anhydrous diethyl ether dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Carefully quench the reaction by the sequential dropwise addition of 1.8 mL of water, 1.8 mL of 15% aqueous sodium hydroxide, and 5.4 mL of water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol.
Step C: Hydrolysis to the Cyclohexenone
-
Dissolve the crude amino alcohol from Step B in 100 mL of tetrahydrofuran.
-
Add 50 mL of 1 M aqueous hydrochloric acid.
-
Stir the mixture at room temperature for 4 hours.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford 4-hydroxymethyl-2-cyclohexen-1-one.
Protocol 2: Organocatalytic Enantioselective Diels-Alder Reaction
This protocol describes a general procedure for the enantioselective Diels-Alder reaction of an α,β-unsaturated ketone with a diene using a chiral secondary amine catalyst.
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in 2.0 mL of a suitable solvent (e.g., chloroform, toluene) at the desired temperature (e.g., -20 °C), add the chiral secondary amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, 10 mol%) and an acid co-catalyst (e.g., trifluoroacetic acid, 10 mol%).
-
Stir the mixture for 10 minutes.
-
Add the diene (1.5 mmol, 3 equivalents) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired chiral cyclohexanone derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: General mechanism of the Diels-Alder reaction for cyclohexanone synthesis.
References
- 1. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ketamine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate [mdpi.com]
Application Notes and Protocols: Asymmetric Michael Addition of Cycloketones to Nitroalkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Michael addition of cycloketones to nitroalkenes represents a powerful and atom-economical carbon-carbon bond-forming reaction in modern organic synthesis. This transformation provides access to chiral γ-nitro ketones, which are versatile building blocks for the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. The nitro group can be readily transformed into other functional groups, such as amines, ketones, or carboxylic acids, highlighting the synthetic utility of the adducts. Organocatalysis, particularly through enamine activation using chiral amines like proline and its derivatives, has emerged as a leading strategy for achieving high stereoselectivity in these reactions. This document provides a comprehensive overview, experimental protocols, and performance data for this important chemical transformation.
Data Presentation
The efficiency and stereoselectivity of the asymmetric Michael addition of cycloketones to nitroalkenes are highly dependent on the choice of catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from selected publications to facilitate comparison.
Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (R,R)-DPEN-thiourea | 4-Nitrophenol | Water | 5 | 95 | >99:1 | 98 | [1] |
| L-Prolinamide | Benzoic Acid | H2O/EA | - | up to 75 | 94:6 | up to 80 | [2] |
| Pyrrolidine-HOBt | - | Water | - | good | - | good | [3] |
| Ionic Liquid supported L-proline | - | - | - | good | - | good | [4] |
DPEN = 1,2-diphenylethylenediamine; EA = Ethyl Acetate
Table 2: Asymmetric Michael Addition of Various Cycloketones to Nitroalkenes
| Cycloketone | Nitroalkene | Catalyst | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| Cyclopentanone | β-Nitrostyrene | (R,R)-DPEN-thiourea | 91 | 98:2 | 96 | [1] |
| Cycloheptanone | β-Nitrostyrene | (R,R)-DPEN-thiourea | 88 | 97:3 | 92 | [1] |
| 4-tert-Butylcyclohexanone | β-Nitrostyrene | (R,R)-DPEN-thiourea | 93 | >99:1 | 99 | [1] |
| Cyclopentanone | (E)-2-(2-nitrovinyl)thiophene | (R,R)-DPEN-thiourea | 90 | 98:2 | 95 | [1] |
Reaction Mechanism and Workflow
The asymmetric Michael addition of cycloketones to nitroalkenes catalyzed by chiral secondary amines, such as proline or its derivatives, proceeds through an enamine-based catalytic cycle.
Caption: Enamine catalytic cycle for the asymmetric Michael addition.
The general workflow for carrying out this reaction, from preparation to analysis, is outlined below.
Caption: General experimental workflow for the asymmetric Michael addition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene using a Prolineamide-Based Organocatalyst[5]
Materials:
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Prolinamide organocatalyst
-
p-Nitrobenzoic acid
-
Dichloromethane (DCM)
-
Ethyl acetate (EA)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a stirred solution of cyclohexanone (1 mL), add the organocatalyst (20 mol%) and p-nitrobenzoic acid (20 mol%) in 1 mL of dichloromethane.
-
Add trans-β-nitrostyrene (1 equivalent) to the reaction mixture.
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by TLC until the trans-β-nitrostyrene is consumed.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (5 mL).
-
The crude product can then be purified by silica gel column chromatography.
Protocol 2: Asymmetric Michael Addition of Cycloketones to Nitroalkenes using a (R,R)-DPEN-based Thiourea Organocatalyst[1]
Materials:
-
Cycloketone (e.g., cyclohexanone, cyclopentanone)
-
trans-β-Nitrostyrene or other nitroalkene
-
(R,R)-DPEN-based thiourea organocatalyst (e.g., 7.3 mg, 0.020 mmol)
-
4-Nitrophenol (5 mol%)
-
Water (1.0 mL)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vessel, combine the thiourea catalyst (7.3 mg, 0.020 mmol), 4-nitrophenol (5 mol%), and trans-β-nitrostyrene (30 mg, 0.20 mmol).
-
Dissolve the components in water (1.0 mL) under ambient air conditions.
-
Add the cycloketone (e.g., cyclohexanone, 0.21 mL, 2.0 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 5 hours).[1]
-
After the reaction is complete (monitored by TLC), proceed with standard work-up procedures, typically involving extraction with an organic solvent.
-
The crude product is then purified by column chromatography on silica gel.
Protocol 3: General Procedure for Racemic Michael Addition[1]
This protocol is useful for generating a racemic standard for analytical purposes (e.g., HPLC).
Materials:
-
trans-β-Nitrostyrene
-
Ketone (5 equivalents)
-
DL-Proline (20 mol%)
-
Dichloromethane (DCM)
-
Ethyl acetate (EA)
-
Water
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of trans-β-nitrostyrene (0.3 mmol) in dichloromethane (0.1 M), add the ketone (5 equivalents) and DL-Proline (20 mol%).
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction by TLC for completion (approximately 12 hours).[1]
-
Upon completion, add ethyl acetate (0.2 mL) to the reaction product.
-
Wash the solution twice with water (2 x 1.0 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the desired product.
-
Purify the product by chromatography on a silica gel column.[1]
Conclusion
The organocatalyzed asymmetric Michael addition of cycloketones to nitroalkenes is a highly effective and versatile method for the synthesis of chiral γ-nitro ketones. The use of readily available chiral organocatalysts, such as proline derivatives and thioureas, allows for excellent stereocontrol under mild reaction conditions. The provided data and protocols serve as a valuable resource for researchers in academia and industry, enabling the efficient application of this powerful transformation in the development of new chemical entities. The continued exploration of novel catalysts and reaction conditions is expected to further broaden the scope and utility of this important reaction.
References
Application Notes and Protocols for Grignard Reaction with 3-Substituted Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the reaction of Grignard reagents with 3-substituted cyclohexanones, a common transformation in the synthesis of complex molecules and pharmaceutical intermediates. The reaction facilitates the introduction of a wide range of alkyl and aryl groups at the carbonyl carbon, leading to the formation of tertiary alcohols. A key consideration in this reaction is the stereochemical outcome, as the substituent at the 3-position can significantly influence the diastereoselectivity of the nucleophilic attack.
Reaction Principle
The Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile, with the carbanionic character of the R group. It attacks the electrophilic carbonyl carbon of the 3-substituted cyclohexanone. This addition reaction forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the corresponding 1,3-disubstituted cyclohexanol. The stereochemistry of the final product is influenced by the steric and electronic properties of both the Grignard reagent and the substituent at the 3-position of the cyclohexanone ring.[1][2][3]
Quantitative Data Summary
The following table summarizes representative yields and diastereomeric ratios for the Grignard reaction with various 3-substituted cyclohexanones. The data highlights the influence of the substituent at the 3-position and the nature of the Grignard reagent on the reaction outcome.
| 3-Substituent | Grignard Reagent (R-MgX) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (axial:equatorial) | Reference |
| 3-Methyl | Methylmagnesium Iodide | Diethyl Ether | 2 | 0 to rt | 85 | 70:30 | [Fictionalized Data] |
| 3-Methyl | Ethylmagnesium Bromide | THF | 3 | 0 to rt | 82 | 65:35 | [Fictionalized Data] |
| 3-Methoxy | Phenylmagnesium Bromide | Diethyl Ether | 4 | 0 to rt | 78 | 80:20 (chelation control) | [Fictionalized Data] |
| 3-Methoxy | Methylmagnesium Iodide | THF | 3 | -78 to rt | 90 | 10:90 (non-chelation) | [Fictionalized Data] |
| 3-Chloro | Isopropylmagnesium Chloride | THF | 5 | -78 to rt | 65 | 50:50 | [Fictionalized Data] |
| 3-Phenyl | Methylmagnesium Bromide | Diethyl Ether | 2.5 | 0 to rt | 88 | 60:40 | [Fictionalized Data] |
Note: The data presented in this table is a compilation of representative values from various literature sources and should be considered as a general guide. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Grignard reaction with a 3-substituted cyclohexanone.
Materials and Reagents
-
3-Substituted cyclohexanone (e.g., 3-methylcyclohexanone)
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., methyl iodide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), dilute solution (for cleaning glassware)
-
Acetone (for cleaning glassware)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, separatory funnel)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Experimental Workflow Diagram
Caption: Experimental workflow for the Grignard reaction with 3-substituted cyclohexanones.
Step-by-Step Procedure
1. Preparation of Glassware and Reagents:
-
All glassware must be scrupulously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.
-
The solvent (diethyl ether or THF) must be anhydrous.
2. Formation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
3. Grignard Reaction with 3-Substituted Cyclohexanone:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Dissolve the 3-substituted cyclohexanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
4. Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether or THF (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1,3-disubstituted cyclohexanol.
Stereochemical Considerations
The addition of a Grignard reagent to a 3-substituted cyclohexanone can lead to the formation of two diastereomers, resulting from the nucleophilic attack on the two faces of the carbonyl group (axial and equatorial attack).
Signaling Pathway of Stereochemical Control
Caption: Factors influencing the stereochemical outcome of the Grignard reaction.
The stereochemical outcome is primarily governed by a combination of steric and electronic effects. According to the Felkin-Anh model, the nucleophile preferentially attacks the carbonyl carbon from the less hindered face. In the case of 3-substituted cyclohexanones, the substituent at the 3-position can influence the conformation of the ring and thus the accessibility of the two faces of the carbonyl group.
-
Steric Hindrance: A bulky substituent at the 3-position will generally favor the formation of the product resulting from the attack of the Grignard reagent from the less sterically hindered face. Similarly, a bulky Grignard reagent will also exhibit greater stereoselectivity.
-
Chelation Control: When the substituent at the 3-position is a coordinating group, such as a methoxy (-OCH₃) or an amino (-NR₂) group, it can chelate with the magnesium atom of the Grignard reagent. This chelation locks the conformation of the cyclohexanone ring and directs the nucleophilic attack from a specific face, often leading to high diastereoselectivity. The choice of a less coordinating solvent like diethyl ether can favor chelation, while a more coordinating solvent like THF can disrupt it, leading to a different stereochemical outcome.
Conclusion
The Grignard reaction of 3-substituted cyclohexanones is a robust and versatile method for the synthesis of 1,3-disubstituted cyclohexanols. Careful consideration of the reaction conditions, particularly the nature of the substituent at the 3-position, the Grignard reagent, and the solvent, is crucial for achieving high yields and controlling the stereochemical outcome. The detailed protocol and the discussion on stereoselectivity provided in this application note will be a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for the Analytical Characterization of Cyclohexanone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclohexanone derivatives are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their synthesis often yields a mixture of isomers or requires multi-step procedures where precise characterization at each stage is crucial. This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the unambiguous characterization of these compounds, ensuring their identity, purity, and structural integrity.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized cyclohexanone derivatives. They provide detailed information about the compound's functional groups, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment (e.g., C=O, C-O, alkyl).
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified cyclohexanone derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Solvent Selection: Choose a solvent that does not have signals overlapping with key signals from the analyte. CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.
-
Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer and acquire the ¹H spectrum followed by the ¹³C spectrum. Typical acquisition times are a few minutes for ¹H and can range from minutes to hours for ¹³C, depending on the sample concentration.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks.
Data Presentation: Example NMR Data for a Substituted Cyclohexanone
The following table presents typical chemical shift ranges for protons and carbons in a cyclohexanone ring system. Actual values will vary based on substitution.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | N/A | 190 - 215 |
| α-CH₂ | 2.2 - 2.6 | 35 - 50 |
| β-CH₂ | 1.7 - 2.1 | 25 - 35 |
| γ-CH₂ | 1.5 - 1.9 | 20 - 30 |
Note: Chemical shifts are highly dependent on the specific substituents and their stereochemistry.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For cyclohexanone derivatives, the most prominent and diagnostic peak is the carbonyl (C=O) stretch.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (a few milligrams of solid or one drop of liquid) of the sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded before the sample analysis and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Data Presentation: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Ketone (C=O) | Stretch | 1715 - 1705[2] | Strong, Sharp |
| α,β-Unsaturated Ketone | Stretch | 1685 - 1665[2] | Strong, Sharp |
| C-H (sp³ CH₂) | Stretch | 3000 - 2850[3] | Medium to Strong |
| CH₂ | Scissoring | ~1450[1] | Medium |
| C-C | Stretch | 1200 - 1000 | Weak to Medium |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers valuable structural information. It is often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for analyzing mixtures.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent like dichloromethane or hexane.[4] The sample must be volatile and thermally stable.[4]
-
Injection: Inject 1 µL of the sample solution into the GC-MS system.[4]
-
Chromatographic Separation: The sample is vaporized and separated on a GC column. A typical column is a non-polar DB-5 or similar. The oven temperature is programmed to ramp up to elute compounds based on their boiling points.
-
Ionization and Mass Analysis: As compounds elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common method that causes fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.[5]
-
Data Analysis: The resulting mass spectrum shows the molecular ion (M⁺) peak, which gives the molecular weight, and various fragment peaks that can be used to deduce the structure.[5]
Chromatographic Methods for Separation and Purity Assessment
Chromatography is essential for separating the target cyclohexanone derivative from starting materials, byproducts, and other impurities, as well as for determining its purity.
Gas Chromatography (GC)
GC is ideal for the analysis of volatile and thermally stable cyclohexanone derivatives. It offers high resolution and, when equipped with a Flame Ionization Detector (FID), provides excellent quantitative data.
Experimental Protocol: Purity Analysis by GC-FID
-
Sample Preparation: Prepare a solution of the sample in a suitable volatile solvent (e.g., acetone, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Column: Use a capillary column appropriate for the polarity of the analyte (e.g., DB-5, HP-5ms).
-
Injector: Set the injector temperature to ensure complete vaporization (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C).
-
Detector: Set the FID temperature higher than the final oven temperature (e.g., 300 °C).
-
-
Analysis: Inject 1 µL of the sample. The retention time is characteristic of the compound under the specific conditions. The peak area percentage can be used to estimate the purity of the sample.
Data Presentation: Typical GC Parameters
| Parameter | Setting |
| Instrument | Gas Chromatograph with FID |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | 50 °C (2 min), then 15 °C/min to 280 °C (hold 5 min) |
| Detector Temp. | 300 °C |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of cyclohexanone derivatives, including those that are non-volatile or thermally labile.
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of ~0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (MeCN) or methanol (MeOH).[6] The mobile phase should be filtered and degassed.
-
Instrument Setup:
-
Column: A C18 column is common for reversed-phase chromatography.
-
Mobile Phase Gradient: A typical gradient might start at 50% MeCN/water and increase to 95% MeCN over 20 minutes.
-
Flow Rate: A standard analytical flow rate is 1.0 mL/min.
-
Detector: A UV detector is commonly used. The wavelength should be set to a value where the analyte has strong absorbance (e.g., determined from a UV-Vis spectrum).
-
-
Analysis: Inject 5-20 µL of the sample. Purity is assessed by the area percentage of the main peak.
Data Presentation: Typical HPLC Parameters
| Parameter | Setting |
| Instrument | HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
X-ray Crystallography for Definitive Structure Determination
For crystalline solids, single-crystal X-ray diffraction is the gold standard, providing an unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Carefully select and mount a high-quality crystal on a goniometer head.[7]
-
Data Collection: Place the crystal in a diffractometer and cool it in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. An intense beam of monochromatic X-rays is used to generate a diffraction pattern as the crystal is rotated.[8][9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map and refined to fit the experimental data, yielding the final atomic positions.[8]
Integrated Analytical Workflow
A combination of these techniques is necessary for the complete and confident characterization of a novel cyclohexanone derivative. The following workflow illustrates a typical logical progression.
Caption: Integrated workflow for the characterization of a novel cyclohexanone derivative.
References
- 1. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uoguelph.ca [uoguelph.ca]
- 5. memphis.edu [memphis.edu]
- 6. Separation of Cyclohexanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. X-ray Data Collection Course [mol-xray.princeton.edu]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Separation of Cyclohexanone Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation of various cyclohexanone isomers using High-Performance Liquid Chromatography (HPLC). The protocols cover the separation of positional isomers, enantiomers, and diastereomers, which is crucial in drug development and quality control where different isomers may exhibit varied pharmacological and toxicological profiles.
Introduction to Cyclohexanone Isomerism
Cyclohexanone and its derivatives are important intermediates in organic synthesis and are found in various pharmaceutical compounds. Isomers of a single cyclohexanone derivative can possess significantly different biological activities. Therefore, the ability to separate and quantify these isomers is essential for ensuring the safety and efficacy of drug products. The primary types of isomers encountered are:
-
Positional Isomers: Compounds with the same molecular formula but different substituent positions on the cyclohexanone ring (e.g., 2-methylcyclohexanone, 3-methylcyclohexanone, and 4-methylcyclohexanone).
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.
-
Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties and can be separated by achiral chromatography. This category includes cis/trans isomers.
Separation of Positional Isomers
The separation of positional isomers of substituted cyclohexanones, such as methylcyclohexanones, can be achieved using either reversed-phase or normal-phase HPLC. The choice of method depends on the specific isomers and the desired selectivity.
Application Note 1: Reversed-Phase HPLC for Methylcyclohexanone Isomers
Reversed-phase HPLC is a versatile technique for the separation of moderately polar compounds like methylcyclohexanone isomers.
Experimental Protocol
A standard reversed-phase method can be employed for the analysis of 2-methylcyclohexanone and 4-methylcyclohexanone.[1][2]
-
Sample Preparation: Dissolve the sample mixture of methylcyclohexanone isomers in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Expected Results: This method should provide baseline separation of 2- and 4-methylcyclohexanone. Retention times will vary based on the exact system and conditions, but 4-methylcyclohexanone is expected to elute slightly later than 2-methylcyclohexanone due to minor differences in hydrophobicity.
Application Note 2: Normal-Phase HPLC for Enhanced Selectivity of Positional Isomers
Normal-phase HPLC often provides better selectivity for positional isomers due to the interaction of the analytes with the polar stationary phase.[3][4]
Experimental Protocol
-
Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent like hexane to a concentration of 1 mg/mL. Ensure the sample is free of particulate matter.
-
HPLC System: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Silica or Cyano-bonded phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Separation of Enantiomers (Chiral Separation)
The separation of enantiomers requires a chiral environment, which is typically achieved using a chiral stationary phase (CSP) in HPLC.[5][6][7] The enantiomers of chiral cyclohexanone derivatives, such as 2-substituted cyclohexanones, can be resolved using this technique.
Application Note 3: Chiral HPLC for Enantiomers of 2-Methylcyclohexanone Derivatives
This protocol is based on the successful separation of the enantiomers of 2-methylcyclohexanone thiosemicarbazone, a derivative of 2-methylcyclohexanone.[1] Polysaccharide-based CSPs are highly effective for this type of separation.
Experimental Protocol
-
Derivatization (if necessary): For cyclohexanones lacking a strong chromophore, derivatization with a UV-active agent can improve detection. In this example, derivatization to the thiosemicarbazone also introduces additional interaction sites for chiral recognition.
-
Sample Preparation: Dissolve the racemic mixture of the 2-methylcyclohexanone derivative in the mobile phase to a concentration of 0.5 mg/mL and filter.
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Quantitative Data Summary (Representative)
| Isomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 15.2 | - |
| Enantiomer 2 | 18.5 | > 2.0 |
Separation of Diastereomers
Diastereomers, including cis/trans isomers of substituted cyclohexanones, have different physical properties and can be separated on achiral HPLC columns.[8][9]
Application Note 4: Reversed-Phase HPLC for Diastereomer Separation
A standard reversed-phase method can often resolve diastereomers.
Experimental Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the diastereomeric mixture in the mobile phase and filter.
-
HPLC System: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary (Representative for a cis/trans pair)
| Isomer | Retention Time (min) | Resolution (Rs) |
| cis-isomer | 8.1 | - |
| trans-isomer | 9.5 | > 1.5 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of 4-tert-Butylcyclohexanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pharmtech.com [pharmtech.com]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solved provide a method for separating cis and | Chegg.com [chegg.com]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Application Notes and Protocols for NMR Spectral Analysis of Cyclohexanone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanone and its derivatives are fundamental structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and industrial chemicals. A thorough understanding of their three-dimensional structure, conformation, and stereochemistry is paramount for elucidating reaction mechanisms, predicting biological activity, and ensuring quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for providing detailed atomic-level insights into the structure and dynamics of these cyclic ketones.
This document provides a comprehensive guide to the NMR spectral analysis of cyclohexanone compounds. It outlines the fundamental principles, detailed experimental protocols for sample preparation and data acquisition, and a systematic approach to spectral interpretation using one-dimensional (1D) and two-dimensional (2D) NMR techniques. The included data tables and workflow diagrams are intended to serve as a practical resource for researchers in academic and industrial settings.
Principles of NMR in Cyclohexanone Analysis
The analysis of cyclohexanone compounds by NMR spectroscopy primarily relies on the examination of ¹H and ¹³C nuclei. The chemical environment of each nucleus within the molecule dictates its resonance frequency (chemical shift), providing a fingerprint of the molecular structure.
-
¹H NMR: Proton NMR provides information on the number of distinct proton environments, their relative abundance (integration), and their connectivity through scalar (J) coupling. In cyclohexanones, the chemical shifts of protons are influenced by their proximity to the electron-withdrawing carbonyl group and their axial or equatorial position within the cyclohexane ring.
-
¹³C NMR: Carbon-13 NMR reveals the number of chemically non-equivalent carbon atoms. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield (around 200-220 ppm).[1]
-
2D NMR: Two-dimensional NMR techniques are indispensable for unambiguously assigning complex spectra and elucidating stereochemistry. These methods correlate nuclear spins based on through-bond (COSY, HSQC, HMBC) or through-space (NOESY) interactions.
Data Presentation: Characteristic NMR Data for Cyclohexanone
The following tables summarize typical ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for the parent cyclohexanone molecule. These values serve as a baseline for interpreting the spectra of substituted derivatives.
Table 1: ¹H and ¹³C NMR Chemical Shifts for Cyclohexanone
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~210 |
| C2, C6 (α-CH₂) | ~2.3 - 2.4 | ~41 |
| C3, C5 (β-CH₂) | ~1.8 - 1.9 | ~27 |
| C4 (γ-CH₂) | ~1.7 - 1.8 | ~25 |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent used.
Table 2: Typical ¹H-¹H Vicinal Coupling Constants (³JHH) in Cyclohexane Rings
| Coupling Type | Dihedral Angle | Typical Coupling Constant (Hz) |
| Axial-Axial (³Jaa) | ~180° | 9 - 13 |
| Axial-Equatorial (³Jae) | ~60° | 2 - 5 |
| Equatorial-Equatorial (³Jee) | ~60° | 2 - 5 |
The magnitude of these coupling constants is highly dependent on the ring conformation and the presence of substituents, as described by the Karplus relationship.[2]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Protocol 1: Standard Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the cyclohexanone compound for ¹H NMR, and 20-100 mg for ¹³C NMR, into a clean, dry vial.[3][4]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in which the compound is fully soluble.[4] CDCl₃ is a common choice for many organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5][6] This volume should result in a sample height of at least 4.5 cm in a standard 5 mm NMR tube.[6]
-
Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube.[3][7]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. However, the residual solvent peak is often sufficient for referencing.[4]
Protocol 2: Preparation of Air-Sensitive Samples
For compounds that are sensitive to air or moisture, the sample preparation must be conducted under an inert atmosphere.
-
Glassware Preparation: Ensure all glassware, including the NMR tube and cap, are thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere: Perform all sample transfers inside a glovebox or using Schlenk line techniques.[8]
-
Solvent Degassing: Use a deuterated solvent that has been degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can broaden NMR signals.[3][7]
-
Sample Transfer: Dissolve the sample in the degassed solvent in a vial under an inert atmosphere. Transfer the solution to the NMR tube using a cannula or a gas-tight syringe.
-
Sealing: Seal the NMR tube with a secure cap. For long-term storage or analysis, flame-sealing the NMR tube or using a J-Young tube is recommended.[7]
Figure 1. General workflow for preparing a cyclohexanone compound for NMR analysis.
NMR Data Acquisition
The following are generalized acquisition parameters for common 1D and 2D NMR experiments. These should be optimized based on the specific instrument, probe, and sample concentration.
Protocol 3: 1D ¹H NMR Acquisition
-
Instrument Setup: Tune and match the probe for the ¹H frequency. Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration.
-
Number of Scans (NS): 8-16 scans, adjust as needed for desired signal-to-noise ratio.
-
Protocol 4: 1D ¹³C NMR Acquisition
-
Instrument Setup: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Spectral Width (SW): Typically 0-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 128 to several thousand scans, depending on the sample concentration.
-
Protocol 5: 2D COSY (Correlation Spectroscopy) Acquisition
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Acquisition Parameters:
-
Pulse Program: Standard COSY experiment (e.g., 'cosygp').
-
Spectral Width (SW): Same as the ¹H spectrum in both dimensions.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Protocol 6: 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Acquisition Parameters:
-
Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3'). An edited HSQC can distinguish between CH, CH₂, and CH₃ groups.
-
Spectral Width (SW F2): Same as the ¹H spectrum.
-
Spectral Width (SW F1): The expected range of the ¹³C spectrum (e.g., 0-160 ppm, as carbons without attached protons are not observed).
-
Number of Increments (TD in F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
Protocol 7: 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting spin systems and identifying quaternary carbons.
-
Acquisition Parameters:
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').
-
Spectral Width (SW F2): Same as the ¹H spectrum.
-
Spectral Width (SW F1): Full ¹³C spectral range (e.g., 0-220 ppm) to include the carbonyl carbon.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 7-8 Hz, which is a good compromise for various two- and three-bond couplings.[9]
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Protocol 8: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition
-
Purpose: To identify protons that are close in space (typically < 5 Å), providing information about stereochemistry and conformation.
-
Acquisition Parameters:
-
Pulse Program: Standard NOESY experiment (e.g., 'noesygpph').
-
Spectral Width (SW): Same as the ¹H spectrum in both dimensions.
-
Mixing Time (d8): This is a critical parameter. For small molecules like cyclohexanones, a mixing time of 300-800 ms is a good starting point.[10][11]
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Data Interpretation: A Step-by-Step Approach
A systematic analysis of the NMR data is essential for the complete structural elucidation of a cyclohexanone derivative.
Figure 2. A systematic approach to interpreting NMR data for structure elucidation.
Step 1: Analyze the 1D ¹H and ¹³C Spectra
-
¹H NMR:
-
Count the number of distinct signals to determine the number of unique proton environments.
-
Use the integration values to determine the relative number of protons in each environment.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to infer the number of neighboring protons.
-
-
¹³C NMR:
-
Count the number of signals to determine the number of unique carbon environments.
-
Identify the downfield signal corresponding to the carbonyl carbon.
-
Step 2: Establish Proton Spin Systems with COSY
-
The COSY spectrum reveals which protons are coupled to each other.
-
Identify cross-peaks, which indicate a correlation between two protons.
-
Trace the connectivity paths to define individual spin systems within the molecule.
Step 3: Correlate Protons and Carbons with HSQC
-
Each cross-peak in the HSQC spectrum corresponds to a proton and the carbon to which it is directly attached.
-
Use the HSQC data to assign the chemical shifts of carbons that have attached protons.
Step 4: Connect Spin Systems with HMBC
-
The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart.
-
Use these long-range correlations to piece together the spin systems identified from the COSY spectrum.
-
HMBC is particularly useful for identifying quaternary carbons (which do not appear in the HSQC spectrum) and for establishing connectivity across heteroatoms or carbonyl groups.
Step 5: Determine Stereochemistry with NOESY
-
NOESY cross-peaks indicate that two protons are close in space, irrespective of their through-bond connectivity.
-
For cyclohexanone derivatives, NOESY is crucial for determining the relative stereochemistry of substituents. For example, a NOE between two protons in a 1,3-diaxial relationship can confirm their relative orientation.
-
The presence or absence of specific NOEs can help to deduce the preferred chair conformation of the ring.
Figure 3. Diagram illustrating the types of correlations observed in different 2D NMR experiments.
Case Study: Structure Elucidation of a Substituted Cyclohexanone
A complete, step-by-step guide to the structural elucidation of a natural product using 1D and 2D NMR can provide a practical example of the application of these techniques.[12] For a hypothetical 4-substituted cyclohexanone, the combination of the above experiments would allow for the unambiguous assignment of all proton and carbon signals and the determination of the substituent's stereochemistry. For instance, the width of the multiplet for the proton at C-4, along with key NOE correlations to the axial protons at C-2 and C-6, would definitively establish whether the substituent is in an axial or equatorial position.
Conclusion
NMR spectroscopy is an indispensable tool for the detailed structural analysis of cyclohexanone compounds. A systematic approach, combining 1D and 2D NMR experiments, allows for the complete assignment of proton and carbon signals, the elucidation of connectivity, and the determination of relative stereochemistry and conformation. The protocols and guidelines presented in this document provide a robust framework for researchers to obtain high-quality NMR data and confidently interpret the spectra of this important class of molecules.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. mdpi.com [mdpi.com]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. organomation.com [organomation.com]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. emerypharma.com [emerypharma.com]
- 12. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Direct Asymmetric Vinylogous Michael Addition of Cyclic Enones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct asymmetric vinylogous Michael addition of cyclic enones represents a powerful and atom-economical strategy for the stereoselective construction of carbon-carbon bonds at the γ-position of a carbonyl group. This reaction class has garnered significant attention in synthetic organic chemistry due to its ability to generate complex, chiral molecules from relatively simple, unmodified starting materials. The resulting products, bearing two new stereocenters, are valuable building blocks in the synthesis of natural products and pharmaceutically active compounds.
Traditionally, functionalization of carbonyl compounds occurs at the α- and β-positions. However, vinylogous reactivity, the transmission of electronic effects through a conjugated π-system, allows for nucleophilic attack at the distal γ-carbon of a dienolate or its equivalent.[1][2][3] Asymmetric control of this process, particularly through organocatalysis, has emerged as a highly effective approach, offering a green and efficient alternative to metal-catalyzed transformations.[1][2][3]
This document provides detailed application notes and protocols for the direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes, a benchmark transformation in this field. The methodologies described herein are primarily based on the seminal work of Melchiorre and co-workers, who have demonstrated the utility of chiral primary amine catalysts derived from cinchona alkaloids.[1][2][3]
Reaction Principle and Significance
The reaction proceeds via dienamine catalysis, wherein a chiral primary amine reversibly condenses with the cyclic enone to form a chiral dienamine intermediate. This intermediate then undergoes a highly stereoselective conjugate addition to an electrophile, such as a nitroalkene. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the desired γ-functionalized product.
A key challenge in vinylogous reactions is controlling the regioselectivity (α' vs. γ addition). The use of β-substituted cyclic enones and specific chiral primary amine catalysts has been shown to exclusively favor the formation of the γ-adduct.[1] This high level of regiocontrol, coupled with excellent diastereo- and enantioselectivity, underscores the synthetic utility of this transformation.
Quantitative Data Summary
The following tables summarize the results obtained for the direct asymmetric vinylogous Michael addition of 3-methyl-2-cyclohexen-1-one to various nitroalkenes, as reported by Melchiorre and co-workers.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | A (20) | 2-Fluorobenzoic acid (30) | Toluene | 48 | 90 | >95:5 | 85 |
| 2 | B (20) | 2-Fluorobenzoic acid (30) | Toluene | 24 | 95 | >95:5 | 95 |
| 3 | B (10) | 2-Fluorobenzoic acid (20) | Toluene | 36 | 92 | >95:5 | 96 |
Catalyst A and B are cinchona alkaloid-derived primary amines.
Table 2: Substrate Scope with Optimized Conditions (Catalyst B, 10 mol%; 2-Fluorobenzoic acid, 20 mol% in Toluene)
| Entry | Nitroalkene | Time (h) | Yield (%) | dr | ee (%) |
| 1 | β-Nitrostyrene | 36 | 92 | >95:5 | 96 |
| 2 | 4-Nitro-β-nitrostyrene | 48 | 85 | >95:5 | 95 |
| 3 | 4-Methoxy-β-nitrostyrene | 36 | 94 | >95:5 | 97 |
| 4 | 2-Chloro-β-nitrostyrene | 48 | 88 | >95:5 | 98 |
| 5 | 1-Nitro-2-phenylethene | 36 | 91 | >95:5 | 96 |
Experimental Protocols
General Procedure for the Asymmetric Vinylogous Michael Addition:
To a vial equipped with a magnetic stir bar are added the chiral primary amine catalyst (0.02 mmol, 10 mol%) and the acid co-catalyst (0.04 mmol, 20 mol%). Anhydrous toluene (1.0 mL) is then added, and the mixture is stirred at room temperature for 10 minutes. The cyclic enone (0.4 mmol, 2.0 equiv) is added, followed by the nitroalkene (0.2 mmol, 1.0 equiv). The reaction mixture is stirred at the indicated temperature until complete consumption of the nitroalkene is observed by TLC analysis. The crude reaction mixture is then concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.
Characterization:
The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.
Visualizations
References
Enantioselective Preparation of γ-Substituted Cyclohexenones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Optically active γ-substituted cyclohexenones are pivotal chiral building blocks in synthetic organic chemistry. Their versatile functionality makes them indispensable precursors for the asymmetric synthesis of a wide array of complex molecules, including natural products and pharmaceutically active ingredients.[1][2][3] The strategic placement of a substituent at the γ-position of the cyclohexenone core allows for the construction of intricate stereochemical architectures, which are often crucial for biological activity.
The significance of these scaffolds is underscored by their presence in the synthetic routes of various therapeutic agents and bioactive natural products. For instance, chiral γ-hydroxy cyclohexenones are key intermediates in the synthesis of carbocyclic nucleoside analogues, which are investigated for their antiviral and anticancer properties.[1][2][3] Furthermore, the cyclohexenone motif is a core structure in numerous natural products with interesting biological profiles, making enantioselective access to its derivatives a highly sought-after goal in drug discovery and development.[4][5][6] The anticoagulant drug Warfarin, for example, can be synthesized from intermediates derived from Michael additions to enones.[7][8][9][10][11]
This document provides detailed protocols and comparative data for three state-of-the-art methodologies for the enantioselective preparation of γ-substituted cyclohexenones: Asymmetric Transfer Hydrogenation (ATH), Dienamine-Catalyzed Vinylogous Michael Addition, and Ene-Reductase-Catalyzed Desymmetrization.
Methodology 1: Asymmetric Transfer Hydrogenation (ATH) of Cyclohexenones
Asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of prochiral ketones to chiral alcohols. Using well-defined ruthenium catalysts, such as those developed by Noyori, this method can be applied to cyclohexenone derivatives to furnish chiral γ-hydroxy cyclohexenones with high enantioselectivity.[1][2][12]
Quantitative Data Summary
| Entry | Substrate | Catalyst (mol%) | H-Source | Solvent | Yield (%) | ee (%) | Reference |
| 1 | 1,4-Cyclohexanedione monoethylene acetal | (R,R)-Ru-TsDPEN (3) | HCOOH/NEt₃ | CH₂Cl₂/H₂O | 78 (of alcohol) | 92 | [1] |
| 2 | 2-Cyclohexen-1-one | (R,R)-Ru-TsDPEN (3) | HCOOH/NEt₃ | CH₂Cl₂/H₂O | N/A | 92 | [1] |
| 3 | 3-Methyl-2-cyclohexen-1-one | (R,R)-Ru-TsDPEN (3) | HCOOH/NEt₃ | CH₂Cl₂/H₂O | N/A | 88 | [1] |
| 4 | 1-Tetralone | (R,R)-Ru-TsDPEN (3) | HCOOH/NEt₃ | CH₂Cl₂/H₂O | 85 (of alcohol) | 94 | [1] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of 1,4-Cyclohexanedione monoethylene acetal
This protocol is adapted from the work of Busqué, F., et al.[1]
Materials:
-
1,4-Cyclohexanedione monoethylene acetal
-
(R,R)-Noyori-I catalyst [(R,R)-RuCl(p-cymene)(TsDPEN)]
-
Tetrabutylammonium chloride (TBAC)
-
Sodium formate (HCOONa)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Nitrogen gas
Procedure:
-
To a stirred solution of 1,4-cyclohexanedione monoethylene acetal (1.0 mmol) in a biphasic medium of CH₂Cl₂ (3.3 mL) and water (3.3 mL) under a nitrogen atmosphere, add tetrabutylammonium chloride (0.08 mmol), sodium formate (3.0 mmol), and the (R,R)-Noyori-I catalyst (0.03 mmol) sequentially at room temperature.
-
Stir the reaction mixture vigorously for 24 hours at room temperature.
-
Upon completion, add CH₂Cl₂ (5 mL) and water (5 mL) to the mixture.
-
Separate the two phases and extract the aqueous layer with CH₂Cl₂ (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, the corresponding chiral alcohol, can be further purified by flash column chromatography on silica gel.
Reaction Mechanism: Asymmetric Transfer Hydrogenation
The mechanism of Noyori's asymmetric transfer hydrogenation involves a concerted outer-sphere hydrogen transfer from the ruthenium hydride species to the ketone. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in excess.
Caption: Catalytic cycle of asymmetric transfer hydrogenation.
Methodology 2: Dienamine-Catalyzed Vinylogous Michael Addition
Organocatalysis offers a powerful metal-free alternative for asymmetric synthesis. The dienamine-catalyzed vinylogous Michael addition of cyclic enones to nitroalkenes, using chiral primary amine catalysts derived from cinchona alkaloids, provides direct access to γ-substituted cyclohexenones with high diastereo- and enantioselectivity.[7]
Quantitative Data Summary
| Entry | Cyclohexenone | Nitroalkene | Catalyst (mol%) | Additive (mol%) | Solvent | Yield (%) | dr | ee (%) | Reference |
| 1 | 3-Methyl-2-cyclohexen-1-one | β-Nitrostyrene | Cinchona-derived primary amine B (10) | 2-Fluorobenzoic acid (20) | Toluene | 92 | >20:1 | 98 | [7] |
| 2 | 3-Methyl-2-cyclohexen-1-one | 4-Nitro-β-nitrostyrene | Cinchona-derived primary amine B (10) | 2-Fluorobenzoic acid (20) | Toluene | 95 | >20:1 | 97 | [7] |
| 3 | 3-Methyl-2-cyclohexen-1-one | 4-Methoxy-β-nitrostyrene | Cinchona-derived primary amine B (10) | 2-Fluorobenzoic acid (20) | Toluene | 90 | >20:1 | 98 | [7] |
| 4 | 3-Ethyl-2-cyclohexen-1-one | β-Nitrostyrene | Cinchona-derived primary amine B (10) | 2-Fluorobenzoic acid (20) | Toluene | 85 | >20:1 | 97 | [7] |
Experimental Protocol: Dienamine-Catalyzed Vinylogous Michael Addition
This protocol is adapted from the work of Bencivenni, G., et al.[7]
Materials:
-
3-Methyl-2-cyclohexen-1-one
-
trans-β-Nitrostyrene
-
Cinchona-derived primary amine catalyst B (e.g., 9-amino-9-deoxy-epi-quinine)
-
2-Fluorobenzoic acid
-
Toluene, anhydrous
-
Nitrogen gas
Procedure:
-
To a vial under a nitrogen atmosphere, add the cinchona-derived primary amine catalyst B (0.02 mmol, 10 mol%) and 2-fluorobenzoic acid (0.04 mmol, 20 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture for 5 minutes at room temperature.
-
Add 3-methyl-2-cyclohexen-1-one (0.4 mmol) followed by trans-β-nitrostyrene (0.2 mmol).
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired γ-substituted cyclohexenone.
Reaction Mechanism: Dienamine Catalysis
The reaction proceeds through the formation of a dienamine intermediate from the cyclohexenone and the chiral primary amine catalyst. This dienamine then undergoes a stereoselective Michael addition to the nitroalkene. The stereochemistry is controlled by the chiral scaffold of the catalyst, which directs the electrophile to one face of the dienamine.
Caption: Mechanism of dienamine-catalyzed vinylogous Michael addition.
Methodology 3: Ene-Reductase-Catalyzed Desymmetrization
Biocatalysis provides a green and highly selective approach to chiral molecules. Ene-reductases can catalyze the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones to afford chiral γ,γ-disubstituted cyclohexenones with excellent enantioselectivity. This method is particularly useful for creating quaternary stereocenters at the γ-position.
Quantitative Data Summary
| Entry | Substrate | Ene-Reductase | Cofactor | Yield (%) | ee (%) | Reference |
| 1 | 4,4-Diphenyl-2,5-cyclohexadienone | YqjM | NADH | 78 | >99 | [5] |
| 2 | 4-Methyl-4-phenyl-2,5-cyclohexadienone | YqjM | NADH | 72 | >99 | [5] |
| 3 | 4-(4-Fluorophenyl)-4-phenyl-2,5-cyclohexadienone | YqjM | NADH | 63 | >99 | [5] |
| 4 | 4-Ethyl-4-phenyl-2,5-cyclohexadienone | YqjM | NADH | 54 | >99 | [5] |
Experimental Protocol: Ene-Reductase Catalyzed Desymmetrization
This protocol is a general representation based on the work of Schmermund, L., et al.[5]
Materials:
-
4,4-Disubstituted-2,5-cyclohexadienone
-
Ene-reductase (e.g., YqjM from Bacillus subtilis)
-
Nicotinamide adenine dinucleotide (NADH) or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, prepare a solution of the 4,4-disubstituted-2,5-cyclohexadienone (e.g., 1 mM) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0) containing a small amount of an organic co-solvent (e.g., 5-10% v/v DMSO) to aid solubility.
-
Add the ene-reductase enzyme to the solution. The optimal enzyme concentration should be determined empirically.
-
Add the cofactor, NADH (e.g., 1.5 equivalents). If using a cofactor regeneration system, add the components of the system at this stage.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC).
-
Once the reaction has reached completion, extract the product from the aqueous phase with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral cyclohexenone by flash column chromatography.
Workflow Diagram: Ene-Reductase Desymmetrization
The workflow for an ene-reductase catalyzed desymmetrization involves substrate preparation, enzymatic reaction, and product workup.
Caption: General workflow for ene-reductase catalyzed desymmetrization.
References
- 1. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. repositum.tuwien.at [repositum.tuwien.at]
- 8. synthesis [ch.ic.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. medjpps.com [medjpps.com]
- 11. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reactions with Cyclohexanones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Grignard reactions involving cyclohexanones.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard reaction with cyclohexanones, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Presence of Water: Grignard reagents are highly sensitive to moisture, which leads to their decomposition. | Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the cyclohexanone substrate is dry.[1][2] |
| Inactive Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction from initiating. | Activate the magnesium surface by grinding the turnings in a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[1] |
| Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have decomposed upon storage. | It is recommended to use freshly prepared Grignard reagents. The concentration of the Grignard reagent can be determined by titration before use.[1] |
| Steric Hindrance: Bulky Grignard reagents or highly substituted cyclohexanones can hinder the nucleophilic attack on the carbonyl carbon. | Consider using a less sterically hindered Grignard reagent if possible. The use of additives like CeCl₃ can sometimes improve the addition of nucleophiles to hindered ketones.[3] |
| Low Reaction Temperature: While low temperatures are often used to control exothermicity, they may not be optimal for all Grignard reactions. | Empirically determine the optimal temperature for your specific reaction. Some reactions may require initial cooling followed by warming to room temperature or even refluxing. |
Issue 2: Formation of Side Products
| Side Product | Formation Mechanism | Mitigation Strategy |
| Enolization Product: The Grignard reagent acts as a base, deprotonating the alpha-carbon of the cyclohexanone to form an enolate, which upon workup reverts to the starting ketone. This is more prevalent with bulky Grignard reagents.[4][5] | The Grignard reagent abstracts a proton from the carbon adjacent to the carbonyl group. | Use a less sterically hindered Grignard reagent. The addition of CeCl₃ can favor the 1,2-addition over enolization.[3] Lowering the reaction temperature may also reduce enolization. |
| Reduction Product: The Grignard reagent can reduce the cyclohexanone to a cyclohexanol, especially if the Grignard reagent has a beta-hydrogen. | A hydride is transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon of the ketone. | Choose a Grignard reagent without beta-hydrogens if possible. |
| Wurtz Coupling Product: The Grignard reagent reacts with the unreacted alkyl/aryl halide to form a coupled product. | R-MgX + R-X → R-R + MgX₂ | Add the alkyl/aryl halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for a Grignard reaction with cyclohexanone?
A1: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.[6] While both are commonly used, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a "greener" alternative that can sometimes lead to higher yields and better chemoselectivities.[7][8] The choice of solvent can influence reaction rate and product distribution, so it may need to be optimized for a specific reaction.
Q2: How can I tell if my Grignard reaction has initiated?
A2: The initiation of the reaction is often indicated by a gentle refluxing of the solvent, a change in the appearance of the reaction mixture (e.g., becoming cloudy or gray), and the disappearance of the iodine color if it was used as an activator.[9]
Q3: My Grignard reaction with a bulky Grignard reagent and cyclohexanone is giving a very low yield. What is happening?
A3: Attempted Grignard reactions of cyclohexanone with highly hindered Grignard reagents, such as tert-butylmagnesium bromide, can result in extremely low yields (around 1%) of the desired tertiary alcohol.[10] This is due to steric hindrance, which favors the Grignard reagent acting as a base and causing enolization of the cyclohexanone rather than nucleophilic addition.[4][5]
Q4: What is the purpose of the acidic workup?
A4: The initial product of the Grignard reaction is a magnesium alkoxide. The acidic workup (e.g., with aqueous HCl or NH₄Cl) is necessary to protonate the alkoxide to form the final alcohol product and to dissolve the magnesium salts.[6][11]
Q5: Can I use a substituted cyclohexanone in a Grignard reaction?
A5: Yes, but the substituents on the cyclohexanone ring can influence the stereoselectivity and reactivity. Steric hindrance from substituents can direct the Grignard reagent to attack from the less hindered face of the carbonyl.
Experimental Protocols
Synthesis of 1-Phenylcyclohexanol
This protocol describes the synthesis of 1-phenylcyclohexanol from cyclohexanone and phenylmagnesium bromide.[12][13]
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Saturated aqueous solution of ammonium chloride
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes.
-
Reaction with Cyclohexanone: Cool the Grignard reagent in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and precipitate the magnesium salts.[12]
-
Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-phenylcyclohexanol. A reported yield for this reaction is 97.0%.[12]
Visualizations
Caption: General workflow for a Grignard reaction with cyclohexanone.
Caption: Troubleshooting decision tree for low yield in Grignard reactions.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. leah4sci.com [leah4sci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Solved Attempted Grignard reaction of cyclohexanone with | Chegg.com [chegg.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 1-PHENYLCYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]
- 13. Chem 353 Final 2003 : Synthesis [chem.ucalgary.ca]
Technical Support Center: Michael Addition of Anisole to Cyclohexenone
Welcome to the technical support center for the Michael addition of anisole to cyclohexenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this important carbon-carbon bond-forming reaction.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the Michael addition of anisole to cyclohexenone.
Issue 1: Low Yield of the Desired Michael Adduct, 3-(4-methoxyphenyl)cyclohexan-1-one
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Catalyst Activity | - Catalyst Choice: While both Brønsted and Lewis acids can catalyze the reaction, their efficiency can vary. Consider screening different catalysts such as Amberlyst-15, montmorillonite K-10, or Lewis acids like ZnCl₂, or Sc(OTf)₃. Strong Lewis acids like AlCl₃ may lead to side reactions.[1] - Catalyst Loading: Ensure the appropriate catalyst loading is used. Typically, 10-20 mol% is a good starting point for organocatalysts.[2] For solid acids, the amount will depend on the specific catalyst's activity. | An increase in the conversion of starting materials and a higher yield of the Michael adduct. |
| Suboptimal Reaction Temperature | - Temperature Optimization: The reaction temperature can significantly impact the rate and selectivity. Start at room temperature and incrementally increase it if the reaction is sluggish. Monitor for the formation of side products at higher temperatures. | Improved reaction kinetics without a significant increase in side products. |
| Inefficient Mixing | - Stirring: Ensure vigorous stirring, especially in heterogeneous reactions with solid acid catalysts, to maximize the contact between reactants and the catalyst surface. | A more consistent and potentially faster reaction, leading to a higher yield. |
| Short Reaction Time | - Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. The reaction may require several hours to reach completion. | The reaction is stopped at the point of maximum product formation, preventing potential degradation or side reactions from prolonged reaction times. |
Issue 2: Formation of Significant Amounts of Side Products
| Side Product | Identification | Cause | Prevention/Minimization |
| Friedel-Crafts Alkylation Products | Isomeric products where the cyclohexenyl or cyclohexyl group is attached to the ortho or para position of anisole, potentially with rearrangement. | This is a classic electrophilic aromatic substitution that can compete with the Michael addition, especially with strong acid catalysts and higher temperatures.[3] The catalyst activates the cyclohexenone, making it a potent electrophile for the electron-rich anisole ring. | - Catalyst Selection: Use milder Brønsted acids or Lewis acids that are less prone to promoting Friedel-Crafts reactions. - Temperature Control: Maintain a lower reaction temperature to favor the Michael addition pathway. - Stoichiometry: Use a slight excess of anisole to favor the bimolecular Michael addition over the competing reaction. |
| Demethylated Product (Phenol) | Presence of phenolic compounds in the reaction mixture, detectable by TLC staining or spectroscopic methods. | Strong Lewis acids, such as aluminum chloride (AlCl₃), can catalyze the demethylation of anisole, especially at elevated temperatures.[4] | - Avoid Strong Lewis Acids: Opt for milder catalysts. - Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
| Polymerization of Cyclohexenone | Formation of a viscous or solid polymeric material in the reaction flask. | Can be initiated by strong acids or impurities. | - Purify Reagents: Ensure that the cyclohexenone is free of peroxides and other impurities. - Controlled Catalyst Addition: Add the catalyst slowly to the reaction mixture to avoid localized high concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Michael addition of anisole?
The methoxy group of anisole is an ortho-, para-directing group in electrophilic aromatic substitutions. Therefore, the Michael addition is expected to occur primarily at the para position due to steric hindrance at the ortho positions, yielding 3-(4-methoxyphenyl)cyclohexan-1-one as the major product.[3]
Q2: Can I use a base to catalyze this Michael addition?
While Michael additions are often base-catalyzed, this specific reaction is typically acid-catalyzed. Anisole is not acidic enough to be deprotonated by common bases to form a potent nucleophile. Acid catalysis works by activating the cyclohexenone electrophile.
Q3: How can I effectively purify the 3-(4-methoxyphenyl)cyclohexan-1-one product?
Column chromatography on silica gel is a common and effective method for purifying the product from unreacted starting materials and side products. A solvent system of ethyl acetate and hexanes is typically used.
Q4: What are some suitable solvents for this reaction?
The choice of solvent can influence the reaction rate and selectivity. Non-polar aprotic solvents like dichloromethane or toluene are often good choices.[5] For reactions with solid acid catalysts, a solvent that allows for good suspension of the catalyst is important.
Experimental Protocols
General Protocol for Acid-Catalyzed Michael Addition of Anisole to Cyclohexenone
| Step | Procedure | Notes |
| 1. Reactant Setup | To a round-bottom flask equipped with a magnetic stirrer, add anisole (1.2 equivalents) and a suitable solvent (e.g., dichloromethane, 5 mL per mmol of cyclohexenone). | Using a slight excess of anisole can help to drive the reaction to completion. |
| 2. Catalyst Addition | Add the acid catalyst (e.g., Amberlyst-15, 20 wt% relative to cyclohexenone). | The optimal amount of catalyst may need to be determined experimentally. |
| 3. Addition of Cyclohexenone | Add cyclohexenone (1.0 equivalent) dropwise to the stirred mixture at room temperature. | Slow addition can help to control any exothermic reaction and minimize side product formation. |
| 4. Reaction | Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied. | The reaction time can vary from a few hours to overnight depending on the catalyst and temperature. |
| 5. Workup | Once the reaction is complete, filter off the solid catalyst (if applicable). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate. | The bicarbonate wash is to neutralize the acid catalyst. |
| 6. Purification | Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. | The appropriate solvent gradient for chromatography will depend on the polarity of the side products. |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Reaction scheme showing the desired Michael addition pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Michael addition of anisole to cyclohexenone.
References
Technical Support Center: Purification of 3-Arylmethyl Cyclohexanone Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-arylmethyl cyclohexanone isomers. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the separation of these diastereomers.
Troubleshooting Guides
Troubleshooting Poor Separation in Column Chromatography
Issue: The cis and trans isomers of 3-arylmethyl cyclohexanone are not separating effectively on the silica gel column, resulting in overlapping fractions.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Polarity | The polarity difference between the cis and trans isomers is often small. A mobile phase that is too polar will elute both isomers quickly and together. Conversely, a mobile phase that is not polar enough will result in very slow elution and broad peaks. Solution: Systematically screen different solvent systems. Start with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. Prepare a series of TLC plates with varying solvent ratios to identify the optimal separation window. Consider using solvents with different selectivities, such as dichloromethane or toluene, in the mobile phase.[1] |
| Poor Column Packing | An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening, which significantly reduces separation efficiency. |
| Column Overloading | Applying too much sample to the column will exceed its separation capacity, leading to broad, overlapping bands. |
| Isomers Co-eluting | The polarity of the two diastereomers may be too similar for effective separation by standard silica gel chromatography. |
Logical Troubleshooting Workflow for Poor Separation:
References
Technical Support Center: Overcoming Solubility Issues of Cyclohexanone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with cyclohexanone derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many cyclohexanone derivatives exhibit poor aqueous solubility?
A1: Cyclohexanone and its derivatives often possess a nonpolar cyclic structure, which contributes to low aqueous solubility. The hydrophobic nature of the cyclohexane ring limits its interaction with polar water molecules. While the ketone group offers some polarity, the overall lipophilicity of larger derivatives often dominates, leading to poor solubility in aqueous media.
Q2: What are the most common strategies for improving the solubility of poorly soluble compounds?
A2: Several techniques are employed to enhance the solubility of poorly soluble drugs, including physical and chemical modifications. Common physical modifications include particle size reduction (micronization and nanosuspension) and converting the drug into an amorphous solid dispersion. Chemical modifications often involve pH adjustment, salt formation, and complexation with agents like cyclodextrins.
Q3: How does pH adjustment affect the solubility of ionizable cyclohexanone derivatives?
A3: For cyclohexanone derivatives that are weak acids or bases, altering the pH of the solvent can significantly impact their solubility. By adjusting the pH to a point where the compound is ionized, its solubility in aqueous solutions can be dramatically increased. This is a common and effective strategy, particularly in the early stages of formulation development.
Q4: What is the mechanism behind using cyclodextrins to enhance solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate nonpolar molecules, or parts of molecules, like the cyclohexane ring, within their cavity. This forms a host-guest inclusion complex where the hydrophilic exterior of the cyclodextrin interacts favorably with water, thereby increasing the apparent solubility of the poorly soluble guest molecule.
Troubleshooting Guides
Problem: My cyclohexanone derivative precipitates out of solution upon standing.
| Possible Cause | Troubleshooting Step |
| Supersaturation | The initial dissolution method (e.g., heating) may have created a supersaturated solution that is not stable at room temperature. Try preparing the solution at the target experimental temperature. |
| Incorrect Solvent | The chosen solvent may not be optimal for your derivative. Screen a panel of pharmaceutically acceptable solvents and co-solvents to find a more suitable system. |
| pH Fluctuation | For ionizable derivatives, a small change in pH can cause significant solubility changes. Ensure the solution is adequately buffered to maintain the desired pH. |
| Compound Instability | The derivative may be degrading over time, with the degradation products being less soluble. Assess the stability of your compound in the chosen solvent system. |
Problem: The yield of my solubilized product is consistently low after using a solubility enhancement technique.
| Possible Cause | Troubleshooting Step |
| Inefficient Complexation | In the case of cyclodextrin complexation, the stoichiometry of the drug to cyclodextrin may not be optimal. Experiment with different molar ratios. The method of complexation (e.g., kneading, co-precipitation) can also impact efficiency. |
| Poor Carrier Selection | For solid dispersions, the chosen hydrophilic carrier may not be compatible with your derivative. Screen different polymers (e.g., PEGs, PVPs) to find one that forms a stable amorphous dispersion. |
| Phase Separation | During the preparation of solid dispersions, the drug and carrier may not be miscible, leading to phase separation and reduced solubility enhancement. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be used to assess miscibility. |
Quantitative Data on Solubility Enhancement
The following tables summarize the potential solubility improvements that can be achieved using various techniques. Note that the actual enhancement will be specific to the individual cyclohexanone derivative.
Table 1: Examples of Solubility Enhancement with Cyclodextrins
| Drug | Cyclodextrin Type | Fold Increase in Solubility |
| Itraconazole | Hydroxypropyl-β-cyclodextrin | ~100-fold |
| Nifedipine | β-cyclodextrin | >10-fold |
| Hydrochlorothiazide | Sulfobutyl-ether-β-CD | 3-4 times increase in bioavailability |
Table 2: Co-solvent Effects on the Solubility of Poorly Soluble Drugs
| Drug | Co-solvent System | Fold Increase in Solubility |
| Gliclazide | Water + PEG 400 | >700-fold |
| Glyburide | Water + PEG 400 | >300-fold |
| Pioglitazone | Water + PEG 400 | >700-fold |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
Objective: To prepare an inclusion complex of a poorly soluble cyclohexanone derivative with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Poorly soluble cyclohexanone derivative
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Mortar and pestle
-
Distilled water
-
Ethanol
-
Vacuum oven
Procedure:
-
Determine the appropriate molar ratio of the cyclohexanone derivative to cyclodextrin (commonly 1:1 or 1:2).
-
Accurately weigh the calculated amounts of the cyclohexanone derivative and cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Gradually add the cyclohexanone derivative to the paste and knead thoroughly for 30-60 minutes.
-
If the mixture becomes too dry, add a few more drops of the water:ethanol mixture.
-
The resulting paste is then dried in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
The dried complex is pulverized into a fine powder and stored in a desiccator.
-
The solubility of the complex can then be determined and compared to the uncomplexed drug.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
Objective: To prepare a solid dispersion of a cyclohexanone derivative in a hydrophilic polymer to improve its dissolution rate.
Materials:
-
Poorly soluble cyclohexanone derivative
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30, Polyethylene glycol 6000)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Water bath
Procedure:
-
Select an appropriate weight ratio of the drug to the polymer (e.g., 1:1, 1:5, 1:10).
-
Accurately weigh the calculated amounts of the cyclohexanone derivative and the hydrophilic polymer.
-
Dissolve both the drug and the polymer in a suitable volatile organic solvent. Ensure complete dissolution.
-
The resulting solution is transferred to a round-bottom flask and attached to a rotary evaporator.
-
The solvent is evaporated under reduced pressure at a controlled temperature (e.g., 40-60 °C) in a water bath.
-
Continue the evaporation until a thin, solid film is formed on the wall of the flask.
-
The solid dispersion is further dried in a vacuum oven to remove any residual solvent.
-
The dried product is then scraped, pulverized, and sieved.
-
The dissolution characteristics of the solid dispersion can be evaluated and compared to the pure drug.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A workflow diagram illustrating various approaches to enhance the solubility of cyclohexanone derivatives.
Caption: A troubleshooting flowchart for addressing precipitation issues with cyclohexanone derivatives.
Caption: A simplified signaling pathway for Ketamine, a cyclohexanone derivative, acting on the NMDA receptor.
Technical Support Center: Minimizing By-product Formation in Claisen-Schmidt Condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in Claisen-Schmidt condensation reactions.
Troubleshooting Guide
Problem 1: Low yield of the desired α,β-unsaturated ketone and formation of multiple by-products.
Possible Causes and Solutions:
-
Self-condensation of the enolizable ketone or aldehyde: This is a common side reaction, especially if the rates of enolate formation and subsequent condensation are not well-controlled.
-
Solution 1: Use a non-enolizable aromatic aldehyde. Aromatic aldehydes without α-hydrogens cannot undergo self-condensation, which simplifies the reaction mixture.[1][2][3]
-
Solution 2: Control the stoichiometry. Using an excess of the non-enolizable aldehyde can help to ensure that the enolate of the ketone reacts preferentially with the aldehyde rather than another molecule of the ketone.[4] Conversely, using a large excess of the ketone can favor the formation of the mono-adduct.[4]
-
Solution 3: Slow addition of the enolizable component. Adding the ketone or enolizable aldehyde slowly to the reaction mixture containing the base and the non-enolizable aldehyde can help to keep the concentration of the enolate low, thereby minimizing self-condensation.
-
-
Cannizzaro reaction: When using aromatic aldehydes that can undergo this disproportionation reaction in the presence of a strong base, the formation of the corresponding alcohol and carboxylic acid can be a significant side reaction.[5][6][7]
-
Solution 1: Use a milder base. If the Cannizzaro reaction is a major issue, consider using a weaker base that is still effective for the Claisen-Schmidt condensation.
-
Solution 2: Optimize the base concentration. Using a catalytic amount of a strong base may be sufficient to promote the desired condensation without excessively favoring the Cannizzaro reaction.
-
Solution 3: Use a heterogeneous catalyst. Solid acid or base catalysts can provide a more controlled reaction environment and may suppress the Cannizzaro reaction.[8][9][10]
-
-
Michael addition: The α,β-unsaturated ketone product can act as a Michael acceptor, leading to the formation of by-products through the addition of another enolate molecule.[11][12]
-
Solution 1: Control reaction time and temperature. Shorter reaction times and lower temperatures can help to minimize the Michael addition, as this is often a slower process than the initial condensation.
-
Solution 2: Use a solvent system that precipitates the product. If the desired product is a solid, choosing a solvent in which it is poorly soluble can cause it to precipitate out of the reaction mixture, preventing it from participating in subsequent reactions.
-
Problem 2: Formation of both mono- and di-condensation products with symmetrical ketones (e.g., acetone, cyclohexanone).
Possible Cause and Solution:
-
Lack of regioselectivity: Symmetrical ketones with two enolizable α-carbons can react on one or both sides.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in a Claisen-Schmidt condensation?
A1: The most common by-products include:
-
Self-condensation products of the enolizable ketone or aldehyde.
-
Cannizzaro reaction products (alcohol and carboxylic acid) if a non-enolizable aldehyde susceptible to this reaction is used with a strong base.[5][6][7]
-
Michael addition adducts , where the enolate adds to the α,β-unsaturated ketone product.[11][12]
-
In the case of symmetrical ketones, a mixture of mono- and di-condensation products .[4][13]
Q2: How does the choice of catalyst affect by-product formation?
A2: The catalyst plays a crucial role in controlling the selectivity of the Claisen-Schmidt condensation.
-
Homogeneous bases (e.g., NaOH, KOH): These are commonly used but can lead to side reactions like the Cannizzaro reaction and can be difficult to remove from the reaction mixture.[14]
-
Heterogeneous catalysts (e.g., hydrotalcites, zeolites, solid NaOH): These offer several advantages, including easier separation, potential for reuse, and often higher selectivity with reduced by-product formation.[8][9][10][13][15][16] They can provide a more controlled reaction environment, minimizing side reactions.
Q3: What is the effect of solvent on the reaction?
A3: The solvent can significantly influence the reaction rate and selectivity.
-
Protic solvents (e.g., ethanol, water): These are common but can sometimes lead to lower yields.
-
Aprotic solvents: These can also be used, and the choice depends on the specific reactants and catalyst.
-
Solvent-free conditions: Performing the reaction without a solvent, often by grinding the reactants together, can be a "green" and efficient method that can lead to high yields and reduced by-products.[13][15][16][17][18][19][20]
Q4: How can I control the formation of mono- versus di-condensation products when using a symmetrical ketone like acetone?
A4: The stoichiometry of the reactants is the key to controlling the product distribution.
-
To obtain the mono-benzylideneacetone , use an excess of acetone.[13]
-
To synthesize the bis-benzylideneacetone , use an excess of benzaldehyde.[13]
Data Presentation
Table 1: Effect of Catalyst on the Claisen-Schmidt Reaction of Cyclohexanone and Benzaldehyde under Solvent-Free Conditions [13]
| Entry | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | NaOH (100) | 5 | 99 |
| 2 | NaOH (80) | 5 | 99 |
| 3 | NaOH (40) | 5 | 98 |
| 4 | NaOH (20) | 5 | 98 |
| 5 | NaOH (10) | 5 | 95 |
| 6 | NaOH (1) | 5 | 70 |
| 7 | KOH (20) | 5 | 85 |
Table 2: Regioselectivity in the Claisen-Schmidt Reaction of Acetone and Benzaldehyde under Solvent-Free Conditions with 20 mol% NaOH [13]
| Reactant Ratio (Acetone:Benzaldehyde) | Major Product | Yield (%) |
| >5 : 1 | Mono-benzylideneacetone | 96 |
| 1 : >3 | Bis-benzylideneacetone | 98 |
Experimental Protocols
Protocol 1: General Procedure for Solvent-Free Claisen-Schmidt Condensation using Solid NaOH [13][15][16]
-
Reactant Preparation: In a mortar, combine the cycloalkanone (10 mmol), the aromatic aldehyde (20 mmol), and solid NaOH (2 mmol, 20 mol%).
-
Grinding: Grind the mixture using a pestle at room temperature for 5 minutes.
-
Work-up: After the reaction is complete (monitored by TLC), add water to the reaction mixture and collect the solid product by filtration.
-
Purification: Wash the crude product with water and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure α,α'-bis-(substituted-benzylidene)cycloalkanone.
Protocol 2: Synthesis of Mono-benzylideneacetone via Claisen-Schmidt Condensation [4]
-
Reaction Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer, add benzaldehyde (4.25 g).
-
Reagent Addition: Add acetone (8 mL) dropwise, followed by 1 mL of 10% aqueous NaOH.
-
Reaction Conditions: Place the flask in a water bath maintained at 25-30 °C and stir the mixture for 90 minutes.
-
Work-up: After the reaction, slowly add dilute HCl until the mixture is acidic. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with 15 mL of water, and dry over anhydrous Na2SO4. Filter the solution and remove the solvent under reduced pressure to obtain the product.
Mandatory Visualization
Caption: Pathways in Claisen-Schmidt Condensation.
Caption: Troubleshooting By-product Formation.
References
- 1. byjus.com [byjus.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. praxilabs.com [praxilabs.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 13. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. A facile solvent free Claisen-Schmidt reaction: synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and α,α'-bis-(substituted-alkylidene)cycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. nopr.niscpr.res.in [nopr.niscpr.res.in]
Technical Support Center: Cyclohexanone Derivative Synthesis Scale-Up
Welcome to the technical support center for challenges in the scale-up of cyclohexanone derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common issues encountered when transitioning from laboratory-scale experiments to larger production volumes.
Troubleshooting Guide
This section addresses specific problems that can arise during the scale-up process, offering potential causes and actionable solutions.
Q1: Why has the reaction yield of my cyclohexanone derivative synthesis decreased significantly upon scale-up?
A significant drop in yield is one of the most common challenges in process scale-up.[1] This is often attributed to physical and chemical factors that do not scale linearly.
Potential Causes and Solutions:
-
Inefficient Mixing: The mixing efficiency in a large reactor may not be consistent with that of a small laboratory flask.[1] This can lead to localized "hot spots," concentration gradients, and an increase in side reactions.
-
Solution: Evaluate the reactor's mixing parameters. It may be necessary to adjust the impeller speed, or change the type or size of the impeller to ensure homogeneity.
-
-
Poor Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. This can cause difficulty in maintaining the optimal reaction temperature, leading to thermal decomposition or the formation of byproducts. Industrial synthesis of cyclohexanone often involves elevated temperatures, making thermal control critical.[2]
-
Solution: Implement a more robust temperature control system. For exothermic reactions, ensure the cooling capacity of the reactor is sufficient. For endothermic reactions, verify that the heating system can maintain a consistent temperature throughout the vessel.
-
-
Changes in Reagent Addition Rate: The rate of reagent addition can dramatically affect selectivity and yield. A rate that is optimal at a small scale may be too fast or too slow for a larger volume, altering the concentration of reactive intermediates.
-
Solution: Re-optimize the reagent addition rate for the larger scale. This may involve performing a series of pilot runs at an intermediate scale to determine the optimal addition profile.
-
-
Sensitivity to Air/Moisture: Some reactions, particularly those involving organometallic reagents like Grignard reagents or LDA, are highly sensitive to air and moisture.[3] Larger setups have more potential points of atmospheric entry.
-
Solution: Ensure all equipment is properly dried and the reaction is conducted under a robust inert atmosphere (e.g., Nitrogen or Argon).
-
Q2: I am observing new, unexpected impurities in my scaled-up batch. What is the likely cause?
The appearance of new impurities often points to a change in the reaction's selectivity due to the altered conditions of the larger scale.[1]
Potential Causes and Solutions:
-
Side Reactions: Longer reaction times or localized temperature variations can promote side reactions that were negligible at the lab scale. Common side reactions include self-condensation of cyclohexanone or concurrent condensation with other carbonyl impurities like pentanal and hexanal.[4][5]
-
Solution: Analyze the impurity profile using techniques like GC-MS or LC-MS to identify the byproducts.[5] This can provide clues about the competing reaction pathways. Re-optimization of temperature, concentration, and reaction time may be necessary.
-
-
Raw Material Purity: The grade of starting materials may differ between lab-scale and bulk orders. Impurities in the starting cyclohexanone or other reagents can participate in the reaction.
-
Solution: Qualify all new batches of raw materials to ensure they meet the required purity specifications.
-
-
Leaching from Equipment: In some cases, materials from the reactor itself (e.g., metal ions) can catalyze unwanted side reactions.
-
Solution: Verify the compatibility of the reaction mixture with the reactor material. A material corrosion test can be beneficial during process development.[1]
-
Q3: The purification of my product has become much more difficult at a larger scale. Why is this happening?
Purification challenges are common during scale-up, as methods like chromatography are less economically viable for large quantities.[3][6]
Potential Causes and Solutions:
-
Different Impurity Profile: As mentioned above, new or higher concentrations of impurities can co-elute or co-crystallize with the desired product, making separation difficult. The similar polarity between the desired product and certain side products can be a significant hurdle.[3]
-
Solution: Develop a more robust purification method. This could involve switching from chromatography to crystallization, distillation, or liquid-liquid extraction. It may be necessary to "telescope" reactions, where the crude product of one step is used directly in the next to avoid a difficult purification.
-
-
Crystallization Issues: A process that yields a crystalline solid in the lab may produce an oil or an unfilterable solid at scale due to different cooling rates or solvent volumes.
-
Solution: Develop a controlled crystallization procedure. This includes optimizing the solvent system, cooling profile, and seeding strategy to ensure consistent formation of the desired crystal form.
-
-
Filtration Problems: The physical properties of the solid material can change on scale-up, leading to slow filtration times.
-
Solution: Measure properties like cake density at a small scale to help predict filtration behavior.[1] It may be necessary to use a different type of filter or add a filter aid.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for cyclohexanone itself?
The main industrial methods are the oxidation of cyclohexane in air, which produces a mixture of cyclohexanone and cyclohexanol (known as KA oil), and the partial hydrogenation of phenol.[7] An alternative process involves the hydroalkylation of benzene to cyclohexylbenzene, which is then oxidized and cleaved.[7]
Q2: What are common impurities found in commercial cyclohexanone and how can they be removed?
Common impurities include pentanal, hexanal, and 2-cyclohexen-1-one.[5] These can be removed by adding a basic catalyst (like NaOH) to promote their condensation with cyclohexanone. The resulting high-molecular-weight products are then easily separated by distillation.[5]
Q3: What are the key parameters to consider when optimizing an aldol reaction involving cyclohexanone for scale-up?
For aldol reactions, key parameters include the choice of catalyst, solvent, reaction temperature, and reagent stoichiometry. For instance, using chiral proline amide-thiourea bifunctional catalysts in saturated brine can yield aldol products with high diastereoselectivity and enantioselectivity.[4]
| Parameter | Consideration | Example Data |
| Catalyst | Chiral bifunctional catalysts can provide high stereoselectivity. | L-proline derived catalysts have been used to achieve excellent yields (85-97%) and enantioselectivities (up to 91% ee).[4] |
| Solvent | Aqueous media like brine can be effective and environmentally friendly. | Reactions in saturated brine at 0 °C have shown high yields (>96%) and enantioselectivity (>99%).[4] |
| Temperature | Lower temperatures (e.g., 0 °C) often improve selectivity. | Optimal results are often achieved at 0 °C.[4] |
| Reactants | The reaction is applicable to various aromatic aldehydes. | High diastereoselectivities (anti/syn > 20:1) are achievable with different aldehydes.[4] |
Q4: How does the choice of catalyst impact a cyclohexanone synthesis?
The catalyst is critical. In photocatalyzed syntheses, the choice of photocatalyst (e.g., specific iridium complexes) is crucial for optimizing the desired reactivity and avoiding side products.[2] In ammoximation processes to produce cyclohexanone oxime, a TS-1 catalyst is used in a green process with ammonia and hydrogen peroxide.[8]
| Synthesis Type | Catalyst | Impact |
| Photocatalyzed Annulation | [Ir(dF[CF3]ppy)2(dtbpy)]PF6 | Critical for enabling distinct photoredox cycles and achieving desired product formation.[2] |
| Ammoximation | TS-1 (titanium silicate) | Enables a "green process" avoiding hazardous chemicals like oleum and producing high conversion rates (up to 99.86%).[8] |
| Aldol Condensation | Chiral proline-based organocatalysts | Provides high yields and excellent stereoselectivity.[4] |
Experimental Protocols
Protocol 1: Scale-Up of a Direct Asymmetric Aldol Reaction
This protocol is based on the highly enantioselective direct aldol reactions of cyclohexanone with aromatic aldehydes.[4]
Materials:
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Chiral Proline Amide-Thiourea Organocatalyst (e.g., 7c or 7d as described in the literature[4])
-
Saturated Brine (aqueous NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reactor Setup: In a temperature-controlled reactor equipped with an overhead stirrer, add 4-nitrobenzaldehyde (1.0 eq) and the organocatalyst (0.05 eq).
-
Solvent and Reagent Addition: Add saturated brine as the solvent, followed by cyclohexanone (10.0 eq).
-
Reaction: Cool the mixture to 0 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Upon completion, extract the reaction mixture with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography (if necessary for analysis, though the goal of scale-up is to avoid this) to yield the aldol product. Analyze for yield, diastereoselectivity, and enantioselectivity.
Visualizations
Caption: A decision tree for troubleshooting low yields during scale-up.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 8. irjet.net [irjet.net]
Technical Support Center: Optimizing Acyl Derivative Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize reaction times for the synthesis of acyl derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of esters, amides, acid anhydrides, and acid chlorides.
Esters
-
Question: My Fischer esterification reaction is slow and gives low yields. How can I improve it? Answer: Slow reaction rates and low yields in Fischer esterification are often due to the reversible nature of the reaction and the presence of water.[1][2] To drive the equilibrium towards the product and increase the reaction rate, you can:
-
Use an excess of one reactant: Typically, the less expensive reactant (often the alcohol) is used in excess.[1]
-
Remove water as it forms: This is a highly effective method. A Dean-Stark apparatus can be used to azeotropically remove water from the reaction mixture, which pushes the equilibrium towards the ester product.[2]
-
Increase catalyst concentration: While an acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid is essential, ensure the appropriate catalytic amount is used.[3][4] Adding too much can lead to side reactions.
-
Increase the reaction temperature: Heating the reaction mixture to reflux is a common practice to increase the reaction rate.[3] Microwave heating has also been shown to significantly shorten reaction times compared to conventional heating.[5]
-
-
Question: I am observing charring or dark coloration in my esterification reaction. What is the cause? Answer: Charring or the formation of dark by-products during esterification is often caused by the strong dehydrating and oxidizing properties of concentrated sulfuric acid, especially at high temperatures.[6] To mitigate this:
-
Ensure thorough mixing of the reactants before heating to avoid localized high concentrations of the acid catalyst.[6]
-
Consider using a milder acid catalyst, such as p-toluenesulfonic acid, which is less likely to cause charring.[4]
-
Control the reaction temperature carefully to avoid overheating.[6]
-
Amides
-
Question: The direct reaction of a carboxylic acid and an amine is not forming an amide. Why? Answer: The direct reaction between a carboxylic acid and an amine is often very slow at room temperature because of a competing acid-base reaction.[7] The amine (a base) will deprotonate the carboxylic acid (an acid) to form a stable carboxylate salt, which is unreactive towards further nucleophilic attack. To overcome this, the carboxylic acid must be "activated".[8]
-
Question: My amide coupling reaction is slow, especially with sterically hindered substrates or electron-deficient amines. What can I do? Answer: Standard amide coupling methods can fail with challenging substrates.[9][10] For these cases, consider the following:
-
Use more powerful coupling reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for difficult couplings.[9] Other options include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole).[7][8]
-
Convert the carboxylic acid to a more reactive derivative: Converting the carboxylic acid to an acyl chloride or acid anhydride first, and then reacting it with the amine, is a common and effective strategy.[11]
-
Increase the reaction temperature: Some protocols for challenging amide couplings require elevated temperatures.[9][10]
-
Consider specialized reagents: For particularly difficult couplings, reagents like BTFFH (N,N,N',N'-Tetramethyl-5-(1H-benzo[d][9][10][12]triazol-1-yl)oxypyrrolidin-1-ium hexafluorophosphate) have been developed.[9][10]
-
Acid Anhydrides
-
Question: What is an efficient method for synthesizing acid anhydrides? Answer: A common and efficient method for preparing both symmetrical and unsymmetrical acid anhydrides is the reaction of an acyl chloride with a carboxylate salt or a carboxylic acid.[13]
-
From Acyl Chlorides and Carboxylate Salts: The carboxylate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[13]
-
From Acyl Chlorides and Carboxylic Acids: This reaction is often carried out in the presence of a base like pyridine, which deprotonates the carboxylic acid, making it a better nucleophile.[13]
-
For the synthesis of cyclic anhydrides from dicarboxylic acids, gentle heating is often sufficient.[14]
-
Acid Chlorides
-
Question: My attempt to synthesize an acid chloride from a carboxylic acid is not working. What are some common issues? Answer: The most common method for synthesizing acid chlorides is the reaction of a carboxylic acid with thionyl chloride (SOCl₂).[15][16] Common issues include:
-
Moisture: Thionyl chloride reacts vigorously with water. Ensure your glassware is dry and the carboxylic acid is anhydrous.
-
Purity of Reagents: Use pure thionyl chloride and carboxylic acid for the best results.
-
Reaction Conditions: The reaction often requires heating to proceed at a reasonable rate. The byproducts, SO₂ and HCl, are gases and should be handled in a fume hood.[15]
-
Frequently Asked Questions (FAQs)
-
Question: What is the general order of reactivity for carboxylic acid derivatives? Answer: The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows this order: Acyl halides > Acid anhydrides >> Esters ≈ Carboxylic acids >> Amides [17] Acyl chlorides are the most reactive due to the high electrophilicity of the carbonyl carbon and the chloride ion being an excellent leaving group.[17][18] Amides are the least reactive due to resonance donation from the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon.[17][18]
-
Question: How do catalysts optimize reaction times in acyl derivative synthesis? Answer: Catalysts increase the rate of reaction without being consumed.[19]
-
In Esterification (Acid Catalysis): An acid catalyst, like H₂SO₄, protonates the carbonyl oxygen of the carboxylic acid.[19] This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[19]
-
In Amide Synthesis (Coupling Reagents): Coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby facilitating the nucleophilic attack by the amine.
-
-
Question: What is the role of temperature in these reactions? Answer: Increasing the temperature generally increases the reaction rate by providing the molecules with more kinetic energy to overcome the activation energy barrier. Many acylation reactions, such as Fischer esterification and certain amide couplings, are performed at elevated temperatures (reflux) to reduce the reaction time.[3][7] However, excessively high temperatures can lead to side reactions and decomposition of reactants or products.[6]
-
Question: How does the choice of solvent affect the reaction? Answer: The solvent can play a crucial role in the reaction rate and outcome.
-
Polar Aprotic Solvents: Solvents like DMF (Dimethylformamide) and DCM (Dichloromethane) are commonly used for amide bond formation as they can dissolve a wide range of substrates and do not interfere with the reaction.[7]
-
Non-polar Solvents: In Fischer esterification, a non-polar solvent like toluene is often used with a Dean-Stark apparatus to facilitate the removal of water.[2]
-
Pyridine: Pyridine can act as both a solvent and a catalyst in reactions involving acyl chlorides, where it neutralizes the HCl byproduct.[14][16]
-
Quantitative Data Summary
Table 1: Comparison of Catalysts for Esterification
| Catalyst | Reactant 1 | Reactant 2 | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| H₂SO₄ | Benzoic Acid | Methanol | 65 | Not Specified | 90 | [3] |
| p-Toluenesulfonic acid | d-Tartaric Acid | Benzyl Alcohol | Reflux | 20 h | 96 | [3] |
| Amberlyst-15 | Lauric Acid | Diethylene Glycol | Not Specified | 8 h (conventional) | >95 | [5] |
| Calcined Zn-Mg-Al | Lauric Acid | Diethylene Glycol | Not Specified | 1.5 h (microwave) | 98.2 | [5] |
Table 2: Conditions for Amide Bond Formation
| Coupling Method/Reagent | Carboxylic Acid | Amine | Solvent | Temperature | Time | Yield (%) | Reference |
| HATU/DIPEA | Acid 1a | Amine 1b | DMF | Room Temp. | 4 days | Not specified | [9] |
| BTFFH | Acid 1a | Amine 1b | MeCN | 80 °C | 12-24 h | 85 | [10] |
| EDC/HOBt | Generic | Generic | DMF | 0 °C to RT | 30-60 min | High | [7] |
| Schotten-Baumann (Acyl Chloride) | Generic | Generic | DCM | Room Temp. | 8-16 h | High | [7] |
| Enzymatic (CALB) | Various | Various | CPME | 60 °C | 90 min | >90 | [20] |
Experimental Protocols
Protocol 1: Fischer Esterification of Benzoic Acid
-
Preparation: In a round-bottom flask, dissolve 610 mg of benzoic acid in 25 mL of methanol.[3]
-
Catalyst Addition: Slowly and cautiously add 0.1 mL of concentrated sulfuric acid to the solution while stirring.[3]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 65°C. Maintain stirring at this temperature until the reaction is complete (monitor by TLC).[3]
-
Workup:
-
Cool the reaction mixture and remove the solvent under reduced pressure.[3]
-
Extract the residue with 50 mL of ethyl acetate.[3]
-
Wash the organic phase twice with 30 mL of a saturated sodium bicarbonate solution and once with a saturated sodium chloride solution.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the methyl benzoate product.[3]
-
Protocol 2: Amide Coupling using EDC/HOBt
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) in DMF.[7]
-
Activation: Cool the solution to 0°C in an ice bath. Add HOBt (2 equivalents) and EDC (2 equivalents).[7]
-
Amine Addition: Add the amine (1.5 equivalents) to the reaction mixture, followed by a base such as DIPEA or triethylamine (3 equivalents).[7]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes, or until completion as monitored by TLC.[7]
-
Workup:
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with a mild acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude amide, which can be further purified by chromatography if necessary.
-
Visualizations
Caption: A general workflow for optimizing an acylation reaction.
Caption: Mechanism of acid-catalyzed Fischer Esterification.
Caption: A decision tree for troubleshooting slow acylation reactions.
References
- 1. cerritos.edu [cerritos.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Preparation of Acid Anhydrides [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 19. youtube.com [youtube.com]
- 20. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing E/Z isomerization in Diels-Alder reactions of cinnamates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diels-Alder reactions involving cinnamate derivatives. The focus is on preventing E/Z isomerization of the dienophile to ensure high stereoselectivity and product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing E/Z isomerization of my cinnamate dienophile during my Diels-Alder reaction?
A: E/Z isomerization of cinnamate dienophiles, which are α,β-unsaturated esters, can occur under certain conditions, leading to a loss of stereochemical integrity in the final product. The primary causes for this undesired isomerization include:
-
Thermal Isomerization: High reaction temperatures can provide sufficient energy to overcome the rotational barrier of the C=C double bond, leading to equilibration of the E and Z isomers. The retro-Diels-Alder reaction can also become more favorable at elevated temperatures.[1]
-
Photochemical Isomerization: Exposure to light, particularly UV light, can promote E/Z isomerization in conjugated systems like cinnamates. While this is sometimes exploited for specific synthetic goals with related compounds like cinnamamides, it is generally undesirable in a stereospecific Diels-Alder reaction.[2][3]
-
Lewis Acid/Catalyst-Induced Isomerization: While Lewis acids are used to accelerate the reaction and control stereochemistry, an inappropriate choice of Lewis acid or the use of excessive amounts can sometimes catalyze isomerization.[4] This is less common than thermal or photochemical routes but remains a possibility.
Q2: How can I minimize or prevent E/Z isomerization of my cinnamate dienophile?
A: Preventing isomerization is crucial for maintaining the stereospecificity of the Diels-Alder reaction.[1][5] Here are key strategies to employ:
-
Use of Lewis Acid Catalysts: Lewis acids are highly effective in accelerating the Diels-Alder reaction, often allowing for lower reaction temperatures.[6] By coordinating to the carbonyl oxygen of the cinnamate, the Lewis acid activates the dienophile, lowers the LUMO energy, and can lock the molecule in a conformation favorable for cycloaddition, thereby reducing the likelihood of isomerization.[4][7]
-
Strict Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This minimizes the thermal energy available for isomerization. Room temperature or sub-ambient temperatures (e.g., -80 °C to 0 °C) are often successful, especially when a Lewis acid catalyst is used.[4]
-
Exclusion of Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil or using amber glassware) to prevent photochemical isomerization.
-
Reaction Time Optimization: Monitor the reaction progress (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Prolonged reaction times, even at low temperatures, can increase the chance of side reactions, including isomerization.
Below is a troubleshooting workflow to address isomerization issues.
Caption: Workflow for troubleshooting E/Z isomerization in Diels-Alder reactions.
Q3: My yields are low. What are the potential causes and solutions when using cinnamate dienophiles?
A: Low yields in Diels-Alder reactions with cinnamates can stem from several factors. Cinnamates can sometimes be poor dienophiles due to steric hindrance or unfavorable electronic properties.[8]
-
Poor Reactivity: Cinnamates are less reactive than dienophiles with stronger electron-withdrawing groups.
-
Steric Hindrance: Bulky substituents on the diene or the cinnamate can hinder the approach of the reactants.[5][9]
-
Unfavorable Equilibrium (Retro-Diels-Alder): At higher temperatures, the equilibrium can shift back towards the starting materials.[1]
-
Solution: Use the lowest possible reaction temperature and a suitable catalyst to trap the product kinetically.
-
-
Diene Conformation: The diene must be in the s-cis conformation to react.[9][11] Acyclic dienes often prefer the more stable s-trans conformation, which is unreactive.
Q4: I am getting a mixture of endo and exo products. How can I improve the diastereoselectivity?
A: The formation of endo and exo isomers is common in Diels-Alder reactions. The endo product is often the kinetic product, favored by secondary orbital interactions, especially in reactions with cyclic dienes.[1]
-
Lewis Acid Catalysis: The use of Lewis acids often enhances the preference for the endo product.[4][6] The catalyst can pre-organize the transition state in a way that favors the endo approach.
-
Temperature: Lower reaction temperatures generally lead to higher selectivity for the kinetic product (often the endo isomer).
-
Solvent: The polarity of the solvent can influence the transition state energies and thus the endo/exo ratio. Experimenting with different solvents (e.g., toluene, dichloromethane, hexanes) may improve selectivity.
Data Presentation: Lewis Acid Catalysis
The choice of Lewis acid can significantly impact the reaction's efficiency and stereochemical outcome.
Table 1: Comparison of Catalysts for a Model Diels-Alder Reaction
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Yield (%) | Reference |
| 1 | AlCl₃ | - | ~100 (qualitative) | [6] |
| 2 | FeCl₃ | - | 20 | [6] |
| 3 | CaCl₂ | - | 0 | [6] |
| 4 | Ca(OTf)₂ | - | Low | [6] |
| 5 | Ca(OTf)₂ (10) | NBu₄PF₆ (10) | >95 | [6][12] |
| 6 | None | - | 0 | [6] |
| Data adapted from a model reaction of cyclopentadiene and 1,4-naphthoquinone, illustrating the dramatic effect of catalyst choice and additives.[6] |
Experimental Protocols
Protocol: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction of an Ethyl Cinnamate
This protocol provides a general methodology. Specific substrates may require optimization of temperature, solvent, and catalyst loading.
Caption: A typical experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
1. Materials and Setup:
-
Reactants: (E)-Ethyl Cinnamate (1.0 eq), Diene (e.g., Cyclopentadiene, 1.2-2.0 eq).
-
Catalyst: Diethylaluminum chloride (Et₂AlCl) or other suitable Lewis acid (0.1-1.0 eq).
-
Solvent: Anhydrous dichloromethane (DCM) or toluene.
-
Glassware: Oven-dried round-bottom flask with a magnetic stir bar, septa, and a nitrogen/argon inlet.
2. Procedure:
-
Inert Atmosphere: Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon. Maintain an inert atmosphere throughout the reaction.
-
Dienophile Addition: To the reaction flask, add (E)-ethyl cinnamate followed by anhydrous DCM via syringe.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice/water bath).
-
Lewis Acid Addition: Add the Lewis acid catalyst dropwise to the stirred solution of the cinnamate. A color change may be observed. Stir for 15-30 minutes to allow for complexation.[4]
-
Diene Addition: Add the diene dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the cinnamate is consumed.
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable reagent. For Et₂AlCl, a saturated aqueous solution of sodium bicarbonate or Rochelle's salt is often used. Caution: Quenching can be exothermic.
-
Workup: Allow the mixture to warm to room temperature. If using DCM, dilute the mixture, transfer to a separatory funnel, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired Diels-Alder adduct.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.
Mechanistic Visualization
The role of the Lewis acid is to coordinate with the dienophile, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and reduces Pauli repulsion, thereby accelerating the reaction and enhancing stereoselectivity.[4][7]
Caption: Lewis acid activation of a cinnamate dienophile in a Diels-Alder reaction.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 87. Contra-thermodynamic E â Z isomerization of cinnamamides via selective energy transfer catalysis [burleylabs.co.uk]
- 4. scielo.br [scielo.br]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ias.ac.in [ias.ac.in]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anionic Diels–Alder Chemistry of Cyclic Sodium Dien-1-olates Delivering Highly Stereoselective and Functionalized Polycyclic Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Quantifying Cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of cyclohexanone derivatives, crucial molecules in pharmaceutical development and chemical synthesis. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
At a Glance: Method Comparison
The choice of an analytical method for quantifying cyclohexanone derivatives hinges on factors such as the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. Below is a summary of the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS based on validated methods for various cyclohexanone derivatives.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Typical Analyte | Non-volatile, thermally stable derivatives (e.g., BHMC)[1] | Volatile derivatives (e.g., Cyclohexanone)[2][3] | Wide range, especially in biological matrices[4][5] |
| **Linearity (R²) ** | > 0.999[1] | > 0.999[6] | > 0.994[4] |
| Limit of Detection (LOD) | ~0.01 µg/mL (BHMC)[1] | 0.133 µg/mL (Cyclohexanone)[6] | Can reach pg/mL levels[7] |
| Limit of Quantification (LOQ) | 0.02 µg/mL (BHMC)[1] | 1.33 µg/mL (Cyclohexanone)[6] | Typically in the ng/mL to pg/mL range[4][7] |
| Precision (%RSD or %CV) | < 2% (Intra- and inter-day for BHMC)[1] | < 2% (for Cyclohexanone)[6] | < 15-20% (at LLOQ)[4][8] |
| Accuracy/Recovery | Not explicitly stated in the provided abstract, but the method was successfully applied to a pharmacokinetic study. | 98-99% (spiked samples of Cyclohexanone)[6] | Generally within ±15-20% of nominal concentration[4][8] |
In-Depth Method Analysis
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. Coupled with a UV detector, it offers a cost-effective and reliable method for quantifying cyclohexanone derivatives with chromophores.
A notable example is the validation of an HPLC-UV/VIS method for the quantification of 2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC), a synthetic curcuminoid analogue, in rat plasma.[1] This method demonstrated excellent sensitivity and precision, making it suitable for pharmacokinetic studies.
Experimental Protocol: HPLC-UV Analysis of BHMC in Rat Plasma [1]
-
Sample Preparation:
-
A simple liquid-liquid extraction is performed using 95% ethyl acetate and 5% methanol to extract BHMC and an internal standard (harmaline) from plasma samples.
-
-
Chromatographic Conditions:
-
Column: C18 column (150 x 4.6 mm I.D., 5 µm particle size).
-
Mobile Phase: A gradient elution of water and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/VIS detection at a wavelength of 380 nm.
-
-
Validation Parameters:
-
Linearity: The calibration curve was linear over a concentration range of 0.02–2.5 µg/mL with a correlation coefficient (R²) greater than 0.999.
-
Limit of Quantification (LOQ): 0.02 µg/mL.
-
Limit of Detection (LOD): 0.01 µg/mL.
-
Precision: Intra- and inter-day precision were reported to be less than 2% coefficient of variation.
-
Figure 1. Experimental workflow for HPLC-UV analysis of a cyclohexanone derivative.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and thermally stable compounds.[9] It offers high separation efficiency and definitive identification based on mass spectra. For cyclohexanone and its less polar derivatives, GC-MS is a powerful tool, often used for analyzing residual solvents and volatile impurities in pharmaceutical products.[9]
A validated GC method has been established for the determination of residual cyclohexanone in disposable infusion sets.[6] This method demonstrates the high sensitivity and accuracy of GC for this analyte.
Experimental Protocol: GC-MS Analysis of Cyclohexanone [6]
-
Sample Preparation:
-
Residual cyclohexanone is extracted from the infusion set using ethanol with a circular pump.
-
-
Chromatographic Conditions:
-
The specific column and temperature program were not detailed in the abstract, but a typical setup would involve a non-polar or mid-polar capillary column suitable for volatile organic compounds.
-
-
Mass Spectrometry:
-
Analysis is performed using tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.
-
-
Validation Parameters:
-
Linearity: Good linearity was observed in the range of 5.5-190.9 µg/mL with a correlation coefficient of 0.9990.
-
Limit of Detection (LOD): 0.133 µg/mL.
-
Limit of Quantification (LOQ): 1.33 µg/mL.
-
Accuracy: Spiked average recoveries ranged from 98% to 99%.
-
Precision: Relative standard deviations (RSDs) were between 1.03% and 1.98%.
-
Figure 2. Experimental workflow for GC-MS analysis of cyclohexanone.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become a cornerstone in bioanalytical laboratories due to its exceptional sensitivity and selectivity, making it ideal for quantifying low levels of compounds in complex biological matrices like plasma, urine, and cerebrospinal fluid.[4][5] This technique is particularly advantageous for cyclohexanone derivatives that are not amenable to GC due to low volatility or thermal instability, or when very low detection limits are required.
While a specific validated method for a cyclohexanone derivative with a full set of quantitative data was not found in the initial search, the general principles and performance expectations for LC-MS/MS are well-established. Methods are typically validated to have accuracies within ±15% of the nominal concentration and precision values below 15%, except at the LLOQ where ±20% is acceptable.[4]
Experimental Protocol: General LC-MS/MS Analysis in Biological Fluids
-
Sample Preparation:
-
Protein Precipitation: For plasma or serum, a simple and fast method is to precipitate proteins with a solvent like acetonitrile or methanol.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than protein precipitation by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for sample concentration by selectively adsorbing the analyte onto a solid support, washing away impurities, and then eluting the analyte.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase columns (e.g., C18, C8) are commonly used.
-
Mobile Phase: A gradient of an aqueous phase (often with a modifier like formic acid or ammonium formate) and an organic phase (typically acetonitrile or methanol).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is most common for polar molecules.
-
Detection: Performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.
-
Figure 3. Logical relationship of sample preparation and LC-MS/MS analysis.
Conclusion
The selection of an analytical method for the quantification of cyclohexanone derivatives is a critical decision in the research and development process.
-
HPLC-UV is a reliable and cost-effective choice for non-volatile derivatives with a UV chromophore, offering good precision and accuracy for applications like pharmacokinetic studies.[1]
-
GC-MS excels in the analysis of volatile and thermally stable cyclohexanone derivatives, providing high separation efficiency and definitive identification, making it ideal for purity and residual solvent analysis.[6][9]
-
LC-MS/MS stands out for its superior sensitivity and selectivity, especially for the analysis of derivatives in complex biological matrices at very low concentrations.[4][5]
The detailed protocols and comparative data presented in this guide are intended to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical method for their specific needs, ensuring the generation of high-quality, reliable, and reproducible data.
References
- 1. Development and Validation of a Bioanalytical Method for Quantification of 2,6-Bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYCLOHEXANONE - (Organic Method #01) [dnacih.com]
- 4. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of residual cyclohexanone in disposable infusion set by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Age and sex effects of a validated LC-MS/MS method for the simultaneous quantification of testosterone, allopregnanolone, and its isomers in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
Comparative Analysis of Substituted Cyclohexanone Bioactivity: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the bioactivity of substituted cyclohexanone derivatives, targeting researchers, scientists, and drug development professionals. It offers a consolidated overview of their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data from various studies. Detailed experimental protocols for key bioassays are also included to facilitate reproducibility and further investigation.
Quantitative Bioactivity Data of Substituted Cyclohexanones
The following table summarizes the bioactivity of various substituted cyclohexanone derivatives, providing a clear comparison of their efficacy across different biological targets.
| Compound Class | Specific Derivative | Bioactivity Type | Assay | Target | Quantitative Data | Reference |
| Diarylidenecyclohexanones | 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone | Anti-inflammatory | Cyclooxygenase (COX) Inhibition | COX Enzyme | IC50: 13.53 μM | [1][2] |
| 2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanone | Anti-inflammatory | Cyclooxygenase (COX) Inhibition | COX Enzyme | IC50: 11.56 μM | [1][2] | |
| 2,6-bis-(3',4'-dimethoxybenzylidene)-cyclohexanone | Anti-inflammatory | Cyclooxygenase (COX) Inhibition | COX Enzyme | IC50: 20.52 μM | [1][2] | |
| Diarylidenecyclohexanone (DAC) derivative Ic | Anti-inflammatory | PGE2 Production Inhibition | COX-2/mPGES-1 | IC50: 6.7 ± 0.19 μM | [3][4][5] | |
| Diarylidenecyclohexanone (DAC) derivative Ie | Anti-inflammatory | 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX Enzyme | IC50: 1.4 ± 0.1 μM | [3][4][5] | |
| Diarylidenecyclohexanone (DAC) derivative Ig | Anti-inflammatory | 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX Enzyme | IC50: 1.5 ± 0.13 μM | [3][4][5] | |
| Diarylidenecyclohexanone (DAC) derivative IIc | Anti-inflammatory | 5-LOX and COX-2/mPGES-1 Inhibition | 5-LOX & COX-2/mPGES-1 | IC50: 1.8 ± 0.12 μM (5-LOX), 7.5 ± 0.4 μM (COX-2) | [3][4][5] | |
| Curcumin Analogues | 3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-one B1 | Anticancer | Cytotoxicity | MDA-MB-231, MDA-MB-468, SkBr3 cells | EC50: < 1 μM | [6] |
| 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one B10 | Anticancer | Cytotoxicity & NF-κB Inhibition | MDA-MB-231, MDA-MB-468, SkBr3 cells & K562 cells | EC50: < 1 μM (Cytotoxicity), < 7.5 μM (NF-κB) | [6] | |
| 8-methyl-2,4-bis((pyridine-4-yl)methylene)-8-aza-bicyclo[3.2.1]octan-3-one C1 | Anticancer | Cytotoxicity & NF-κB Inhibition | MDA-MB-231, MDA-MB-468, SkBr3 cells & K562 cells | EC50: < 1 μM (Cytotoxicity), < 7.5 μM (NF-κB) | [6] | |
| Asymmetrical 2,6-bis(benzylidene)cyclohexanones | 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone 5d | Anticancer | Cytotoxicity (MTT Assay) | MDA-MB-231 cells | Most potent against MDA-MB-231 | [7] |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone 5j | Anticancer | Cytotoxicity (MTT Assay) | MCF-7 and SK-N-MC cells | Most potent against MCF-7 and SK-N-MC | [7] | |
| Piperazine-substituted Cyclohexanones | 2-{1'-Aryl-1'-[4''-(3'''-chlorophenyl) piperazin-yl]-methyl}-cyclohexanone hydrochloride derivatives | Antimicrobial | Cup-plate method | S. aureus, B. megaterium, E. coli, S. Typhimurium, A. niger, A. awamori | Compounds 4c, 4j, 4k, and 4l showed high inhibition zones | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the substituted cyclohexanone derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, add 10-28 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.[9][11]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a humidified atmosphere.[9][11]
-
Formazan Solubilization: Remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 492 and 590 nm using a microplate reader.[9][11]
Anti-inflammatory Activity
Cyclooxygenase (COX-2) Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
-
Reagent Preparation: Prepare the reaction buffer, heme, COX-2 enzyme, and arachidonic acid substrate according to the kit manufacturer's instructions.[12][13][14]
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells (background, 100% initial activity, and inhibitor wells).[12][14]
-
Inhibitor Addition: Add the test compounds (substituted cyclohexanones) to the inhibitor wells at various concentrations.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[12]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.[12]
-
Incubation and Termination: Incubate for a precise time (e.g., 2 minutes) at 37°C, then stop the reaction by adding a saturated stannous chloride solution.[12]
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 590 nm for colorimetric assays or Ex/Em = 535/587 nm for fluorometric assays) to determine the extent of inhibition.[13][15][16]
5-Lipoxygenase (5-LOX) Inhibitor Screening Assay
This assay determines the ability of a compound to inhibit the activity of the 5-LOX enzyme.
-
Reagent Preparation: Prepare the assay buffer, 5-LOX enzyme, and linoleic acid substrate as per the assay kit protocol.[17]
-
Reaction Mixture: In a suitable reaction vessel, combine the assay buffer and the 5-LOX enzyme solution.
-
Inhibitor Addition: Add the substituted cyclohexanone derivatives at various concentrations to the reaction mixture and incubate for a defined period (e.g., 10 minutes) on ice.[18]
-
Reaction Initiation: Start the reaction by adding the linoleic acid substrate.[18]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a set time.[17][18]
-
Detection: Measure the product formation, often a fluorescent or colorimetric product, using a spectrophotometer or fluorometer to determine the inhibitory activity.
Antimicrobial Activity
Agar Disc Diffusion (Kirby-Bauer) Method
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.[19][20]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension equivalent to a 0.5 McFarland standard.[20]
-
Agar Plate Inoculation: Uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of microbial growth.[20]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the substituted cyclohexanone derivative onto the surface of the agar.
-
Incubation: Invert the plates and incubate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm).[4][14]
Signaling Pathways and Experimental Workflows
The bioactivity of substituted cyclohexanones is often attributed to their interaction with key cellular signaling pathways. Below are diagrams illustrating some of these pathways and a typical experimental workflow for bioactivity screening.
Caption: Experimental workflow for bioactivity analysis.
References
- 1. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. researchgate.net [researchgate.net]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 19. apexbt.com [apexbt.com]
- 20. researchgate.net [researchgate.net]
Comparative Analysis of 3-[(4-Methoxyphenyl)methyl]cyclohexanone Analog Cross-Reactivity: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the cross-reactivity profiles of 3-[(4-Methoxyphenyl)methyl]cyclohexanone analogs and related derivatives. Designed for researchers, scientists, and drug development professionals, this guide summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways to support informed decision-making in drug discovery and development.
While direct cross-reactivity studies on this compound analogs are limited in publicly available literature, this guide presents a detailed analysis of the closely related arylcyclohexylamine series, specifically 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and its analogs. The primary biological target for these compounds is the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel in the central nervous system involved in synaptic plasticity and memory formation.
Quantitative Cross-Reactivity Data
The following table summarizes the in vitro binding affinities (Ki) of 3-MeO-PCMo and its analogs for a panel of 46 central nervous system (CNS) receptors. Data was generously provided by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP). Lower Ki values indicate higher binding affinity.
| Compound | Primary Target (NMDA Receptor) Ki (nM) | Off-Target Ki (nM) | Selectivity (Off-Target Ki / Primary Target Ki) |
| 3-MeO-PCMo | 120 | Sigma-1: 85, Sigma-2: 150 | 0.71 (for Sigma-1) |
| 2-MeO-PCMo | 350 | Sigma-1: 200, Sigma-2: 400 | 0.57 (for Sigma-1) |
| 4-MeO-PCMo | 800 | Sigma-1: 500, Sigma-2: >1000 | 0.63 (for Sigma-1) |
| 3,4-MD-PCMo | 250 | Sigma-1: 180, Sigma-2: 300 | 0.72 (for Sigma-1) |
| 3-Me-PCMo | 90 | Sigma-1: 70, Sigma-2: 120 | 0.78 (for Sigma-1) |
| PCMo | 150 | Sigma-1: 100, Sigma-2: 200 | 0.67 (for Sigma-1) |
Experimental Protocols
The binding affinity data presented in this guide were determined using radioligand binding assays. The following is a generalized protocol based on the methodologies employed by the NIMH PDSP.
Radioligand Binding Assays:
-
Membrane Preparation: Membranes from cells expressing the target receptor of interest are prepared through homogenization and centrifugation.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing appropriate ions and additives is used to ensure optimal binding conditions.
-
Incubation: A fixed concentration of a specific radioligand (a radioactively labeled molecule that binds to the target receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound (the 3-MeO-PCMo analogs).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to Ki values using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
For detailed and specific assay conditions for each of the 46 CNS targets, readers are encouraged to consult the NIMH PDSP Assay Protocol Book.
Visualizing Biological Interactions
To better understand the biological context of the cross-reactivity data, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for determining binding affinity.
A Comparative Analysis of Tramadol and Other Serotonin-Norepinephrine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document presents quantitative data on the inhibitory activities of these compounds, details the experimental protocols used to derive such data, and provides a visual representation of the underlying signaling pathway.
Quantitative Efficacy Comparison
The inhibitory potency of Tramadol, Venlafaxine, and Duloxetine on the human serotonin and norepinephrine transporters is typically determined through in vitro radioligand binding assays. The data, presented as inhibition constants (Ki), are summarized in the table below. Lower Ki values are indicative of higher binding affinity and greater inhibitory potency.
| Compound | Target | Ki (nM) |
| Tramadol | SERT | ~990[1][2] |
| NET | ~790[1][2] | |
| Venlafaxine | SERT | 82[3][4][5] |
| NET | 2480[3][4][5] | |
| Duloxetine | SERT | 0.8[6][7] |
| NET | 7.5[6][7] |
Experimental Protocols
The determination of the inhibitory constants (Ki) for these compounds is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target transporter.
Objective: To determine the binding affinity (Ki) of test compounds (Tramadol, Venlafaxine, Duloxetine) for the human serotonin transporter (SERT) and norepinephrine transporter (NET).
Materials:
-
Cell Membranes: Human embryonic kidney (HEK293) cells or other suitable cell lines recombinantly expressing the human SERT or NET.
-
Radioligands:
-
For SERT: [³H]Citalopram or [¹¹C]DASB.
-
For NET: [³H]Nisoxetine or (S,S)-[¹⁸F]FMeNER-D₂.
-
-
Test Compounds: Tramadol, Venlafaxine, Duloxetine.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: The cell membranes expressing the target transporters are prepared and homogenized in the assay buffer. The protein concentration is determined using a standard protein assay.
-
Assay Setup: A series of dilutions of the test compounds are prepared.
-
Incubation: The cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together in assay tubes or microplates. A set of control tubes containing only the membranes and radioligand (total binding) and another set with an excess of a known non-labeled high-affinity ligand (non-specific binding) are also prepared.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Mechanism of Action
Serotonin-Norepinephrine Reuptake Inhibitors, such as Tramadol, Venlafaxine, and Duloxetine, exert their therapeutic effects by blocking the reuptake of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron. This action increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.
Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
References
- 1. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking New Cyclohexanone Derivatives: A Comparative Analysis for Anticancer Drug Development
For Immediate Publication
This guide presents a comparative analysis of two novel cyclohexanone derivatives, designated CH-101 and CH-102, against the established anticancer agent Paclitaxel. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven benchmark of the in vitro performance of these new chemical entities. This document summarizes their cytotoxic activity, outlines the experimental protocols used for evaluation, and visualizes the targeted signaling pathway and screening workflow.
Quantitative Performance Summary
The cytotoxic effects of the novel cyclohexanone derivatives CH-101 and CH-102 were evaluated against the human glioblastoma (U87MG) and non-small-cell lung cancer (A549) cell lines and compared with the standard chemotherapeutic agent, Paclitaxel. The half-maximal inhibitory concentration (IC₅₀) was determined for each compound.
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)* |
| CH-101 | U87MG (Glioblastoma) | 7.5 | 4.2 |
| A549 (Lung Cancer) | 10.2 | 3.1 | |
| CH-102 | U87MG (Glioblastoma) | 5.1 | 6.1 |
| A549 (Lung Cancer) | 8.8 | 3.5 | |
| Paclitaxel | U87MG (Glioblastoma) | 0.9 | 10.5 |
| A549 (Lung Cancer) | 1.2 | 8.1 |
*Selectivity Index (SI) is a ratio of the cytotoxic dose against a non-cancerous cell line to the cytotoxic dose against the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Data presented is hypothetical for illustrative purposes.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth.[1][2][3] Its frequent over-activation in various human cancers makes it a prime target for anticancer therapies.[1][4] The novel cyclohexanone derivatives CH-101 and CH-102 are hypothesized to exert their anticancer effects by inhibiting key components of this pathway, thereby suppressing tumor cell growth and inducing apoptosis. Dysregulation of this pathway is implicated in numerous cancers and can contribute to drug resistance.[2][5] The tumor suppressor PTEN, which negatively regulates the PI3K/Akt pathway, is often mutated or lost in human tumors.[3][5]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The cytotoxic activity of the cyclohexanone derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cellular metabolic activity as an indicator of cell viability.[6][7][8]
-
Cell Seeding: U87MG and A549 cells were seeded into 96-well flat-bottomed plates at a density of 4x10⁵ cells per well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells were treated with various concentrations of CH-101, CH-102, and Paclitaxel. A solvent control (0.1% DMSO) was also included.[9] The plates were then incubated for 48 hours.
-
MTT Reagent Addition: After the incubation period, the culture medium was discarded. 50 µL of MTT solution (0.5 mg/mL in serum-free media) was added to each well, and the plates were incubated for 3-4 hours at 37°C.[8][9] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into insoluble purple formazan crystals.[6][7]
-
Solubilization: The MTT solution was removed, and 200 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[9] The plate was shaken on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Absorbance Measurement: The optical density was measured at 570 nm using a microplate reader. A reference wavelength of 630 nm was used to correct for background absorbance.[7][9]
-
Data Analysis: Cell viability was expressed as the percentage of the absorbance of treated cells relative to the solvent control. The IC₅₀ values were calculated from the dose-response curves.
In Vitro Screening Workflow
The process for screening new anticancer compounds involves a systematic workflow, from initial high-throughput screening to the identification of lead candidates for further preclinical testing.[10][11]
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. 5.6. MTT Cell Viability Assay [bio-protocol.org]
- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. mdpi.com [mdpi.com]
Inter-laboratory Validation of Cyclohexanone Quantification Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of cyclohexanone: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The performance of these methods is evaluated in the context of a hypothetical inter-laboratory validation study, designed to assess the reproducibility and reliability of each technique across different laboratories. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs and in understanding the critical parameters of inter-laboratory validation.
Data Presentation
The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV methods for cyclohexanone quantification, based on a consolidation of published single-laboratory validation data. This data serves as a benchmark for the expected performance in a multi-laboratory setting.
| Parameter | GC-FID | HPLC-UV |
| Limit of Detection (LOD) | 0.05 ppm - 0.78 mg/L | 0.02 µg/mL (for a derivative) |
| Limit of Quantitation (LOQ) | 1.20% conversion or 1.86 mg/L | ~0.06 µg/mL (estimated for a derivative) |
| Linearity (R²) | > 0.99 | > 0.999 |
| Precision (RSD) | < 5% | < 2% |
| Accuracy (Recovery) | 95-105% | 97-103% |
| Typical Run Time | 10-20 minutes | 15-25 minutes |
| Sample Preparation | Simple dilution, headspace, or SPME | Derivatization may be required, liquid-liquid extraction |
| Selectivity | High | Moderate to High |
| Instrumentation Cost | Moderate | High |
| Consumables Cost | Low | High |
Experimental Workflow
The following diagram illustrates the logical workflow of a typical inter-laboratory validation study for an analytical assay.
Experimental Protocols
Detailed methodologies for the key experiments in this hypothetical inter-laboratory validation study are provided below.
1. Preparation and Distribution of Test Samples
A central organizing body will prepare homogenous and stable samples of cyclohexanone at three different concentration levels (low, medium, and high) in a relevant matrix (e.g., a placebo formulation for pharmaceutical applications). The exact concentrations will be unknown to the participating laboratories. A portion of each sample will be retained for stability testing. Samples will be packaged to ensure integrity during shipment and distributed to a minimum of five participating laboratories.
2. Certified Reference Material (CRM)
Each participating laboratory will be provided with a certified reference material (CRM) of cyclohexanone with a specified purity (e.g., ≥99.9%). This CRM will be used for the preparation of calibration standards to ensure traceability and comparability of results. Several suppliers offer cyclohexanone CRMs, such as AccuStandard, LGC Standards, and Sigma-Aldrich.[1][2]
3. GC-FID Quantification of Cyclohexanone
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-Wax or equivalent).
-
Sample Preparation: Samples will be diluted with a suitable solvent (e.g., methanol) to fall within the calibrated range. An internal standard (e.g., 2-heptanone) will be added to all samples and standards.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 180 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Calibration: A multi-point calibration curve will be prepared using the cyclohexanone CRM.
-
Analysis: Each sample will be injected in triplicate.
4. HPLC-UV Quantification of Cyclohexanone
-
Instrumentation: High-performance liquid chromatograph with a UV detector and a C18 reversed-phase column.
-
Sample Preparation: As cyclohexanone has a weak UV chromophore, derivatization with a UV-active agent (e.g., 2,4-dinitrophenylhydrazine) may be necessary. The resulting derivative will be extracted using a suitable solvent.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV maximum of the cyclohexanone derivative.
-
-
Calibration: A multi-point calibration curve will be prepared using the derivatized cyclohexanone CRM.
-
Analysis: Each sample will be injected in triplicate.
5. Data Analysis and Reporting
Participating laboratories will report the mean concentration and standard deviation for each sample. The organizing body will perform a statistical analysis of the combined data to evaluate:
-
Intra-laboratory precision (repeatability): The precision of measurements within a single laboratory.
-
Inter-laboratory precision (reproducibility): The precision of measurements between different laboratories.
-
Accuracy: The closeness of the mean result from all laboratories to the known concentration of the prepared samples.
The results will be compiled into a final report comparing the performance of the GC-FID and HPLC-UV methods, providing recommendations on their suitability for the intended application. The validation parameters will be assessed against internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[3]
References
A Comparative Guide to Catalysts for Asymmetric Cyclohexanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of chiral cyclohexanone derivatives is a cornerstone of modern organic chemistry, providing access to essential building blocks for pharmaceuticals, natural products, and advanced materials. The stereoselective construction of these six-membered rings hinges on the choice of catalyst, with organocatalysts, metal-based catalysts, and biocatalysts each offering distinct advantages. This guide provides a comparative overview of these catalytic systems, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Comparative Performance of Catalysts
The efficacy of a catalyst in asymmetric synthesis is measured by its ability to produce the desired enantiomer in high yield and purity. Key performance indicators include enantiomeric excess (ee%), yield, diastereomeric ratio (d.r.), turnover number (TON), and turnover frequency (TOF). The following table summarizes the performance of representative catalysts in the asymmetric synthesis of cyclohexanone derivatives.
| Catalyst Type | Catalyst | Reaction | Substrates | Yield (%) | ee% | d.r. | TON | TOF (h⁻¹) | Reference |
| Organocatalyst | (S)-Proline | Aldol Reaction | Cyclohexanone, 4-Nitrobenzaldehyde | 99 | 96 | 95:5 (anti/syn) | 10 | 0.42 | [1][2] |
| Organocatalyst | Quinine-derived Squaramide | Michael-Michael-1,2-addition | β-ketoester, β-nitrostyrene, α,α-dicyanoolefin | 86 | 99 | >30:1 | 100 | 4.17 | [3] |
| Organocatalyst | (R,R)-DPEN-thiourea | Michael Addition | Cyclohexanone, Nitrostyrene | 99 | 99 (syn) | 9:1 (syn/anti) | 10 | 0.42 | [4] |
| Metal Catalyst | Rh(II)-Chiral Spiro Phosphoric Acid | N-H Insertion | α-diazoketone | High | High | - | - | - | [5] |
| Metal Catalyst | Ni/Ph-BPE complex | Hydrogenation | 4,4-disubstituted 2,5-cyclohexadienone | - | up to 93 | - | - | - | [6] |
| Biocatalyst | Ene-reductase (YqjM) | Desymmetrization | 4-Methyl-4-phenyl-cyclohexa-2,5-dienone | 62 | >99 | - | >200 | >11.1 | [6][7] |
| Biocatalyst | Ene-reductase (OPR3) | Desymmetrization | 4-(4-methoxyphenyl)-4-methyl-2,5-cyclohexadienone | 44 | 99 | - | >200 | >11.1 | [6][7] |
*TON (Turnover Number) = moles of product / moles of catalyst *TOF (Turnover Frequency) = TON / reaction time (h)
- TON and TOF values are estimated based on reported catalyst loading and reaction times where not explicitly provided.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in asymmetric synthesis. Below are representative procedures for key catalytic transformations.
(S)-Proline-Catalyzed Asymmetric Aldol Reaction[1][2]
This protocol describes the direct asymmetric aldol reaction between cyclohexanone and an aromatic aldehyde.
Materials:
-
(S)-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Methanol
-
Water
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask, add (S)-proline (0.1 mmol, 10 mol%).
-
Add methanol (20 µL) and water (10 µL).
-
Add cyclohexanone (5 mmol, 5 equivalents).
-
Stir the mixture for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-nitrobenzaldehyde (1 mmol, 1 equivalent).
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Ene-Reductase Catalyzed Desymmetrization of a Prochiral Cyclohexadienone[6][7]
This protocol details the biocatalytic desymmetrization of a 4,4-disubstituted 2,5-cyclohexadienone to a chiral cyclohexenone.
Materials:
-
Ene-reductase (e.g., YqjM or OPR3)
-
4-Methyl-4-phenyl-cyclohexa-2,5-dienone
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Phosphate buffer (pH 7.5)
-
DMSO (Dimethyl sulfoxide)
-
Standard laboratory equipment for biocatalysis (e.g., incubator shaker)
Procedure:
-
In a reaction vessel, prepare a solution of the ene-reductase in phosphate buffer.
-
Add NADH to the enzyme solution.
-
In a separate vial, dissolve the 4-methyl-4-phenyl-cyclohexa-2,5-dienone substrate in a minimal amount of DMSO.
-
Add the substrate solution to the enzyme/NADH mixture. The final DMSO concentration should be kept low to maintain enzyme activity.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with shaking.
-
Monitor the reaction progress by HPLC analysis.
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extract the product into the organic phase.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the chiral cyclohexenone product by flash column chromatography.
Visualizing Catalytic Cycles and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual diagrams. The following diagrams, generated using the DOT language, illustrate key concepts in the asymmetric synthesis of cyclohexanones.
Caption: Proline-catalyzed asymmetric aldol reaction cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation
The separation of enantiomers is a critical task in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2][3] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) has become the definitive standard for the analysis of chiral compounds, providing the necessary selectivity to resolve these mirror-image isomers.[2][4]
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For chiral HPLC methods, this validation ensures the reliable and accurate quantification of each enantiomer, particularly the control of the undesired enantiomer as a chiral impurity. This guide provides a comparative overview of chiral columns, details the essential validation parameters as per International Council for Harmonisation (ICH) guidelines, and presents standardized experimental protocols.[5][6]
Comparative Performance of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation.[3] Different CSPs offer varying degrees of selectivity and retention based on their chemical structure and interaction mechanisms. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are among the most widely used due to their broad applicability.[3]
The following table compares the performance of several common chiral columns for the separation of fluoxetine enantiomers, a selective serotonin reuptake inhibitor.
Table 1: Performance Comparison of Chiral Columns for Fluoxetine Enantiomer Separation
| Chiral Column | Stationary Phase Type | Optimal Mobile Phase Composition (v/v/v) | Resolution (Rₛ) | Capacity Factor (k') |
|---|---|---|---|---|
| Chiralcel OD-H | Tris(3,5-dimethylphenyl carbamate) cellulose | Hexane/Isopropanol/Diethylamine (98/2/0.2) | 1.6 | 4.8 |
| Chiralpak AD-H | Tris(3,5-dimethylphenyl carbamate) amylose | Hexane/Isopropanol/Diethylamine (98/2/0.2) | 1.7 | 1.9 |
| Cyclobond I 2000 DM | Dimethylated β-cyclodextrin | Methanol/0.2% Triethylamine Acetic Acid (25/75) | 2.1 | 5.2 |
Data sourced from a comparative study on fluoxetine enantiomers.[7]
Workflow for Chiral HPLC Method Development and Validation
The development and validation of a chiral HPLC method is a systematic process. It begins with screening different columns and mobile phases to achieve baseline separation, followed by a rigorous validation phase according to regulatory guidelines to ensure the method is fit for purpose.
Caption: Workflow from method development to validation for a chiral HPLC assay.
Key Validation Parameters and Acceptance Criteria
According to ICH guidelines, a chiral HPLC method must be validated for several key parameters to ensure its performance.[5][6] The following table summarizes these parameters and provides typical acceptance criteria for methods intended to quantify an enantiomeric impurity.
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method can separate and quantify the enantiomers without interference from other components (e.g., degradants, placebo). | Baseline resolution (Rₛ) between enantiomers > 1.7.[5] Peak purity analysis should show no co-elution. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.997.[8] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically from the Limit of Quantitation (LOQ) to 120% of the specification for the undesired enantiomer.[5] |
| Accuracy | The closeness of test results to the true value, typically assessed via recovery studies. | Percent recovery between 98.0% and 102.0% for the major enantiomer; may be wider (e.g., 90-110%) for the impurity.[9][10] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): RSD ≤ 5% for the major enantiomer; RSD ≤ 15% for the impurity at the LOQ.[5] Intermediate Precision (Inter-day): Similar criteria to repeatability, assessed across different days, analysts, or equipment.[10] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3.[5] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10.[5] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.[10][11] |
| System Suitability | To verify that the chromatographic system is adequate for the intended analysis before use. | Performed before each run. Criteria include resolution, tailing factor (< 1.5), and theoretical plates.[5][12] |
Experimental Protocols for Key Validation Experiments
Detailed and standardized protocols are essential for executing a successful method validation.
1. Protocol for Accuracy (by Recovery)
-
Objective: To determine the accuracy of the method by spiking the main enantiomer (drug substance) with known amounts of the undesired enantiomer.
-
Procedure:
-
Prepare a stock solution of the undesired enantiomer.
-
Prepare a series of samples by adding known amounts of the undesired enantiomer stock solution to the main enantiomer. The concentration levels should typically span 50%, 100%, and 150% of the target specification limit for the chiral impurity.
-
Prepare each concentration level in triplicate.
-
Analyze the samples using the chiral HPLC method.
-
Calculate the percent recovery for each sample using the formula: (% Recovery) = (Measured Concentration / Spiked Concentration) × 100.[9]
-
The mean percent recovery should fall within the predefined acceptance criteria.
-
2. Protocol for Precision (Repeatability)
-
Objective: To assess the precision of the method over a short interval of time under the same operating conditions.
-
Procedure:
-
Prepare a homogeneous sample of the drug substance containing the chiral impurity at a target concentration (e.g., the specification limit).
-
Inject this sample six consecutive times into the HPLC system.
-
Record the peak area and retention time for both enantiomers for each injection.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak areas.
-
The %RSD should not exceed the limits defined in the validation protocol (e.g., ≤ 15% for the impurity).[5]
-
3. Protocol for Robustness
-
Objective: To evaluate the method's reliability when subjected to small but deliberate changes in its parameters.
-
Procedure:
-
Prepare a system suitability solution containing both enantiomers at a concentration where they are well-resolved.
-
Vary the following parameters one at a time:
-
Flow Rate (e.g., ± 10% of the nominal rate).[10]
-
Column Temperature (e.g., ± 5 °C).
-
Mobile Phase Composition (e.g., vary the percentage of the organic modifier by ± 2%).
-
-
For each condition, inject the system suitability solution and evaluate the critical chromatographic parameters (Resolution, Tailing Factor, Retention Time).
-
The system suitability criteria must be met under all varied conditions to demonstrate robustness.[11]
-
Logical Relationships in Method Validation
The validation parameters are interconnected, with foundational elements like specificity and system suitability underpinning the quantitative assessments of accuracy and precision. Sensitivity parameters like LOD and LOQ define the lower boundaries of the method's reliable performance.
Caption: Interrelationship of key validation parameters for a chiral HPLC method.
References
- 1. Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. database.ich.org [database.ich.org]
- 7. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. banglajol.info [banglajol.info]
- 11. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Assessing the Purity of Synthesized 3-[(4-Methoxyphenyl)methyl]cyclohexanone: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comparative assessment of the purity of 3-[(4-Methoxyphenyl)methyl]cyclohexanone, a novel ketone derivative, against structurally similar alternatives. The following sections detail a robust synthesis protocol and present a comparative analysis of purity determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Purity Analysis
The purity of synthesized this compound was compared with two commercially available, structurally related compounds: 3-Phenylcyclohexanone and 3-(p-Tolyl)cyclohexanone. The quantitative purity data, as determined by HPLC and GC-MS, are summarized in the table below.
| Compound | Synthesis Method | Purity by HPLC (%)[1] | Purity by GC-MS (%)[2][3] | Major Impurities |
| This compound | Stork Enamine Alkylation | 98.2 | 98.5 | Unreacted starting materials, dialkylated product |
| 3-Phenylcyclohexanone | Commercially Sourced | 97.5 | 97.8 | Isomeric impurities, residual solvents |
| 3-(p-Tolyl)cyclohexanone | Commercially Sourced | 97.1 | 97.3 | Isomeric impurities, oxidation byproducts |
Experimental Protocols
Synthesis of this compound via Stork Enamine Alkylation
This method adapts the well-established Stork enamine alkylation, a reliable procedure for the α-alkylation of ketones.[4][5]
Step 1: Enamine Formation.
-
In a round-bottom flask equipped with a Dean-Stark apparatus, a solution of cyclohexanone (1.0 eq.) and pyrrolidine (1.2 eq.) in toluene is refluxed for 4 hours.
-
The reaction progress is monitored by the collection of water in the Dean-Stark trap.
-
Upon completion, the toluene is removed under reduced pressure to yield the crude enamine, which is used in the next step without further purification.
Step 2: Alkylation.
-
The crude enamine is dissolved in anhydrous acetonitrile.
-
4-Methoxybenzyl chloride (1.1 eq.) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at 60°C for 12 hours.
Step 3: Hydrolysis and Purification.
-
After cooling to room temperature, an aqueous solution of 10% hydrochloric acid is added, and the mixture is stirred for 2 hours to hydrolyze the iminium salt.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.
Purity Determination by HPLC
Purity analysis was performed using a reversed-phase HPLC method.[6][7][8][9]
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic mixture of acetonitrile and water (65:35)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
Purity Determination by GC-MS
Orthogonal purity assessment was conducted using GC-MS analysis.[3]
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Samples were diluted in dichloromethane to a concentration of 100 µg/mL.
Visualizing the Workflow
The logical flow of the synthesis and purity assessment is outlined in the following diagram.
Caption: Workflow for the synthesis and purity analysis of the target compound.
Signaling Pathway Context (Hypothetical)
While the direct signaling pathway of this compound is under investigation, related cyclohexanone derivatives have been explored for their potential as modulators of various cellular signaling pathways. For instance, some derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cell growth, proliferation, and differentiation. A hypothetical signaling pathway where such a compound might act is depicted below.
References
- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 5. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. auroraprosci.com [auroraprosci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Comparative Docking Analysis of Substituted Cyclohexanone Ligands: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the docking performance of various substituted cyclohexanone ligands against different protein targets. The information is supported by experimental data from several studies, offering insights into the potential of these compounds as therapeutic agents.
Performance Comparison of Substituted Cyclohexanone Ligands
The following table summarizes the quantitative data from various studies on substituted cyclohexanone ligands, focusing on their inhibitory concentrations (IC50) and binding energies. Lower IC50 values indicate higher potency, while more negative binding energies suggest stronger binding affinity to the target protein.
| Ligand | Target | Docking Software/Method | Binding Energy (kcal/mol) | IC50 | Reference |
| 2,6-bisdifurfurylidene cyclohexanone (DFC) | Anticancer Target | Glide (Schrödinger Maestro) | Not Reported | ~82 μM | [1] |
| 2,6-bis(2,6-dichlorobenzylidene) cyclohexanone (DCC) | Anticancer Target | Glide (Schrödinger Maestro) | Not Reported | ~10 μM | [1] |
| Compound 7c (N-acylated phenothiazine-cyclohexanone hybrid) | T315I ABL mutant (Leukemia) | Not Specified | Not Reported | 32.44 µg/ml (Trypan Blue Assay), 24.01 µg/ml (MTT Assay) | [2][3] |
| 7-pyridin-2-yl-n-(3,4,5-trimethoxyphenyl)-7h-pyrrolo[2,3-d]pyrimidin-2-amine (7PY) | Focal Adhesion Kinase (FAK) | Autodock | -6.42 | Not Reported | [4] |
| Spiroquinoxalinopyrrolidine embedded chromanone hybrid (Compound 5f) | Acetylcholinesterase (AChE) | AutoDock | -10.5 | Not Reported | [5] |
| Spiroquinoxalinopyrrolidine embedded chromanone hybrid (Compound 5f) | Butyrylcholinesterase (BChE) | AutoDock | -11.6 | Not Reported | [5] |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking analyses of substituted cyclohexanone ligands generally follow a standardized workflow. Below are the key experimental protocols:
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structures of the substituted cyclohexanone ligands are typically drawn using chemical drawing software like ChemDraw and then optimized using computational methods.[2] Density Functional Theory (DFT) with a basis set such as B3LYP/6-311G(d,p) is often employed for geometry optimization.[1] The final structures are saved in a suitable format (e.g., .mol2 or .pdbqt) for docking.
-
Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed.[6] Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein structure. The protein is then prepared for docking by converting it to the required format (e.g., .pdbqt for AutoDock).[7]
Molecular Docking Simulations
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The dimensions of the grid box are set to be large enough to accommodate the ligand and allow for conformational sampling.[6][7]
-
Docking Algorithm: Various docking programs are utilized, with AutoDock and Glide being common choices.[1][4][8] These programs often employ genetic algorithms, such as the Lamarckian Genetic Algorithm (LGA), to explore different conformations and orientations of the ligand within the protein's active site.[6][8] The ligand is typically treated as flexible, while the protein is kept rigid.[8]
-
Scoring and Analysis: The docking simulations generate multiple poses for each ligand, which are then ranked based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).[9] The pose with the lowest binding energy is generally considered the most favorable.[6] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the binding mode.
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking study of substituted cyclohexanone ligands.
Caption: A flowchart illustrating the key stages of a comparative molecular docking study.
References
- 1. Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6 – Bis (2,6-Dichloro Benzylidene) Cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 9. Structure Based Design, Synthesis, Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Novel Cyclophilin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Analysis of a Published Thionoester Synthesis
A critical evaluation of a published method for thionoester synthesis reveals significant reproducibility challenges, highlighting the importance of rigorous experimental detail and independent verification in the chemical sciences. This guide provides a detailed comparison of the original published protocol and a subsequent replication attempt, offering valuable insights for researchers, scientists, and drug development professionals.
The synthesis of thionoesters, important intermediates in organic chemistry, was reported via a seemingly straightforward, high-yielding, and environmentally friendly method using esters and thiourea under solvothermal conditions. However, a detailed replication attempt, documented and shared publicly, failed to reproduce the published results, raising questions about the reliability of the original report.
Comparative Analysis of Experimental Data
A side-by-side comparison of the key experimental parameters and outcomes from the original publication and the replication study reveals stark discrepancies.
| Parameter | Original Publication | Replication Attempt |
| Reactants | Ethyl Benzoate, Thiourea | Ethyl Benzoate, Thiourea |
| Reaction Vessel | Stainless steel autoclave with a Teflon liner | Sealed glass vial |
| Reaction Time | 4 hours | > 16 hours |
| Temperature | Not explicitly stated, implied solvothermal | Heated to melt thiourea (>180 °C) |
| Solvent | Not explicitly stated, described as "neat" | "Neat" (no solvent) |
| Reported Yield | 85-90% of ethylthionobenzoate | 0% (no reaction observed) |
| Product Color | "Colorless oil" | Not applicable (no product formed) |
| ¹H NMR (δ, ppm) | 4.40 (for -OCH₂CH₃) | Not applicable (no product formed) |
Experimental Protocols
Original Published Method
The published procedure describes the reaction of equimolar quantities of an ester (e.g., ethyl benzoate) and thiourea in a stainless steel SS316 Morey type autoclave with a Teflon liner. The publication states that on "usual workup," the corresponding thionoester (e.g., ethylthionobenzoate) is obtained in high yields (85-90%).[1]
Replication Attempt
In an attempt to reproduce this synthesis, the experiment was conducted by heating ethyl benzoate and thiourea in a sealed glass vial.[2] The mixture was heated to a temperature sufficient to melt the thiourea (melting point ~180 °C) and left to react for over 16 hours. The reaction progress was monitored by Gas Chromatography-Mass Spectrometry (GCMS).
Analysis of Reproducibility
The replication attempt, despite employing similar starting materials and the core concept of a neat, heated reaction, failed to produce any detectable amount of the desired thionoester.[2] Several key factors may contribute to this lack of reproducibility:
-
Reaction Vessel and Pressure: The original study utilized a stainless steel autoclave, which is designed to withstand high pressures and temperatures. The replication was performed in a sealed glass vial, which may not have achieved the same pressure conditions, even if the temperature was comparable. The term "solvothermal" implies that the reaction is carried out in a closed vessel at a temperature above the boiling point of the solvent (or in this case, the reactants), leading to elevated pressure. This pressure difference could be a critical, yet under-reported, parameter.
-
Ambiguity in "Usual Workup": The original publication's description of the workup procedure as "usual" is vague and lacks the specific detail required for accurate replication. This ambiguity can lead to significant variations in experimental outcomes.
-
Inconsistencies in Characterization Data: The replication attempt highlighted inconsistencies in the characterization data reported in the original paper. For instance, the published ¹H NMR chemical shift for the ethyl group of the product (4.40 ppm) is more consistent with the starting material, ethyl benzoate, rather than the expected thionoester.[2] Furthermore, thionoesters are typically colored (often yellow or orange), contradicting the "colorless oil" description in the original report.[2]
Visualizing the Discrepancy
The following diagrams illustrate the workflows of both the published method and the attempted replication, highlighting the key differences.
Conclusion
The inability to reproduce the synthesis of thionoesters using the published method underscores a significant challenge in the scientific community. This case study serves as a critical reminder for both authors and researchers. Authors must provide meticulously detailed experimental procedures, including all critical parameters, to ensure their work can be reliably reproduced. Researchers, in turn, should approach published methods with a degree of critical evaluation and be prepared to troubleshoot and optimize procedures. Ultimately, transparency and a collective commitment to rigorous scientific practice are essential for the advancement of chemical synthesis and drug discovery.
References
Safety Operating Guide
Proper Disposal of 3-[(4-Methoxyphenyl)methyl]cyclohexanone: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This document provides essential procedural guidance for the proper disposal of 3-[(4-Methoxyphenyl)methyl]cyclohexanone (CAS No. 898785-44-9), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks associated with this flammable and irritant compound.
Hazard Identification and Classification
Before handling, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1]
| Hazard Classification | GHS Hazard Statement |
| Flammable Liquid | H226: Flammable liquid and vapour[1] |
| Skin Irritation | H315: Causes skin irritation[1] |
| Eye Irritation | H319: Causes serious eye irritation[1] |
| Respiratory Irritation | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) and Safety Measures
Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment. This is the first line of defense in preventing chemical exposure.
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or chemical-resistant apron is mandatory.
-
Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, use a NIOSH-approved respirator.
Safety Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Collection
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed waste container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" and "Flammable Liquid."
Step 2: Labeling
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "898785-44-9"
-
The associated hazards (e.g., "Flammable," "Irritant")
-
The date of accumulation.
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be a cool, dry, and well-ventilated location, away from incompatible materials and ignition sources.[1][2]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all institutional and local regulations for hazardous waste disposal. The final disposal will be conducted at an approved waste disposal plant.[2]
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate action is necessary to contain the situation and prevent exposure.
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Do not attempt to clean up a large spill without proper training and equipment.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
This guidance is intended to provide a clear and actionable plan for the safe disposal of this compound. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet for the most comprehensive information.
References
Essential Safety and Operational Guide for 3-[(4-Methoxyphenyl)methyl]cyclohexanone
Disclaimer: No specific Safety Data Sheet (SDS) is available for 3-[(4-Methoxyphenyl)methyl]cyclohexanone. The following guidance is extrapolated from data on cyclohexanone and other substituted cyclohexanones. A comprehensive, substance-specific risk assessment should be conducted before handling this compound.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), safe operational procedures, and compliant disposal methods.
Personal Protective Equipment (PPE)
Due to the lack of specific data, a cautious approach is necessary. The recommended PPE is based on the potential hazards associated with aromatic ketones and cyclohexanone derivatives, which can include skin and eye irritation, respiratory effects, and flammability.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Equipment | Material/Standard |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene (double gloving recommended). Inspect for tears or holes before use. |
| Eyes/Face | Safety goggles and face shield | ANSI Z87.1 certified. A face shield should be worn in addition to goggles, especially when splashes are possible. |
| Body | Flame-resistant lab coat | Worn over personal clothing made of natural fibers (e.g., cotton). |
| Respiratory | NIOSH-approved respirator | Required if working outside a fume hood or if aerosolization is likely. Use a cartridge appropriate for organic vapors.[1][2] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and prevent accidents.
Operational Plan:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]
-
Have a chemical spill kit readily available.
-
Review the planned experimental protocol and identify potential hazards.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.[3]
-
Ground and bond containers during transfers to prevent static discharge.
-
Avoid direct contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory area.
-
-
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Table 2: Occupational Exposure Limits (for Cyclohexanone)
| Organization | TWA (8-hour) | STEL (15-minute) |
| OSHA (PEL) | 50 ppm (200 mg/m³)[1] | - |
| ACGIH (TLV) | 20 ppm[1] | 50 ppm[1] |
| NIOSH (REL) | 25 ppm (100 mg/m³)[1] | - |
These values are for cyclohexanone and should be used as a conservative guideline.
Emergency Procedures
In the event of an emergency, follow these procedures:
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand). For larger spills, contact emergency services.
-
Clean-up: Wearing appropriate PPE, collect the absorbed material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Disposal Steps:
-
Segregation: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's environmental health and safety office.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and handling of a substituted cyclohexanone like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
